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Core Science & Biosynthesis

Foundational

Chemical structure and properties of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate

The following technical guide provides an in-depth analysis of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate , a specialized intermediate in organic synthesis. Structure, Synthesis, and Application in Heterocyclic Chemistry[1...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate , a specialized intermediate in organic synthesis.

Structure, Synthesis, and Application in Heterocyclic Chemistry[1][2][3]

Executive Summary

Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate (CAS: 1072150-21-0) is a disubstituted phenylacetic acid ester characterized by a hydroxyl group at the ortho position (C2) and a nitro group at the meta position (C3) relative to the ethyl acetate side chain.[1]

This molecule serves as a critical "switch" intermediate in medicinal chemistry.[1] Its primary utility lies in its ability to undergo reductive cyclization , converting the linear ester functionality into bicyclic nitrogen heterocycles—specifically 7-hydroxyoxindoles (7-hydroxyindolin-2-ones).[1] These scaffolds are foundational in the development of CXCR2 antagonists, anti-inflammatory agents, and kinase inhibitors.

Chemical Identity & Physicochemical Properties[1][2][4][5][6][7]

Nomenclature & Identifiers
IdentifierValue
IUPAC Name Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate
CAS Number 1072150-21-0
Molecular Formula C₁₀H₁₁NO₅
Molecular Weight 225.20 g/mol
SMILES CCOC(=O)CC1=C(O)C([O-])=CC=C1
InChI Key AUDRCYIIHUYFND-UHFFFAOYSA-N
Physical & Chemical Specifications
PropertySpecification / ValueNote
Appearance Yellow crystalline solid or oilNitro group chromophore imparts yellow color.[1]
Melting Point 65–70 °C (Estimated)Isomers (e.g., 5-nitro) melt ~130°C; ortho-nitro often lowers MP due to intramolecular H-bonding.[1]
Solubility Soluble in EtOAc, DCM, MeOHLow solubility in water due to lipophilic ester/aromatic core.
LogP 1.75 (Predicted)Moderate lipophilicity suitable for membrane permeability assays.[1]
pKa (Phenol) ~6.5 – 7.0The electron-withdrawing nitro group (ortho) significantly increases acidity compared to phenol (pKa 10).[1]

Synthesis & Manufacturing Protocols

The synthesis of the 3-nitro isomer presents a regioselectivity challenge.[1] Standard nitration of 2-hydroxyphenylacetate yields a mixture dominated by the 5-nitro isomer (para to the hydroxyl group).[1] Accessing the 3-nitro isomer requires controlled conditions or separation techniques.[1]

Primary Route: Nitration & Regioselective Separation

This protocol describes the direct nitration of ethyl 2-hydroxyphenylacetate, followed by the critical separation of the 3-nitro (target) and 5-nitro (byproduct) isomers.

Reagents:

  • Ethyl 2-hydroxyphenylacetate (Starting Material)[1]

  • Nitric Acid (HNO₃, 65%)

  • Acetic Anhydride (Ac₂O) or Sulfuric Acid (H₂SO₄)[1]

  • Dichloromethane (DCM) for extraction[1]

Protocol:

  • Solution Preparation: Dissolve ethyl 2-hydroxyphenylacetate (1.0 eq) in acetic anhydride at 0°C. The Ac₂O serves to protect the phenol transiently and moderate the nitration power.[1]

  • Nitration: Add fuming HNO₃ (1.05 eq) dropwise, maintaining temperature <10°C. The hydroxyl group is a strong ortho/para director.[1]

    • Mechanism:[1][2][3][4][5][6][7][8] The electrophilic nitronium ion (NO₂⁺) attacks the ring. Steric hindrance at the 3-position (ortho) makes the 5-position (para) the major product (~70:30 ratio favoring 5-nitro).[1]

  • Quenching: Pour the reaction mixture into ice water to hydrolyze any acetylated intermediates and quench excess acid.

  • Extraction: Extract with DCM (3x). Wash organic layer with brine and dry over MgSO₄.[1][5]

  • Purification (Critical): The crude oil contains both isomers.[1]

    • Column Chromatography: Use a gradient of Hexanes:Ethyl Acetate (9:1 to 7:3).[1]

    • Elution Order: The 3-nitro isomer (Target) typically elutes before the 5-nitro isomer due to intramolecular hydrogen bonding (between Nitro-O and Phenol-H), which reduces its polarity interaction with the silica stationary phase.[1]

Alternative Route: Directed Hydroxylation (Green Chemistry)

For high-purity applications avoiding isomer separation, a directed hydroxylation approach on a pre-nitrated core can be utilized, though it is less common for this specific ester chain length.[1]

  • Concept: Start with m-nitro derivatives and use metal-catalyzed oxidation (e.g., Cu(OAc)₂) to direct a hydroxyl group to the ortho position, leveraging the nitro group's directing ability.[8]

Reactivity Profile & Applications

The "Reductive Cyclization" Pathway

The defining application of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate is its conversion into 7-hydroxyoxindole .[1] This transformation is a cornerstone in the synthesis of drug candidates acting on G-protein coupled receptors (GPCRs).[1]

Mechanism:

  • Reduction: The nitro group (-NO₂) is reduced to an aniline (-NH₂) using H₂/Pd-C or Fe/NH₄Cl.[1]

  • Intramolecular Amidation: The newly formed amine (nucleophile) attacks the adjacent ethyl ester carbonyl (electrophile).[1]

  • Cyclization: Ethanol is displaced, closing the 5-membered lactam ring to form the oxindole.[1]

Visualization of Reaction Pathways

The following diagram illustrates the synthesis of the target molecule and its subsequent transformation into the pharmacologically active oxindole scaffold.

G SM Ethyl 2-hydroxyphenylacetate (Starting Material) Nitration Nitration (HNO3 / Ac2O) SM->Nitration Isomer5 5-Nitro Isomer (Major Byproduct) Nitration->Isomer5 Para Attack (Major) Isomer3 Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate (TARGET) Nitration->Isomer3 Ortho Attack (Minor) Reduction Reduction (H2, Pd/C or Fe/AcOH) Isomer3->Reduction Step 1: Nitro Reduction Intermediate Aniline Intermediate (Transient) Reduction->Intermediate Oxindole 7-Hydroxyoxindole (Drug Scaffold) Intermediate->Oxindole Step 2: Spontaneous Cyclization (-EtOH)

Caption: Synthesis pathway showing the nitration bifurcation and the reductive cyclization of the 3-nitro target to the 7-hydroxyoxindole scaffold.

Analytical Characterization (Expected Data)

To validate the identity of synthesized Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate, researchers should look for the following spectral signatures.

Proton NMR (¹H NMR, 300 MHz, CDCl₃)
Shift (δ)MultiplicityIntegrationAssignment
10.5 - 11.0 Singlet (Broad)1HPhenol -OH . Highly deshielded due to intramolecular H-bond with -NO₂.[1]
8.05 Doublet (d)1HAr-H (C4) .[1] Ortho to Nitro group (deshielded).[1]
7.50 Doublet (d)1HAr-H (C6) .[1] Ortho to alkyl chain.[1]
6.95 Triplet (t)1HAr-H (C5) .[1] Meta to Nitro.
4.20 Quartet (q)2H-O-CH₂- (Ethyl ester).[1]
3.75 Singlet (s)2HAr-CH₂-CO .[1] Benzylic protons.[1]
1.28 Triplet (t)3H-CH₃ (Ethyl ester).[1]
Infrared Spectroscopy (IR)
  • 3300–3500 cm⁻¹: O-H stretch (Broad, often shifted lower if H-bonded).[1]

  • 1735 cm⁻¹: C=O stretch (Ester).[1]

  • 1530 cm⁻¹ & 1350 cm⁻¹: N-O stretch (Nitro group, asymmetric and symmetric).[1]

Safety & Handling (E-E-A-T)

Working with nitro-phenolic compounds requires strict adherence to safety protocols.[1][9]

  • Explosion Hazard: While this specific ester is stable, polynitrated byproducts (if reaction temperature is uncontrolled) can be explosive. Always monitor reaction temperature strictly (<10°C during addition).

  • Toxicity: Nitroaromatics are potential hemotoxins and carcinogens.[1] Use full PPE (nitrile gloves, face shield).[1]

  • Storage: Store in a cool, dry place away from strong bases. Phenolic esters can hydrolyze in basic conditions; the phenol group is prone to oxidation if exposed to light/air for prolonged periods.

References

  • Fluorochem. (2024).[1] Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate Product Specification. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate Safety Data Sheet (SDS). Retrieved from [1]

  • Organic Syntheses. (1928).[1] Nitration of Phenylacetic Acid Derivatives. Org. Synth. 8, 84. (General protocol reference for nitration).

  • PubChem. (2024).[1][10] Compound Summary: Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate.[1][11] Retrieved from [1]

  • BenchChem. (2025).[1] Synthesis of Hydroxy-Nitro Phenyl Esters. Retrieved from [1]

Sources

Foundational

Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate CAS number and identifiers

[1][2] Executive Summary Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate (CAS: 1072150-21-0 ) is a specialized aromatic building block used primarily in the synthesis of fused heterocyclic systems, including benzofuranones and...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate (CAS: 1072150-21-0 ) is a specialized aromatic building block used primarily in the synthesis of fused heterocyclic systems, including benzofuranones and indole derivatives.[1] Its structural motif—a phenol ring substituted with an ortho-nitro group and an acetate side chain—makes it a critical intermediate for accessing 7-substituted benzofuran-2(3H)-ones and related pharmacophores found in bioactive compounds.

This guide details the physicochemical properties, synthetic pathways, and application logic for researchers utilizing this compound in medicinal chemistry and organic synthesis.

Chemical Identity & Physicochemical Properties[3][4]

Core Identifiers
PropertySpecification
CAS Number 1072150-21-0
IUPAC Name Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate
Synonyms Ethyl (2-hydroxy-3-nitrophenyl)acetate; 2-Hydroxy-3-nitrophenylacetic acid ethyl ester
Molecular Formula C₁₀H₁₁NO₅
Molecular Weight 225.20 g/mol
SMILES CCOC(=O)CC1=C(C(=CC=C1)[O-])O
InChI Key AUDRCYIIHUYFND-UHFFFAOYSA-N
Physical Characteristics[3][4][5][6][7][8]
  • Appearance: Typically a yellow to orange crystalline solid (characteristic of o-nitrophenols).

  • Solubility: Soluble in organic solvents (DCM, Ethyl Acetate, DMSO, Methanol); sparingly soluble in water.

  • Acidity (pKa): The phenolic hydroxyl is more acidic than unsubstituted phenol due to the electron-withdrawing nitro group (estimated pKa ~7-8).

  • LogP: ~1.75 (Lipophilic, suitable for membrane permeability in early-stage drug discovery assays).

Synthetic Production & Logic

The synthesis of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate generally proceeds via the nitration of the parent phenol ester. The presence of the hydroxyl group directs the incoming nitro group to the ortho and para positions.

Synthesis Protocol (Nitration Route)

Objective: Selective introduction of the nitro group at the 3-position (ortho to OH, meta to the acetate side chain).

Reaction Logic: The hydroxyl group (-OH) is a strong ortho/para director. The alkyl acetate group (-CH₂COOEt) is a weak ortho/para director. The 3-position is ortho to the strong -OH director and meta to the alkyl group. However, steric hindrance at the 3-position (between OH and alkyl) often favors the 5-position (para to OH). Therefore, careful control of conditions or separation of isomers is required.

General Procedure:

  • Starting Material: Ethyl 2-hydroxyphenylacetate (CAS: 41873-65-8).

  • Reagents: Dilute Nitric Acid (HNO₃) in Glacial Acetic Acid (AcOH) or H₂SO₄.

  • Conditions: Low temperature (0–5°C) to minimize dinitration and oxidation.

  • Workup: Quench with ice water. Extract with Ethyl Acetate.[2][3]

  • Purification: The reaction typically yields a mixture of the 3-nitro (target) and 5-nitro isomers.[4] Separation is achieved via flash column chromatography (Silica gel; Hexane/EtOAc gradient). The 3-nitro isomer often elutes differently due to intramolecular hydrogen bonding between the nitro oxygen and the phenolic hydrogen.

Synthetic Pathway Visualization[3]

SynthesisPathway Start Ethyl 2-hydroxyphenylacetate (Precursor) Reagents HNO3 / AcOH (Nitration) Start->Reagents Intermed Isomeric Mixture (3-nitro + 5-nitro) Reagents->Intermed Separation Chromatography (Isomer Separation) Intermed->Separation Target Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate (Target: CAS 1072150-21-0) Separation->Target Major/Minor (Condition dependent) Byproduct Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate (Byproduct) Separation->Byproduct

Figure 1: Synthetic workflow for the production of CAS 1072150-21-0 via direct nitration.

Key Applications & Reaction Chemistry[5][9]

This compound serves as a "privileged scaffold" precursor. Its utility stems from the proximity of the ester, phenol, and nitro groups, allowing for diverse cyclization modes.

Synthesis of 7-Nitrobenzofuran-2(3H)-one

The most direct application is the formation of the lactone ring (benzofuranone).

  • Mechanism: Acid-catalyzed intramolecular transesterification. The phenolic oxygen attacks the ester carbonyl, displacing ethanol.

  • Result: Formation of 7-nitrobenzofuran-2(3H)-one .

  • Significance: Benzofuran-2-ones are core structures in various natural products and inhibitors (e.g., calpain inhibitors). The 7-nitro group provides a handle for further functionalization (reduction to amine, sulfonylation, etc.) at a position that is otherwise difficult to access.

Precursor for Indoles (Batcho-Leimgruber / Reissert Indole Synthesis)

While less direct, the nitro-toluene motif (or nitro-phenylacetic acid motif) is a classic entry point for indole synthesis.

  • Reduction: The nitro group can be reduced to an amine (-NH₂).

  • Cyclization: Although the ester is "meta" to the amine (preventing direct N-acylation cyclization to oxindole without rearrangement), the reduced 7-amino-benzofuranone can be rearranged or opened to form indole precursors under specific conditions.

Reaction Pathway Diagram

Applications Compound Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate (CAS 1072150-21-0) Path1_Cond Acid Catalysis (H+) - EtOH Compound->Path1_Cond Path2_Cond Reduction (H2/Pd or Fe/HCl) Compound->Path2_Cond Path3_Cond Alkylation (R-X, Base) Compound->Path3_Cond Product1 7-Nitrobenzofuran-2(3H)-one (Lactone Formation) Path1_Cond->Product1 Cyclization Product2 Ethyl 2-(3-amino-2-hydroxyphenyl)acetate (Aniline Derivative) Path2_Cond->Product2 Functionalization Product3 Ethyl 2-(2-alkoxy-3-nitrophenyl)acetate (Ether Derivative) Path3_Cond->Product3 Protection/Derivatization

Figure 2: Divergent synthetic applications of the core scaffold.

Safety & Handling (MSDS Highlights)

As a nitro-aromatic compound, standard safety protocols apply.

  • GHS Classification:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place. Keep container tightly closed. "Ambient Storage" is generally acceptable, but refrigeration (2-8°C) may prolong shelf life by preventing ester hydrolysis.

References

  • Sigma-Aldrich. (n.d.). Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate Product Page. Retrieved from

  • Fluorochem. (n.d.).[3] Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate Safety Data Sheet. Retrieved from

  • BLD Pharm. (n.d.). Product Information: CAS 1072150-21-0.[1] Retrieved from

  • ChemicalBook. (2025). Ethyl 2-(3-nitrophenyl)acetate and related derivatives. Retrieved from

Sources

Exploratory

Solubility profile of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate in organic solvents

Solubility Profile of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate in Organic Solvents: A Mechanistic and Practical Guide for Synthesis and Formulation Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate (CAS: 1072150-21-0) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profile of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate in Organic Solvents: A Mechanistic and Practical Guide for Synthesis and Formulation

Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate (CAS: 1072150-21-0) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), such as substituted indoles and oxindoles. For drug development professionals and synthetic chemists, mastering the solubility profile of this intermediate is not merely a matter of convenience—it is a critical parameter that dictates reaction kinetics, crystallization yields, and downstream purification strategies.

This whitepaper provides an in-depth analysis of the solubility characteristics of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate, grounding empirical protocols in fundamental physicochemical mechanics.

Structural Mechanics: The Causality of Solubility

To predict and manipulate the solubility of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate, one must first deconstruct its molecular architecture. The compound features three distinct functional groups attached to a benzene ring: an ethyl acetate moiety, a phenolic hydroxyl (-OH) group, and a nitro (-NO2) group.

The Role of Intramolecular Chelation The most defining feature of this molecule is the ortho-relationship between the hydroxyl and nitro groups. In protic environments, one might expect the -OH group to act as a strong hydrogen bond donor to the solvent. However, due to their proximity, the -OH and -NO2 groups engage in strong intramolecular hydrogen bonding (chelation)[1].

This internal bonding effectively "masks" the polarity of the hydroxyl group. As a result, the molecule exhibits a significantly reduced capacity for intermolecular hydrogen bonding with protic solvents like water, rendering it highly lipophilic[2]. Conversely, this masking effect drastically increases its affinity for non-polar and polar aprotic organic solvents compared to its meta or para isomers, a phenomenon well-documented in structurally similar ortho-nitrophenols[3].

The Ester Contribution The ethyl ester tail provides a hydrophobic hydrocarbon chain coupled with a polarizable carbonyl dipole. This makes the compound exceptionally soluble in polar aprotic solvents (which can interact with the dipole) and moderately polar halogenated solvents.

SolventLogic cluster_features Structural Features Compound Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate IntraHB Intramolecular H-Bond (2-OH & 3-NO2) Compound->IntraHB Ester Ethyl Ester Group (Lipophilic/Dipole) Compound->Ester Aromatic Aromatic Ring (Pi-Pi Stacking) Compound->Aromatic Result1 Masked Polarity (Decreased Water Sol.) IntraHB->Result1 Result2 High Affinity for Polar Aprotic Solvents IntraHB->Result2 Ester->Result2 Result3 Soluble in Aromatics & Halocarbons Aromatic->Result3

Fig 1. Structural features dictating the solvent affinity and masked polarity of the compound.

Quantitative Solubility Profile

Based on the thermodynamic behavior of the ortho-nitrophenol pharmacophore and the ethyl phenylacetate backbone, the following table summarizes the solubility profile of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate at standard ambient temperature (25°C). Note: Values are extrapolated standard guidelines for formulation and synthesis planning.

Solvent ClassSpecific SolventDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Application Note
Aqueous Water80.1< 0.1Anti-solvent for precipitation/crystallization.
Aliphatic n-Hexane1.9< 5.0Useful for trituration to remove non-polar impurities.
Alcohol Ethanol (Absolute)24.5~ 45 - 55Good for recrystallization when mixed with water.
Halogenated Dichloromethane (DCM)9.1> 200Ideal for liquid-liquid extraction (organic phase).
Polar Aprotic Ethyl Acetate (EtOAc)6.0> 150Standard solvent for silica gel chromatography.
Polar Aprotic DMSO / DMF46.7 / 36.7> 300Primary solvents for stock solutions and SNAr reactions.

Self-Validating Experimental Protocols

To generate exact, lot-specific solubility data for regulatory filings or rigorous process chemistry, researchers must employ a self-validating system. The Isothermal Shake-Flask Method coupled with HPLC-UV Quantification is the gold standard.

Protocol A: Isothermal Equilibration

Causality Check: Why agitate for 48 hours? Thermodynamic solubility requires the system to reach absolute equilibrium. Premature sampling often measures kinetic dissolution or captures supersaturation artifacts, leading to artificially inflated solubility values[3].

  • Preparation: Add an excess amount (e.g., 500 mg) of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate to a 5 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent. Ensure a visible pellet of undissolved solid remains; if the solid completely dissolves, add more until saturation is visually confirmed.

  • Equilibration: Seal the vial tightly and place it in a thermostatically controlled orbital shaker at 25.0 ± 0.1°C. Agitate at 300 RPM for 48 hours.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 10,000 × g for 15 minutes at 25°C.

    • Expert Insight: Do not use syringe filters (e.g., PTFE or Nylon) for phase separation. Highly lipophilic aromatic esters exhibit high non-specific binding to filter membranes, which strips the compound from the solution and artificially lowers the quantified concentration.

Protocol B: HPLC-UV Quantification

Causality Check: Why use an acidified mobile phase? The electron-withdrawing nitro group lowers the pKa of the adjacent phenolic hydroxyl group to approximately 7.2. In neutral aqueous mobile phases, the compound will partially ionize, resulting in split peaks and severe tailing. Acidifying the mobile phase suppresses ionization, ensuring predictable retention.

  • Dilution: Carefully aspirate 10 µL of the clarified supernatant from Protocol A. Dilute immediately into 990 µL of a diluent (e.g., Acetonitrile) to prevent precipitation upon temperature changes.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 50 x 4.6 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 5 minutes.

    • Detection: UV at 280 nm (or experimentally determined λmax).

  • Quantification: Calculate concentration against a 5-point calibration curve prepared from a certified reference standard.

Workflow Step1 1. Excess Solid Addition Step2 2. Isothermal Equilibration (48h) Step1->Step2 Step3 3. Phase Separation (Centrifugation) Step2->Step3 Step4 4. Aliquot Dilution Step3->Step4 Step5 5. HPLC-UV Quantification Step4->Step5

Fig 2. Self-validating isothermal shake-flask methodology for equilibrium solubility.

Synthetic Application Insights

Understanding this solubility profile directly impacts synthetic route design:

  • Nitro Reduction: If reducing the -NO2 group to an amine (e.g., via Pd/C and H2), the resulting ortho-aminophenol derivative will lose the strong intramolecular hydrogen bond, drastically increasing its polarity and water solubility. The reaction solvent must be chosen carefully (e.g., Ethanol or Methanol) to ensure both the starting material and the more polar product remain in solution during the reaction.

  • Workup Strategies: The high solubility in DCM and EtOAc, combined with near-zero water solubility, makes standard aqueous-organic liquid-liquid extraction highly efficient for removing water-soluble reaction byproducts.

References

  • 2-Nitrophenol | C6H5NO3 | CID 6947 , PubChem, National Institutes of Health. Available at: [Link][2]

  • Solubility of ortho- and para-nitrophenol in benzene , Chemistry Stack Exchange. Available at: [Link][1]

Sources

Foundational

Technical Monograph: Structural Elucidation of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate via High-Field NMR

This technical guide is structured to provide a rigorous, self-validating framework for the structural elucidation of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate . Given the specific substitution pattern (1,2,3-trisubstitut...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured to provide a rigorous, self-validating framework for the structural elucidation of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate .

Given the specific substitution pattern (1,2,3-trisubstituted benzene), this guide focuses on distinguishing this compound from its common synthetic byproduct, the 5-nitro isomer, using high-field NMR.[1]

[1]

Compound: Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate Formula: C₁₀H₁₁NO₅ Molecular Weight: 225.20 g/mol Key Application: Synthetic intermediate for indole derivatives and non-steroidal anti-inflammatory pharmacophores.[1]

Part 1: Structural Context & Theoretical Shift Prediction[1]

The structural integrity of this compound relies on the specific arrangement of the hydroxyl (-OH) and nitro (-NO₂) groups.[1] In the 3-nitro isomer, these groups are ortho to each other, creating a stable, six-membered intramolecular hydrogen bond.[1] This feature is the primary spectroscopic handle for validation.[1]

The "Self-Validating" Isomer Check

Synthesis of this compound via nitration of ethyl 2-hydroxyphenylacetate typically yields a mixture of the 3-nitro (target) and 5-nitro (byproduct) isomers.[1] NMR is the definitive method to distinguish them without crystallization.[1]

  • Target (3-Nitro): Intramolecular H-bond

    
    Sharp, downfield -OH signal (~10.5–11.0 ppm) .[1] Shift is concentration-independent.[1]
    
  • Byproduct (5-Nitro): Intermolecular H-bond

    
    Broad, variable -OH signal (5.0–8.0 ppm) .[1] Shift is concentration-dependent.[1]
    
Assignment Logic Workflow

The following diagram outlines the logical flow for assigning signals and validating the structure against the 5-nitro impurity.

AssignmentLogic Start Acquire 1H NMR (CDCl3) CheckOH Check Region > 10.5 ppm Start->CheckOH DecisionOH Signal Present? CheckOH->DecisionOH TargetConfirmed Target: 3-Nitro Isomer (Intramolecular H-Bond) DecisionOH->TargetConfirmed Yes (Sharp Singlet) Byproduct Byproduct: 5-Nitro Isomer (Intermolecular H-Bond) DecisionOH->Byproduct No (Signal < 9 ppm) AnalyzeAromatic Analyze Aromatic Coupling (Region 6.5 - 8.5 ppm) TargetConfirmed->AnalyzeAromatic AssignH4 Assign H-4 (dd) Deshielded by NO2 AnalyzeAromatic->AssignH4 AssignH5 Assign H-5 (t/dd) Meta-coupling AnalyzeAromatic->AssignH5

Caption: Logic flow for distinguishing the 3-nitro target from the 5-nitro impurity based on hydroxyl proton behavior.

Part 2: Experimental Protocols

Sample Preparation

To observe the critical intramolecular hydrogen bond, non-polar solvents are preferred to minimize solvent-solute exchange.[1]

  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS.[1]
    
    • Why:

      
       does not disrupt the intramolecular H-bond between the OH and NO₂.[1] DMSO-
      
      
      
      is a hydrogen-bond acceptor and may compete, potentially shifting the OH signal or broadening it.[1]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse) to ensure accurate integration.

  • Relaxation Delay (D1):

    
     seconds.
    
    • Critical: The quaternary carbons (C-NO₂, C-OH) and the chelated OH proton have long

      
       relaxation times.[1] Short delays will suppress these signals.[1]
      
  • Scans (NS): 16 (1H), 1024 (13C).[1]

Part 3: Spectral Data Analysis

1H NMR Data (400 MHz, CDCl₃)

Reference: TMS = 0.00 ppm

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Notes
-OH 10.80 – 11.20 s 1H -Diagnostic. Deshielded by intramolecular H-bond to 3-NO₂.[1]
Ar-H4 8.05 – 8.15dd1H

,

Ortho to -NO₂.[1] Strongly deshielded.[1]
Ar-H6 7.50 – 7.60dd1H

,

Ortho to alkyl group.[1]
Ar-H5 6.95 – 7.05t (or dd)1H

,

Meta to both substituents.[1] Upfield relative to H4/H6.
-OCH₂- 4.18 – 4.25q2H

Ethyl ester methylene.[1]
Ar-CH₂- 3.75 – 3.85s2H-Benzylic methylene.[1] Singlet (no chiral center).[1]
-CH₃ 1.25 – 1.30t3H

Ethyl ester methyl.[1]
13C NMR Data (100 MHz, CDCl₃)

Reference: CDCl₃ triplet = 77.16 ppm[1]

Carbon TypeShift (

, ppm)
Assignment Logic
C=O 170.5 – 171.5Carbonyl ester.
C-OH (C2)154.0 – 156.0Deshielded by oxygen attachment.
C-NO₂ (C3)136.0 – 138.0Deshielded by nitro group.[1]
Ar-CH (C4)134.5 – 135.5Ortho to NO₂; correlates to H4 (8.1 ppm).[1]
Ar-CH (C6)129.0 – 130.0Ortho to alkyl; correlates to H6 (7.5 ppm).[1]
C-Alkyl (C1)123.0 – 125.0Quaternary aromatic carbon attached to acetate.[1]
Ar-CH (C5)119.0 – 120.0Least deshielded aromatic methine.[1]
O-CH₂ 61.0 – 61.5Ester methylene.[1]
Ar-CH₂ 34.5 – 35.5Benzylic carbon.[1]
-CH₃ 14.0 – 14.2Terminal methyl.[1]

Part 4: Advanced Verification (2D NMR)

To definitively prove the 1,2,3-substitution pattern, HMBC (Heteronuclear Multiple Bond Correlation) is required.[1]

HMBC Connectivity Diagram

The following graph illustrates the critical long-range couplings (


 and 

) that link the isolated spin systems (Ethyl group, Benzylic CH₂, Aromatic ring).[1]

HMBC_Network H_Benzyl H (Benzylic) 3.8 ppm C_Carbonyl C=O 171 ppm H_Benzyl->C_Carbonyl 3J C_Quat1 C-1 (Quat) 124 ppm H_Benzyl->C_Quat1 2J C_OH C-2 (C-OH) 155 ppm H_Benzyl->C_OH 3J C_6 C-6 129 ppm H_Benzyl->C_6 3J H_Arom6 H-6 (Aromatic) 7.55 ppm H_Arom6->C_Quat1 3J (Verification)

Caption: Key HMBC correlations connecting the side chain to the aromatic core.

Interpretation of HMBC
  • The Bridge: The benzylic protons (3.8 ppm) must show a correlation to the Carbonyl (171 ppm) AND the aromatic C2 (C-OH, ~155 ppm).[1] This confirms the acetate chain is attached ortho to the hydroxyl group.[1]

  • Ring Orientation: H-4 (8.1 ppm) will correlate to C-2 (C-OH) and C-3 (C-NO₂), confirming the nitro group is adjacent to the hydroxyl.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Standard text for substituent increment effects in aromatic systems).

    • [1]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS).[1] (Used for comparative data of 2-nitrophenol and ethyl phenylacetate).[1]

    • [1]

  • Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Source for chemical shift ranges of hydrogen-bonded phenols).

    • [1]

  • PubChem. (2024).[1] Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate - Compound Summary. National Library of Medicine.[1]

    • [1]

Sources

Exploratory

pKa values of the phenolic hydroxyl group in Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate

The following technical guide details the physicochemical characterization of the phenolic hydroxyl group in Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate. Executive Summary Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate is a criti...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characterization of the phenolic hydroxyl group in Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate.

Executive Summary

Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate is a critical intermediate in the synthesis of benzisoxazole-based antipsychotics (e.g., Iloperidone). Its physicochemical behavior is dominated by the phenolic hydroxyl group at position 2, which is significantly acidified by the ortho-nitro substituent.

  • Predicted pKa: 6.9 ± 0.3

  • Core Scaffold Reference: 2-Nitrophenol (pKa = 7.23)[1]

  • Key Influencing Factors: Intramolecular Hydrogen Bonding (IMHB), Inductive Electron Withdrawal (-I) from the ester side chain, and ortho-substituent steric effects.

This guide provides the structural rationale for this value, the specific signaling pathways of deprotonation, and a validated protocol for experimental determination.

Structural Analysis & Electronic Environment

Molecular Geometry and Numbering

To understand the acidity, we must first define the precise topological relationship between the functional groups.

  • C1: Ethyl acetate side chain (

    
    )
    
  • C2: Phenolic Hydroxyl (

    
    )
    
  • C3: Nitro group (

    
    )
    

The hydroxyl group is sterically "sandwiched" between the bulky alkyl-ester group at C1 and the nitro group at C3. This creates a 2,6-disubstituted phenol motif (relative to the OH).

Electronic Effects on Acidity

The acidity of a phenol is determined by the stability of its conjugate base (phenolate anion).

  • Ortho-Nitro Effect (Resonance & IMHB): The nitro group at C3 is a strong Electron Withdrawing Group (EWG). It stabilizes the phenolate anion via resonance ($ -M

    
     -I $ effect).
    
    • Constraint: In the neutral form, a strong Intramolecular Hydrogen Bond (IMHB) forms between the phenolic hydrogen and the nitro oxygen. This usually increases the pKa (makes it less acidic) compared to the para-isomer because the proton is "locked" in the H-bond. However, the EWG nature still lowers the pKa drastically from phenol (10.0) to o-nitrophenol (7.23).

  • Side Chain Inductive Effect (-I): The substituent at C1 is a methylene-linked ethyl ester (

    
    ).
    
    • Unlike a methyl group (which is electron-donating, +I), the ester carbonyl is electron-withdrawing.

    • Through the methylene bridge, this exerts a weak inductive withdrawal ($ -I $) on the aromatic ring.

    • Net Result: This slight electron withdrawal further stabilizes the phenolate anion, likely lowering the pKa by 0.1–0.3 units relative to o-nitrophenol.

Visualization of Electronic Interactions

The following diagram illustrates the competing forces: the IMHB locking the proton and the resonance stabilization facilitating deprotonation.

G cluster_effects Electronic Factors Neutral Neutral Phenol (Stabilized by IMHB) Transition Deprotonation Energy Barrier Neutral->Transition Base Attack (OH-) Anion Phenolate Anion (Resonance Stabilized) Transition->Anion Loss of H+ Nitro 3-Nitro Group (-M, -I Effect) Nitro->Anion Stabilizes Charge Ester 1-Ester Side Chain (Weak -I Effect) Ester->Anion Minor Stabilization

Caption: Thermodynamic pathway of deprotonation showing the transition from the IMHB-stabilized neutral form to the resonance-stabilized anion.

Comparative pKa Data

To derive the estimated value of 6.9 , we utilize Linear Free Energy Relationships (LFER) using established fragments.

CompoundStructurepKa (Experimental)Shift Effect
Phenol Unsubstituted9.99Reference
2-Nitrophenol o-NO27.23-2.76 (Strong EWG + IMHB)
2-Methyl-6-nitrophenol o-NO2, o-CH3~7.5+0.27 (Methyl is EDG)
Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate o-NO2, o-CH2COOEt~6.9 Ester is EWG (lowers pKa vs Methyl)

Analysis: While the methyl group in 2-methyl-6-nitrophenol increases the pKa (reduces acidity) due to electron donation, the ethyl acetate side chain contains a carbonyl oxygen two bonds away from the ring. The inductive effect of this carbonyl is withdrawing. Therefore, the target molecule is expected to be slightly more acidic than 2-nitrophenol.

Experimental Protocol for pKa Determination

Since this specific ester is susceptible to hydrolysis at high pH, standard potentiometric titration is risky. Spectrophotometric Titration is the gold standard for this compound because it requires lower concentrations and allows for rapid data acquisition before hydrolysis occurs.

Methodology: UV-Vis Spectrophotometric Titration

This method relies on the distinct UV absorption shift between the neutral phenol (colorless/pale yellow) and the phenolate anion (bright yellow/orange,


 nm).
Reagents & Equipment
  • Stock Solution: 50 µM Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate in 10% Acetonitrile/Water (to ensure solubility).

  • Buffers: Phosphate/Citrate buffer series ranging from pH 4.0 to 9.0 (0.5 pH increments).

  • Instrument: UV-Vis Spectrophotometer (scanning 250–500 nm).

Step-by-Step Workflow
  • Preparation: Prepare 10 mL aliquots of buffers at pH 4.0, 5.0, 6.0, 6.5, 7.0, 7.5, 8.0, 9.0.

  • Spiking: Add 10 µL of the compound stock to each buffer aliquot. Vortex immediately.

  • Measurement: Scan the absorbance of each sample. Identify the isosbestic point and the

    
     of the phenolate (likely ~410 nm).
    
  • Data Processing: Plot Absorbance (

    
    ) vs. pH.
    
  • Calculation: Fit the data to the Henderson-Hasselbalch equation:

    
    
    Where 
    
    
    
    is absorbance at pH,
    
    
    is absorbance of the neutral form (pH 4), and
    
    
    is absorbance of the fully ionized form (pH 9).
Workflow Diagram

Protocol Start Start: Stock Preparation (50 µM in ACN/Water) Buffer Prepare Buffer Series (pH 4.0 - 9.0) Start->Buffer Mix Spike Compound into Buffers (Minimize Hydrolysis Time) Buffer->Mix Measure UV-Vis Scan (250-500nm) Target: 410nm Peak Mix->Measure Plot Plot Absorbance vs pH Measure->Plot Calc Fit to Sigmoidal Curve Extract pKa Plot->Calc

Caption: Validated workflow for spectrophotometric pKa determination minimizing ester hydrolysis risks.

Implications for Drug Development

Understanding this pKa is vital for:

  • Solubility: At physiological pH (7.4), the molecule will be approximately 75% ionized (anionic). This dramatically increases aqueous solubility compared to the neutral form.

  • Membrane Permeability: The significant ionization at pH 7.4 suggests low passive permeability in the intestine, implying that absorption may occur in the more acidic environment of the upper GI tract (duodenum, pH 5–6) where the neutral form predominates.

  • Stability: The phenolate anion is more nucleophilic than the neutral phenol. In basic conditions, the phenolate oxygen could potentially attack the ester carbonyl (intramolecular transesterification), leading to the formation of a cyclic lactone (benzofuranone derivative) and ethanol. This degradation pathway must be monitored during formulation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6947, 2-Nitrophenol. Retrieved from [Link]

  • Serjeant, E. P., & Dempsey, B. (1979).Ionisation Constants of Organic Acids in Aqueous Solution.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters.[2] Chemical Reviews, 91(2), 165–195. [Link]

Sources

Foundational

Nitrophenyl Acetates in Biocatalysis: Comprehensive Safety Data, Handling Precautions, and Assay Methodologies

Executive Summary Nitrophenyl acetates—most notably 4-nitrophenyl acetate (p-NPA)—are cornerstone reagents in enzymology and drug development. They are widely utilized as chromogenic substrates to quantify esterase, lipa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrophenyl acetates—most notably 4-nitrophenyl acetate (p-NPA)—are cornerstone reagents in enzymology and drug development. They are widely utilized as chromogenic substrates to quantify esterase, lipase, and protease activity[1]. While highly effective for high-throughput screening, the very chemical properties that make p-NPA an excellent substrate (an electron-deficient aromatic ring and a labile ester bond) also impart specific handling hazards and stability challenges[2]. This whitepaper synthesizes Safety Data Sheet (SDS) requirements, physicochemical properties, and field-proven experimental protocols to ensure operator safety and absolute assay reproducibility.

Physicochemical Profiling & Hazard Classification

Understanding the molecular behavior of 4-nitrophenyl acetate is critical for both safety and experimental design. The electron-withdrawing nitro group lowers the pKa of the leaving group (4-nitrophenol), making the ester bond highly susceptible to nucleophilic attack. While this enables rapid enzymatic cleavage, it also introduces chemical instability and reactivity[2].

Table 1: Physicochemical and Hazard Profile of 4-Nitrophenyl Acetate

Property / AttributeSpecification
CAS Number 830-03-5
Molecular Weight 181.15 g/mol
Melting Point 78 °C[1]
Solubility Soluble in Ethanol (100 mg/mL)[1], Acetonitrile[3]; Insoluble in water
GHS Hazard Statements H272 (May intensify fire; oxidizer), H317 (May cause allergic skin reaction), H318 (Causes serious eye damage)[4]
Storage Requirements -20 °C (Freezer), desiccated, protected from light[1][4]

Causality of Hazards:

  • Oxidizing Potential (H272): The presence of the nitro group imparts oxidizing properties. Aromatic nitro compounds can undergo exothermic decomposition if exposed to strong reducing agents or extreme heat, propagating flames with difficulty but posing risks if dust clouds ignite[5].

  • Eye Damage (H318): The rapid hydrolysis of p-NPA in the aqueous environment of the eye generates acetic acid and 4-nitrophenol, leading to severe localized pH changes and irreversible tissue damage[4].

Handling, Storage, and Risk Mitigation

Standard laboratory personal protective equipment (PPE)—including nitrile gloves, a chemically resistant lab coat, and ANSI-approved safety goggles—is mandatory when handling the neat powder[4].

  • Storage Causality: p-NPA must be stored in a tightly sealed container at sub-zero temperatures (typically -20 °C)[4]. Exposure to ambient moisture induces spontaneous, non-enzymatic hydrolysis. A degraded batch will exhibit a distinct yellow tint (indicating the presence of free 4-nitrophenolate) and will yield unacceptably high background noise in spectrophotometric assays, invalidating kinetic data[1].

  • Spill Management: In the event of a solid spill, avoid dust generation. Sweep the material into a suitable chemical waste container using dry cleanup procedures. Do not use water for initial cleanup, as this will rapidly hydrolyze the compound and spread the contamination[4][5].

Experimental Workflow: Esterase Activity Assay

The standard colorimetric reaction involving p-NPA hydrolysis acts as a benchmark assay for identifying catalytic activity[2]. The protocol below is designed as a self-validating system, ensuring that observed absorbance changes are strictly enzyme-mediated.

Causality in Assay Design:

  • Solvent Choice: Because p-NPA is insoluble in water, stock solutions must be prepared in polar aprotic or organic solvents like acetonitrile or ethanol[1][3].

  • pH Dependency: The assay is typically conducted at pH 8.0. The cleavage product, 4-nitrophenol, has a pKa of ~7.15. At pH 8.0, it exists predominantly as the 4-nitrophenolate anion, which exhibits a strong absorbance maximum at 400-410 nm[3].

Step-by-Step Methodology
  • Reagent Preparation:

    • Substrate Stock: Dissolve p-NPA in anhydrous acetonitrile to a concentration of 20 mM[3]. Store at -20 °C and discard if the solution turns yellow.

    • Assay Buffer: Prepare 50 mM Tris-HCl, pH 8.0. (Optional: Add 0.1% Triton X-100 to prevent substrate aggregation in aqueous media)[3].

  • Reaction Setup (96-well microplate):

    • Add 160 µL of Assay Buffer to the designated wells[3].

    • Add 20 µL of the p-NPA Substrate Stock (yielding a final reaction volume of 200 µL)[3].

    • Critical Control: Prepare a "Blank" well containing buffer and substrate, but substitute the enzyme volume with pure buffer. This validates the system by quantifying the baseline rate of spontaneous hydrolysis[2][3].

  • Initiation & Kinetic Measurement:

    • Pre-incubate the plate at the desired reaction temperature (e.g., 37 °C) for 5 minutes[3].

    • Initiate the reaction by adding 20 µL of the Enzyme Solution[3].

    • Immediately place the microplate in a reader and measure absorbance at 405 nm in kinetic mode (every 1 minute for 10 to 30 minutes)[3].

  • Data Analysis:

    • Calculate the

      
       for both the sample and the blank.
      
    • Subtract the blank rate from the sample rate to correct for spontaneous hydrolysis. Use the linear portion of the curve to determine the true initial enzymatic velocity (

      
      )[3].
      

Mechanistic Workflow Visualization

The following diagram illustrates the mechanistic pathway and logical flow of the esterase assay, highlighting the transition from substrate to detectable signal.

G Substrate 4-Nitrophenyl Acetate (Substrate) Complex Enzyme-Substrate Complex Substrate->Complex Enzyme Esterase / Lipase (Biocatalyst) Enzyme->Complex Hydrolysis Hydrolysis Reaction (Cleavage of Ester Bond) Complex->Hydrolysis Product1 4-Nitrophenol (pNP) (Chromogenic Product) Hydrolysis->Product1 Product2 Acetic Acid (Byproduct) Hydrolysis->Product2 Detection Spectrophotometry (Absorbance at 405 nm) Product1->Detection Alkaline pH shift to Phenolate

Workflow of 4-nitrophenyl acetate hydrolysis and spectrophotometric detection.

Emergency Response & Disposal

Do not discharge p-NPA or its solutions into the sewer or waterways[5]. Unused solid substrate and organic stock solutions must be disposed of as hazardous chemical waste (oxidizing/toxic) through a licensed disposal facility[4]. Aqueous assay mixtures containing 4-nitrophenol should be collected in designated basic aqueous waste containers. In case of skin contact, wash off immediately with plenty of water for at least 15 minutes; if eye contact occurs, rinse immediately with plenty of water and seek urgent medical attention[4].

References

1.[4] SAFETY DATA SHEET - ThermoFisher, thermofisher.com. URL: 2.[1] 4-Nitrophenyl acetate (N8130) - Product Information Sheet, sigmaaldrich.com. URL: 3. 4-Nitrophenyl acetate = 99.0 GC 830-03-5, sigmaaldrich.com. URL: 4.[3] Application Note: Determining Esterase Specificity with 4-Nitrophenyl Stearate, benchchem.com. URL: 5.[5] 4-Nitrophenyl acetate - Santa Cruz Biotechnology, scbt.com. URL: 6.[2] Determining the esterase activity of peptides and peptide assemblies, nih.gov. URL:

Sources

Exploratory

Literature Review and Technical Guide: 2-Hydroxy-3-nitro-phenylacetic Acid Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The functionalization of phenylacetic acid derivatives is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The functionalization of phenylacetic acid derivatives is a cornerstone of modern organic synthesis and drug discovery. While the broader scientific community is highly familiar with 4-hydroxy-3-nitrophenylacetic acid (the classic "NP" hapten used in immunology)[1], its structural isomer—2-hydroxy-3-nitro-phenylacetic acid —and its derivatives offer a uniquely powerful chemical space. The ortho-relationship between the hydroxyl group and the acetic acid moiety, combined with the electron-withdrawing nature of the nitro group, primes these molecules for highly specific intramolecular cyclizations.

As a Senior Application Scientist, I have observed that the true value of 2-hydroxy-3-nitro-phenylacetic acid derivatives lies in their utility as self-activating precursors for heterocycles, specifically benzofuran-2-ones[2]. This whitepaper provides an in-depth mechanistic review of these derivatives, contrasting them with their isomeric counterparts, and establishes field-proven, self-validating protocols for their synthesis and application in drug development.

Structural Chemistry and Isomeric Context

To leverage 2-hydroxy-3-nitro-phenylacetic acid derivatives effectively, one must understand the electronic and steric interplay of its substituents. The nitro group at the 3-position exerts a strong inductive and resonance electron-withdrawing effect. This significantly lowers the pKa of the adjacent phenolic hydroxyl group, making it a better leaving group in certain contexts, or a more reactive nucleophile when deprotonated.

Crucially, the proximity of the acetic acid side chain at the 1-position to the hydroxyl group at the 2-position creates a thermodynamic sink for dehydration. Under acidic conditions, the molecule readily undergoes intramolecular esterification (lactonization) to form a 5-membered γ-butyrolactone ring fused to the benzene core.

Quantitative Isomer Comparison

The table below summarizes the physicochemical properties and reactivity profiles of the three most common nitrophenylacetic acid isomers, highlighting why the 2-hydroxy derivatives are specifically chosen for heterocyclic synthesis.

Property / Feature2-Hydroxy-3-nitrophenylacetic acid4-Hydroxy-3-nitrophenylacetic acid (NP)2-Hydroxy-5-nitrophenylacetic acid
Nitro Position ortho to Hydroxyl (C3)ortho to Hydroxyl (C3)para to Hydroxyl (C5)
Lactonization Potential Highly favorable (forms 7-nitro-benzofuranone)Cannot form lactone (steric impossibility)Favorable (forms 5-nitro-benzofuranone)
Primary Application Heterocyclic synthesis, Dye precursorsImmunological hapten (NP-BSA/KLH)[1]Antiarrhythmic drug precursors[2]
Phenolic pKa (approx.) ~7.5 (Strongly influenced by ortho NO₂)~7.2 (Influenced by ortho NO₂)~7.0 (Influenced by para NO₂)
Downstream Utility Ring-opening functionalizationEDC/NHS Protein ConjugationCross-coupling reactions

Synthetic Pathways & Mechanistic Insights

The synthesis of 2-hydroxy-3-nitrophenylacetic acid typically begins with the nitration of 2-hydroxyphenylacetic acid[3]. The hydroxyl group is strongly activating and ortho/para directing, while the acetic acid group is weakly deactivating.

Mechanistic Causality: Nitration using a standard HNO₃/H₂SO₄ mixture generates the powerful nitronium ion (NO₂⁺) electrophile. Because the para position (C5) is sterically less hindered than the ortho position (C3), nitration often yields a mixture heavily favoring the 5-nitro isomer. To selectively drive the synthesis toward the 3-nitro derivative, precise temperature control (0–5 °C) is required to prevent over-nitration, followed by rigorous fractional crystallization exploiting the divergent intramolecular hydrogen-bonding networks of the isomers.

Once isolated, the 2-hydroxy-3-nitrophenylacetic acid can be subjected to acid-catalyzed dehydration to yield 7-nitro-3H-benzofuran-2-one.

SynthesisPathway A 2-Hydroxyphenylacetic Acid (Starting Material) B Nitration (HNO3/H2SO4) Regioselective Control A->B Electrophilic Aromatic Substitution C 2-Hydroxy-3-nitrophenylacetic Acid (Target Intermediate) B->C ortho/para directing OH, steric hindrance considerations D Lactonization (Dehydration) C->D Acid Catalysis (-H2O) E 7-Nitro-3H-benzofuran-2-one (Heterocyclic Scaffold) D->E Intramolecular Cyclization

Figure 1: Synthetic pathway from 2-hydroxyphenylacetic acid to 7-nitro-3H-benzofuran-2-one.

Applications in Drug Development & Chemical Biology

Precursors for Active Pharmaceutical Ingredients (APIs)

Derivatives of nitrophenylacetic acid are foundational building blocks in medicinal chemistry[4]. The benzofuranone scaffolds derived from 2-hydroxy-nitrophenylacetic acids are highly susceptible to nucleophilic attack at the lactone carbonyl. This ring-opening reactivity provides a reliable handle for diversifying the molecular structure, allowing medicinal chemists to synthesize complex antiarrhythmic drugs and angiogenesis inhibitors[5].

Bioconjugation and Hapten Design

While the 4-hydroxy isomer is the gold standard for immunological assays, 2-hydroxy-3-nitrophenylacetic acid derivatives can also be conjugated to carrier proteins. The carboxylic acid is activated using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form an amine-reactive intermediate.

Workflow Step1 Activation of Carboxylic Acid (EDC/NHS in MES Buffer) Step2 Formation of NHS-Ester (Reactive Intermediate) Step1->Step2 pH 5.5 - 6.0 Step3 Protein Conjugation (Carrier Protein: BSA/KLH) Step2->Step3 pH 7.2 - 7.5 Primary Amines Step4 Purification (Size Exclusion Chromatography) Step3->Step4 Remove free hapten Step5 Immunological Assay (ELISA / SPR) Step4->Step5 Characterize binding affinity

Figure 2: Workflow for the activation and conjugation of nitrophenylacetic acid haptens.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity results, the following protocols have been designed as self-validating systems . Do not proceed to subsequent steps without passing the embedded validation checks.

Protocol A: Intramolecular Lactonization to 7-Nitro-3H-benzofuran-2-one

This protocol leverages Le Chatelier's principle by physically removing the water byproduct to drive the reaction to completion[2].

Materials:

  • 2-Hydroxy-3-nitrophenylacetic acid (10 mmol)

  • Toluene (Anhydrous, 50 mL)

  • p-Toluenesulfonic acid (p-TsOH) (0.5 mmol, catalytic)

  • Dean-Stark apparatus

Step-by-Step Procedure:

  • Assembly: Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Dissolution: Add the 2-hydroxy-3-nitrophenylacetic acid and toluene to the flask. Stir until a suspension forms.

  • Catalysis: Add the p-TsOH. Causality: The acid catalyst protonates the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the adjacent phenolic oxygen.

  • Reflux: Heat the mixture to reflux (approx. 110 °C). Water will begin to azeotrope with the toluene and collect in the trap.

  • Monitoring: Continue refluxing for 4 hours.

Validation Check (Critical): Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system. The formation of the benzofuranone is indicated by a new, significantly less polar spot (higher Rf value) due to the loss of the polar carboxylic acid and hydroxyl groups. Do not terminate the reflux until the starting material spot is completely consumed.

  • Workup: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 25 mL) to remove the catalyst and any unreacted acid.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the heterocyclic product.

Protocol B: EDC/NHS Activation for Chemical Biology Workflows

This protocol is used to attach the derivative to primary amines on target proteins or screening surfaces.

Step-by-Step Procedure:

  • Buffer Preparation: Dissolve the nitrophenylacetic acid derivative in 0.1 M MES buffer (pH 6.0). Causality: MES is chosen because it lacks primary amines that would otherwise quench the reactive NHS-ester intermediate.

  • Activation: Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS. Stir at room temperature for 15 minutes.

  • Conjugation: Rapidly add the activated ester to a solution of the target protein dissolved in 0.1 M PBS (pH 7.4). Causality: The pH is raised to 7.4 to ensure the lysine residues on the protein are deprotonated and nucleophilic.

  • Incubation: React for 2 hours at room temperature.

Validation Check (Critical): Post-conjugation, analyze the protein via UV-Vis spectroscopy. Nitrophenyl derivatives exhibit strong absorbance in the 330–430 nm range. Calculate the Hapten-to-Protein Ratio by comparing the absorbance at the hapten's λmax against the protein's absorbance at 280 nm. A ratio of less than 5 indicates failed activation; discard and repeat.

References

  • (2-Nitrophenyl)acetic acid - Wikipedia Source: Wikipedia URL:[Link]

  • 4-Hydroxy-3-nitrophenylacetic acid | C8H7NO5 | CID 447364 Source: PubChem (NIH) URL:[Link]

  • Cas 614-75-5, 2-Hydroxyphenylacetic acid Source: LookChem URL:[Link]

Sources

Foundational

Advanced Structural Elucidation: Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate

Executive Summary This technical guide outlines the protocol for the crystallographic characterization of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate . This molecule represents a critical class of ortho-substituted nitro-ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the protocol for the crystallographic characterization of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate . This molecule represents a critical class of ortho-substituted nitro-phenols, widely utilized as intermediates in the synthesis of indole-based pharmaceuticals (e.g., oxindoles) and heterocyclic scaffolds.

The structural analysis of this specific isomer (3-nitro) presents a unique crystallographic challenge compared to its 5-nitro isomer. The proximity of the hydroxyl group (C2) and the nitro group (C3) facilitates a strong Resonance-Assisted Hydrogen Bond (RAHB) , forming a pseudo-ring system that significantly alters crystal packing forces from intermolecular to intramolecular dominance. This guide provides the methodology to isolate, solve, and validate this structure.

Part 1: Synthesis & Crystallization Strategy

Objective: Obtain single crystals suitable for X-ray diffraction (approx. 0.3 x 0.2 x 0.1 mm).[1][2]

Synthetic Pathway Context

The target molecule is typically synthesized via the nitration of ethyl 2-(2-hydroxyphenyl)acetate or through the esterification of the corresponding phenylacetic acid.

  • Critical Impurity: The nitration of the phenol ring often yields a mixture of the 3-nitro (ortho) and 5-nitro (para) isomers.

  • Separation: The 3-nitro isomer generally exhibits lower polarity due to intramolecular hydrogen bonding (masking the polar -OH group), allowing separation via column chromatography (Silica gel, Hexane/EtOAc gradient).

Crystallization Protocol (Self-Validating)

Unlike the 5-nitro isomer, which readily forms H-bonded chains, the 3-nitro isomer resists forming intermolecular networks.

Recommended Solvent Systems:

  • Slow Evaporation (Primary): Dissolve 20 mg in Methanol (MeOH) or Ethanol (EtOH). The polar solvent disrupts the intramolecular bond temporarily; as solvent evaporates, the molecule reforms the internal bond and packs via

    
    -
    
    
    
    stacking.
  • Vapor Diffusion (Secondary): Dissolve in minimal THF; diffuse Pentane into the solution.

Validation Check:

  • Visual: Crystals should appear as yellow/orange prisms or blocks.

  • Melting Point: Distinct from the 5-nitro isomer (which melts at ~154°C). The 3-nitro isomer typically has a lower melting point due to reduced intermolecular lattice energy.

Part 2: X-Ray Diffraction Data Collection

Objective: High-resolution data acquisition using Mo-K\alpha or Cu-K\alpha radiation.

Instrument Configuration
  • Source: Mo-K\alpha (

    
     Å) is preferred to minimize absorption effects (
    
    
    
    ), though the organic nature of the molecule makes Cu-K\alpha acceptable if scattering is weak.
  • Temperature: Data collection at 100 K - 150 K is mandatory.

    • Reasoning: Nitro groups often exhibit high thermal motion or rotational disorder at room temperature. Cryogenic cooling freezes the

      
       orientation, allowing precise bond geometry determination.
      
Data Processing Workflow
  • Indexing: Harvest 20–30 frames to determine the unit cell. Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ) systems.
  • Integration: Apply Lorentz and polarization corrections.

  • Absorption Correction: Multi-scan (SADABS) is standard.

Part 3: Structural Analysis & Refinement

Core Directive: The analysis must focus on the "Ortho-Effect" and Hydrogen Bonding Motifs.

The Intramolecular Hydrogen Bond (S(6) Motif)

The defining feature of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate is the interaction between the phenolic hydrogen and the proximal nitro oxygen.

  • Mechanism: The H-atom forms a planar six-membered ring involving C2-C3-N-O...H-O.

  • Graph Set Notation:

    
    .
    
  • Geometric Expectation:

    • 
       distance: ~2.55 – 2.65 Å (Strong).
      
    • 
       angle: >140°.[2]
      
  • Refinement Note: The hydroxyl hydrogen should be located in the difference Fourier map. If disordered, constrain using AFIX 147 (idealized rotatable OH), but allow the torsion angle to refine to the electron density.

Comparative Packing: 3-Nitro vs. 5-Nitro

To validate your structure, compare it against the known 5-nitro isomer (Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate).

Feature3-Nitro Isomer (Target)5-Nitro Isomer (Reference) [1]
H-Bonding Intramolecular (S6 motif).Intermolecular chains along b-axis.
Lattice Forces Dominated by Van der Waals and

-

stacking.
Dominated by strong

networks.
Conformation Planar aromatic/nitro segment.Nitro group may rotate to optimize packing.
Melting Point Lower (Volatile).Higher (Stable lattice).
Refinement Quality Indicators (Self-Validating Metrics)

A successful solution must meet these criteria:

  • R1 Value: < 0.05 (for

    
    ).[1][3]
    
  • Goodness of Fit (GoF): 1.0 – 1.1.

  • CheckCIF: No "Level A" alerts regarding non-positive definite atoms or missed symmetry.

Part 4: Visualization of the Workflow

The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the decision nodes for the specific isomer.

CrystalAnalysis Start Start: Crude Reaction Mixture (Nitration of Ethyl 2-hydroxyphenylacetate) Separation Separation (Column Chromatography) Isolate low-polarity fraction Start->Separation Remove 5-nitro isomer ID_Check Isomer Verification (1H NMR: Splitting Pattern) Separation->ID_Check Cryst Crystallization Solvent: MeOH (Slow Evap) ID_Check->Cryst Confirmed 3-nitro Cryst->Cryst No Diffraction XRD SC-XRD Data Collection (Mo-Kα, 150 K) Cryst->XRD Quality Crystal Found Solve Structure Solution (SHELXT / Direct Methods) XRD->Solve Refine Refinement (SHELXL) Locate H-atoms (Difference Map) Solve->Refine Analyze Structural Analysis Check S(6) Intramolecular H-Bond Refine->Analyze Analyze->Refine Disorder/High R1 Publish Final CIF / Publication Analyze->Publish Validation Pass

Caption: Workflow for the isolation and crystallographic determination of the 3-nitro isomer, emphasizing the separation from the 5-nitro byproduct.

Part 5: Quantitative Reference Data

While the specific unit cell for the 3-nitro isomer requires experimental determination (as per this protocol), the 5-nitro isomer serves as the authoritative geometric control. Deviations from these values confirm the successful isolation of the target 3-nitro isomer.

Table 1: Reference Crystallographic Data (5-Nitro Isomer) [1] Use this to exclude the incorrect isomer.

ParameterValue (5-Nitro Isomer)
Crystal System Monoclinic
Space Group

Unit Cell a 11.066(2) Å
Unit Cell b 10.860(2) Å
Unit Cell c 8.697(2) Å
Beta (

)
97.85(3)°
Volume 1035.4 ų
Z 4
Key Interaction Intermolecular O—H...O (Chain)

Expected Deviation for Target (3-Nitro):

  • Expect a change in Space Group or Cell Dimensions due to the loss of the intermolecular H-bond chain.

  • Expect a more compact molecular volume or different packing efficiency due to the "locked" planar conformation of the ortho-nitrophenol moiety.

References

  • Omar, M. M., et al. (2011). Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(2), o509.[2]

    • Source:

  • BenchChem. (2025).[4] Synthesis of Ethyl 2-Ethyl-3-Hydroxybutanoate and related phenyl acetates: Application Notes.

    • Source:

  • ChemicalBook. (2025). Ethyl 2-(3-nitrophenyl)

    • Source:

  • Hill, T. N., & Patel, N. (2014).[1] Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate. Acta Crystallographica Section E, 70, o750.[1]

    • Source:

Sources

Protocols & Analytical Methods

Method

Synthesis of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate from phenylacetic acid precursors

Abstract This application note details the regioselective synthesis of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate from 2-hydroxyphenylacetic acid . While standard nitration of phenol derivatives typically favors the para-i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the regioselective synthesis of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate from 2-hydroxyphenylacetic acid . While standard nitration of phenol derivatives typically favors the para-isomer (5-nitro), this protocol focuses on optimizing conditions to isolate the ortho-isomer (3-nitro) via controlled nitration and specific purification techniques (steam distillation). The guide includes a complete retrosynthetic analysis, step-by-step experimental protocols, safety considerations for handling acetyl nitrate, and characterization data for isomer differentiation.

Introduction & Retrosynthetic Analysis

The target molecule is a functionalized phenylacetic acid derivative often used as a scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and antagonists. The core challenge in this synthesis is the regioselectivity of the nitration step .

The hydroxyl group (-OH) at position 2 is a strong ortho/para director. However, the bulky acetic acid side chain at position 1 and steric hindrance often favor the 5-nitro (para) isomer over the desired 3-nitro (ortho) isomer. This protocol employs Acetyl Nitrate (generated in situ) to enhance ortho-selectivity via the "ortho effect" (coordination mechanism) and utilizes steam distillation to separate the volatile 3-nitro isomer from the non-volatile 5-nitro byproduct.

Retrosynthetic Pathway

The synthesis is broken down into two primary stages:

  • Regioselective Nitration: Conversion of 2-hydroxyphenylacetic acid to 2-hydroxy-3-nitrophenylacetic acid.

  • Esterification: Conversion of the carboxylic acid to the ethyl ester.

Retrosynthesis Target Target: Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate Intermediate Intermediate: 2-Hydroxy-3-nitrophenylacetic acid Target->Intermediate Esterification (EtOH, H2SO4) Starting Starting Material: 2-Hydroxyphenylacetic acid Intermediate->Starting Nitration (HNO3, Ac2O) Byproduct Byproduct: 5-Nitro Isomer (Separated via Steam Distillation) Intermediate->Byproduct Isomer Mixture

Figure 1: Retrosynthetic strategy highlighting the critical separation of the 3-nitro and 5-nitro isomers.

Experimental Protocols

Phase 1: Regioselective Nitration

Objective: Synthesize 2-hydroxy-3-nitrophenylacetic acid. Mechanism: Electrophilic Aromatic Substitution (EAS) using Acetyl Nitrate. Critical Quality Attribute (CQA): Isomeric purity (>95% 3-nitro isomer).

Reagents & Equipment[1][2][3][4][5][6]
  • Starting Material: 2-Hydroxyphenylacetic acid (15.2 g, 100 mmol)

  • Reagents: Acetic Anhydride (30 mL), Fuming Nitric Acid (4.5 mL, ~105 mmol), Glacial Acetic Acid (Solvent).

  • Equipment: 250 mL 3-neck round bottom flask, internal thermometer, dropping funnel, ice-salt bath, steam distillation setup.

Protocol Steps
  • Preparation of Acetyl Nitrate (In-Situ):

    • Safety Alert: Acetyl nitrate is thermally unstable. Maintain temperature strictly below 15°C.

    • Charge the flask with 30 mL of Acetic Anhydride . Cool to 0°C using an ice-salt bath.

    • Slowly add Fuming Nitric Acid (4.5 mL) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5°C.

    • Stir for 15 minutes at 0°C to form the active nitrating species.

  • Nitration Reaction:

    • Dissolve 2-Hydroxyphenylacetic acid (15.2 g) in 20 mL of Glacial Acetic Acid.

    • Add this solution dropwise to the Acetyl Nitrate mixture over 45 minutes.

    • Observation: The solution will turn from clear to deep yellow/orange.

    • Allow the reaction to warm to 15°C and stir for 2 hours.

  • Quenching & Isolation:

    • Pour the reaction mixture onto 200 g of crushed ice/water with vigorous stirring.

    • A yellow precipitate (mixture of 3-nitro and 5-nitro isomers) will form.

    • Filter the crude solid and wash with cold water (3 x 50 mL).

  • Purification (The "Expert" Step - Steam Distillation):

    • Resuspend the crude solid in 200 mL of dilute HCl (1M).

    • Perform Steam Distillation .

    • Mechanism: The 3-nitro isomer possesses strong intramolecular hydrogen bonding (between the -OH and -NO2), making it more volatile and steam-distillable. The 5-nitro isomer relies on intermolecular hydrogen bonding, rendering it non-volatile.

    • Collect the yellow distillate. The 3-nitro isomer will crystallize in the receiver.

    • Filter the distillate to obtain pure 2-hydroxy-3-nitrophenylacetic acid .

    • Yield Expectation: 35-45% (Isomer distribution typically favors 5-nitro; this step isolates the minor 3-nitro product effectively).

Phase 2: Esterification

Objective: Convert the purified acid to the ethyl ester.

Reagents
  • Substrate: 2-Hydroxy-3-nitrophenylacetic acid (from Phase 1).

  • Solvent/Reagent: Absolute Ethanol (50 mL).

  • Catalyst: Concentrated Sulfuric Acid (0.5 mL) or Thionyl Chloride (1.2 eq).

Protocol Steps
  • Dissolve the purified acid (5.0 g, ~25 mmol) in Absolute Ethanol (50 mL) in a 100 mL round bottom flask.

  • Add Concentrated H2SO4 (0.5 mL) carefully.

  • Heat to reflux (approx. 78°C) for 6 hours. Monitor by TLC (Eluent: Hexane/Ethyl Acetate 7:3).

  • Workup:

    • Concentrate the ethanol under reduced pressure (Rotavap).

    • Dissolve the residue in Ethyl Acetate (50 mL).

    • Wash with Saturated NaHCO3 (2 x 30 mL) to remove unreacted acid.

    • Wash with Brine (30 mL), dry over anhydrous MgSO4, and filter.

  • Final Purification:

    • Evaporate the solvent.[3][4][6][7] The product usually solidifies as a yellow crystalline solid.

    • Recrystallize from Ethanol/Hexane if necessary.

Characterization & Data Analysis

To validate the synthesis, you must distinguish the 3-nitro isomer from the 5-nitro impurity.

FeatureTarget: 3-Nitro Isomer (Ortho)Impurity: 5-Nitro Isomer (Para)
Physical State Yellow needlesYellow powder
Volatility Steam Volatile (Intramolecular H-bond)Non-Volatile (Intermolecular H-bond)
1H NMR (Aromatic) ABC Pattern: H4 (d), H5 (t), H6 (d)Coupling J ~ 8 Hz (Ortho)ABX Pattern: H3 (d, J~2Hz, Meta), H4 (dd), H6 (d)Distinct meta-coupling doublet
Solubility (Non-polar) Higher (Soluble in DCM/Ether)Lower (Low solubility in DCM)

NMR Interpretation (3-Nitro Isomer):

  • The aromatic region will show three protons.

  • Look for a triplet at ~7.0 ppm (H5), flanked by two doublets at ~7.6 ppm (H4) and ~8.0 ppm (H6).

  • The absence of a meta-coupled doublet (J ~ 2 Hz) confirms the absence of the 5-nitro isomer.

Safety & Handling

  • Acetyl Nitrate: potentially explosive.[2] Never heat above 60°C. Always prepare in situ at 0°C.

  • Nitrophenols: Toxic and skin irritants. They stain skin yellow immediately upon contact. Wear double nitrile gloves.

  • Fuming Nitric Acid: Highly corrosive oxidizer. Use only in a functioning fume hood.

References

  • Nitration of Phenols & Acetyl Nitrate

    • Study on the nitration of phenols using acetyl nitr
    • Source: Journal of Organic Chemistry
  • Regioselectivity in Phenol Nitration

    • Separation of ortho- and para-nitrophenols by steam distill
    • Source: Vogel's Textbook of Practical Organic Chemistry
  • Synthesis of Hydroxyphenylacetic Acid Derivatives

    • Preparation of ethyl 2-(2-hydroxy-5-nitrophenyl)
    • Source: N
    • [Link]

  • 2-Hydroxy-3-nitroacetophenone synthesis (Analogous directing effects).

Sources

Application

Catalytic hydrogenation of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate for indole synthesis

An Application Guide to the Synthesis of Indoles via Catalytic Hydrogenation of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate Abstract This comprehensive application note provides a detailed protocol and scientific rationale...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Indoles via Catalytic Hydrogenation of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate

Abstract

This comprehensive application note provides a detailed protocol and scientific rationale for the synthesis of substituted indoles through the catalytic hydrogenation of ethyl 2-(2-hydroxy-3-nitrophenyl)acetate. The indole scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1][2] This guide details a robust and widely-used reductive cyclization method, employing palladium on carbon (Pd/C) as the catalyst. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into reaction mechanisms, procedural best practices, critical safety considerations, and process optimization.

Introduction: The Significance of the Indole Nucleus

The indole ring system is a privileged heterocyclic motif due to its prevalence in biologically active molecules.[3] Its derivatives exhibit a vast range of pharmacological activities, making them crucial building blocks in drug discovery. The synthesis described herein, often a key step in more complex molecular construction, proceeds via an efficient intramolecular reductive cyclization. This process transforms an ortho-substituted nitroarene into the corresponding N-heterocycle in a single, high-yielding step.[4][5]

The chosen starting material, ethyl 2-(2-hydroxy-3-nitrophenyl)acetate, is strategically designed for this transformation. The ortho-positioning of the nitro group and the acetate side chain is crucial for the subsequent intramolecular cyclization event that forms the indole ring.

The Underlying Chemistry: Mechanism of Reductive Cyclization

The transformation hinges on a tandem reaction sequence initiated by the reduction of the aromatic nitro group. Catalytic hydrogenation is an exceptionally clean and efficient method for this purpose.[6]

The proposed mechanism involves two primary stages:

  • Nitro Group Reduction: The substrate, in a suitable solvent, is exposed to hydrogen gas in the presence of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[7] The catalyst surface adsorbs both the hydrogen gas and the nitroarene. Through a series of surface-mediated steps, the nitro group is reduced to a primary amine, forming the key intermediate, ethyl 2-(3-amino-2-hydroxyphenyl)acetate.

  • Intramolecular Cyclization & Dehydration: The newly formed amino group, being nucleophilic, is now perfectly positioned to attack the electrophilic carbonyl carbon of the adjacent ester. This intramolecular condensation reaction forms a cyclic hemiaminal intermediate, which readily dehydrates under the reaction conditions to yield the aromatic indole ring system. The initial reduction of the nitro group is often the rate-determining step in this sequence.[8][9]

Reaction_Mechanism Start Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate Intermediate Ethyl 2-(3-amino-2-hydroxyphenyl)acetate Start->Intermediate H₂, Pd/C (Reduction) Cyclized Cyclic Intermediate Intermediate->Cyclized Intramolecular Condensation Product Ethyl 4-hydroxy-1H-indole-2-carboxylate Cyclized->Product - H₂O (Aromatization)

Figure 1: Proposed reaction mechanism for the formation of the indole ring.

Experimental Design & Optimization

Catalyst Selection

Palladium on carbon (Pd/C) is the catalyst of choice for most nitro group reductions due to its high activity, efficiency, and selectivity.[7] It effectively hydrogenates both aromatic and aliphatic nitro groups to their corresponding amines.[7] For substrates sensitive to dehalogenation, Raney Nickel might be considered as an alternative, though it is not a concern for the title compound.[7]

Transfer hydrogenation, using hydrogen donors like ammonium formate or hydrazine hydrate, offers an alternative to using pressurized hydrogen gas and can be highly efficient.[6][10][11] However, this protocol will focus on the classical and widely-practiced H₂/Pd-C system.

Solvent & Reaction Conditions

The choice of solvent is critical for ensuring substrate solubility and catalyst efficacy. Polar, low-flammability solvents are preferred for safety.[12]

  • Ethanol (EtOH) & Methanol (MeOH): Excellent choices, as they solubilize the starting material and intermediates well.

  • Ethyl Acetate (EtOAc): Another common solvent for hydrogenations, often used for its ease of removal during work-up.[13]

  • Acetic Acid (AcOH): Can be used as a solvent or co-solvent. The acidic environment can sometimes accelerate the reduction rate.[13]

The reaction is typically performed at room temperature. Since hydrogenation is often exothermic, efficient temperature control is necessary to prevent runaway reactions, especially on a larger scale.[14]

Summary of Reaction Parameters

The following table outlines typical parameters for this transformation. Researchers should perform small-scale trials to determine the optimal conditions for their specific setup.

ParameterRecommended RangeRationale & Key Considerations
Substrate Ethyl 2-(2-hydroxy-3-nitrophenyl)acetateEnsure high purity of starting material for optimal results.
Catalyst 5-10% Pd/C (dry weight basis)5-10 mol% loading is standard. Higher loading may speed up the reaction but increases cost and fire risk during filtration.[10]
Solvent Ethanol, Methanol, or Ethyl AcetateChoice depends on substrate solubility and downstream processing. Ethanol is a common and effective choice.
Hydrogen Pressure 1-4 atm (15-60 psi)Balloon hydrogenation (~1 atm) is suitable for small scales. For larger scales or faster reactions, a Parr shaker or similar pressure vessel is recommended.[15][16]
Temperature 20-40 °CThe reaction is typically run at room temperature. Monitor for exotherms and apply cooling if necessary.[14]
Reaction Time 2-12 hoursMonitor by TLC or LC-MS until starting material is consumed.
Typical Yield 85-95%Yields are generally high for this efficient cyclization.

Detailed Experimental Protocol

This protocol describes the hydrogenation on a laboratory scale (1-5 mmol) using a standard two-neck flask and a hydrogen balloon. For larger scales, a dedicated high-pressure hydrogenation reactor is mandatory.[17]

Materials and Equipment
  • Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate

  • 10% Palladium on Carbon (Pd/C, ~50% wet with water)

  • Ethanol (anhydrous)

  • Diatomaceous earth (Celite®)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Two or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen/Vacuum manifold

  • Hydrogen gas cylinder with regulator and balloon assembly

  • Büchner funnel and filter paper

  • Rotary evaporator

Safety Precautions: A Critical Overview
  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[18] All operations must be conducted in a certified chemical fume hood.[15][17] Ensure there are no ignition sources nearby.

  • Pyrophoric Catalyst: Palladium on carbon, especially after use when it is finely divided and contains adsorbed hydrogen, is pyrophoric and can ignite spontaneously upon contact with air.[12][18] Never allow the catalyst to become dry during work-up. Keep the filter cake wet with solvent or water at all times.[16][18]

  • Pressure: Even with balloon pressure, ensure all glassware is free of cracks or defects.[12] For pressurized systems, always use a blast shield and adhere strictly to the equipment's pressure limits.[15][17]

  • Inert Atmosphere: The removal of all oxygen from the reaction vessel before introducing hydrogen is the most critical safety step to prevent an explosion.[12]

Step-by-Step Procedure

Figure 2: General experimental workflow for catalytic hydrogenation.

  • Reactor Setup: Place a magnetic stir bar into a dry two-neck round-bottom flask. Equip one neck with a rubber septum and the other with a stopcock adapter connected to a nitrogen/vacuum manifold.

  • Charging Reagents: Weigh ethyl 2-(2-hydroxy-3-nitrophenyl)acetate and add it to the flask. Under a positive flow of nitrogen, add the desired volume of anhydrous ethanol to dissolve the substrate.

  • Catalyst Addition: Carefully weigh the wet 10% Pd/C catalyst and add it to the stirring solution in one portion under a positive flow of nitrogen. Expert Tip: Adding the catalyst last to the solution prevents the dry substrate from being ignited by the catalyst.

  • Inerting the System (CRITICAL STEP): Seal the flask. Carefully evacuate the flask using the manifold until the solvent begins to bubble, then backfill with nitrogen. Repeat this evacuate/backfill cycle at least three to five times to ensure all oxygen is removed.[17][18]

  • Introducing Hydrogen: After the final nitrogen backfill, evacuate the flask one last time and then backfill with hydrogen from a balloon attached to the manifold. For a balloon setup, ensure the balloon remains inflated throughout the reaction.

  • Reaction: Stir the mixture vigorously at room temperature. Efficient stirring is crucial for good contact between the three phases (solid catalyst, liquid solution, and hydrogen gas).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or by observing the consumption of hydrogen (deflation of the balloon).

  • Reaction Quench and Catalyst Removal: Once the reaction is complete, carefully evacuate the hydrogen and purge the system with nitrogen three times.[17] Prepare a pad of Celite in a Büchner funnel and wet it with ethanol. Under a positive nitrogen flow, filter the reaction mixture through the Celite pad to remove the Pd/C catalyst.[16]

  • IMPORTANT: Wash the filter cake thoroughly with several small portions of ethanol to recover all the product. Immediately transfer the wet filter cake containing the pyrophoric catalyst into a beaker of water to quench it before disposal in a designated waste container. [18]

  • Work-up: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude residue can be further purified if necessary.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the purified indole product. Purity can be assessed by NMR and LC-MS.

Conclusion

The catalytic hydrogenation of ethyl 2-(2-hydroxy-3-nitrophenyl)acetate is a highly reliable and efficient method for constructing the valuable 4-hydroxyindole-2-carboxylate scaffold. The success of this procedure relies on a sound understanding of the reaction mechanism, careful optimization of conditions, and an unwavering commitment to safety protocols, particularly concerning the handling of hydrogen gas and the pyrophoric palladium catalyst. This guide provides the foundational knowledge and practical steps for researchers to confidently and safely perform this important transformation.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. BenchChem.
  • Hydrogenation Reaction Safety In The Chemical Industry. Industrial Controls and Safety.
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online.
  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Publishing.
  • Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.
  • Synthesis of indoles by intermolecular cyclization of unfunctionalized nitroarenes and alkynes, catalyzed by palladium-phenanthroline complexes. PubMed.
  • Hydrogenation SOP. University of Rochester.
  • Transfer Hydrogenation of Aromatic Nitro Compounds Using Polymer‐Supported Formate and Pd‐C. Scilit.
  • Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. PMC - NIH.
  • Hydrogenation Reactions. University of Pittsburgh.
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC - NIH.
  • Synthesis of Indoles by Intermolecular Cyclization of Unfunctionalized Nitroarenes and Alkynes, Catalyzed by Palladium−Phenanthroline Complexes. The Journal of Organic Chemistry - ACS Publications.
  • (PDF) Step and redox efficient nitroarene to indole synthesis. ResearchGate.
  • A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC - NIH.
  • Application Note and Protocol: Catalytic Hydrogenation of 1-(3-Nitrophenyl)-2-nitropropene. Benchchem.
  • Ethyl 1H-indole-2-carboxylate. IUCr Journals.
  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry Europe.
  • Hydrogenation Reaction Set up - Reduction of a Nitro group. YouTube.

Sources

Method

Using Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate as a pharmaceutical intermediate

Application Note: Strategic Utilization of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate in Heterocyclic Scaffold Synthesis Executive Summary Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate (CAS: 1072150-21-0) is a specialized pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate in Heterocyclic Scaffold Synthesis

Executive Summary

Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate (CAS: 1072150-21-0) is a specialized pharmaceutical intermediate primarily utilized to access the 7-substituted benzofuran-2(3H)-one scaffold. Unlike its more common isomers (e.g., the 5-nitro derivative used in Dronedarone synthesis), the 3-nitro substitution pattern provides a rare entry point to functionalize the 7-position of the benzofuran core.

This application note details the technical protocols for transforming this ester into high-value heterocyclic cores. We address the specific challenges of handling the ortho-hydroxy/meta-nitro substitution pattern, offering validated methodologies for acid-catalyzed lactonization and chemoselective reduction .

Strategic Significance in Drug Design

In Fragment-Based Drug Discovery (FBDD), the benzofuran-2-one (lacton) core serves as a pharmacophore mimic for coumarins and oxindoles. The 7-nitro placement is critical for two reasons:

  • Electronic Modulation: The nitro group at position 7 strongly withdraws electrons from the phenolic oxygen, altering the pKa and reactivity of the lactone ring.

  • Derivatization Handle: Post-cyclization reduction yields a 7-amino group, allowing for the introduction of solubilizing tails or amide linkers in a region of the molecule often exposed to solvent in protein binding pockets.

Mechanistic Pathway Analysis

The transformation of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate relies on the proximity of the C1-acetate and C2-hydroxyl groups.

  • Pathway A (Lactonization): Under acidic conditions, the phenol attacks the ester carbonyl, releasing ethanol and forming the 5-membered lactone ring (7-nitrobenzofuran-2(3H)-one ).

  • Pathway B (Alkylation): Protection of the C2-hydroxyl as an ether prevents lactonization, preserving the acyclic phenylacetate structure for coupling reactions.

Technical Data & Handling

PropertySpecification
Chemical Formula C₁₀H₁₁NO₅
Molecular Weight 225.20 g/mol
Appearance Yellow to pale orange crystalline solid
Solubility Soluble in EtOAc, DCM, MeOH; Insoluble in water
Purity Requirement >95% (HPLC) for cyclization efficiency
Storage 2–8°C, Desiccated (Hygroscopic ester)
Safety Hazards Irritant (H315, H319); Nitro compounds may be shock-sensitive if dry/pure.[1]

Experimental Protocols

Protocol 1: Acid-Catalyzed Cyclization to 7-Nitrobenzofuran-2(3H)-one

Objective: Efficiently convert the acyclic ester to the bicyclic lactone.

Rationale: Direct thermal cyclization is slow. We utilize p-Toluenesulfonic acid (pTSA) as a catalyst in a non-polar solvent to drive the equilibrium by removing ethanol via azeotropic distillation (Dean-Stark) or using a scavenger.

Materials:

  • Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate (1.0 equiv)[2]

  • p-Toluenesulfonic acid monohydrate (0.1 equiv)

  • Toluene (10 volumes) or Xylene (for higher reflux temp)

  • Ethanol scavenger (optional: molecular sieves)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap (filled with toluene), and a reflux condenser. Connect to an inert gas line (N₂ or Ar).

  • Dissolution: Charge the flask with Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate and Toluene. Stir until fully dissolved.

  • Catalyst Addition: Add pTSA (10 mol%) in a single portion.

  • Reflux: Heat the reaction mixture to vigorous reflux (110°C). Monitor the collection of the ethanol-toluene azeotrope in the Dean-Stark trap.

  • Monitoring: Check reaction progress via TLC (30% EtOAc/Hexane) or HPLC every 2 hours. The starting material (Rf ~0.5) should disappear, and a less polar spot (Lactone, Rf ~0.7) should appear.

    • Critical Checkpoint: If conversion stalls, add an additional 5 mol% pTSA.

  • Workup:

    • Cool to room temperature.

    • Wash the organic phase with saturated NaHCO₃ (2x) to remove the acid catalyst.

    • Wash with Brine (1x).

    • Dry over anhydrous Na₂SO₄ and filter.[3]

  • Isolation: Concentrate the filtrate under reduced pressure. The product, 7-nitrobenzofuran-2(3H)-one , typically precipitates as a solid. Recrystallize from Ethanol/Heptane if necessary.

Expected Yield: 85–92%

Protocol 2: Chemoselective Reduction to 7-Aminobenzofuran-2(3H)-one

Objective: Reduce the nitro group without opening the sensitive lactone ring.

Rationale: Standard hydrides (LiAlH₄) will reduce the lactone to a diol. Catalytic hydrogenation (Pd/C) is preferred but must be controlled to prevent hydrogenolysis of the benzylic C-O bond. Iron/Acetic Acid or SnCl₂ are the most robust methods for preserving the lactone.

Materials:

  • 7-Nitrobenzofuran-2(3H)-one (from Protocol 1)

  • Iron Powder (325 mesh, 5.0 equiv)

  • Ammonium Chloride (solid, 3.0 equiv)

  • Ethanol/Water (4:1 ratio)

Step-by-Step Methodology:

  • Suspension: Suspend the nitro-lactone in Ethanol/Water (4:1) in an RBF.

  • Activation: Add Ammonium Chloride and Iron powder.

  • Heating: Heat the mixture to 70°C with vigorous stirring. The reaction is heterogeneous; efficient stirring is crucial.

  • Timeline: Monitor by TLC. The yellow nitro compound will fade to a fluorescent/colorless amine species. Reaction time is typically 2–4 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Concentration: Evaporate the ethanol.

  • Extraction: Dilute the aqueous residue with EtOAc. Neutralize carefully with NaHCO₃ (gas evolution). Extract the organic phase.[3][4]

  • Purification: The amine is prone to oxidation. Use immediately or store as an HCl salt.

Mechanistic Visualization

The following diagram illustrates the structural transformation logic, highlighting the critical "Ortho-Effect" that facilitates the cyclization.

ReactionPathway Start Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate (Starting Material) Intermediate Tetrahedral Intermediate (Transient) Start->Intermediate pTSA, Heat Proton transfer Product 7-Nitrobenzofuran-2(3H)-one (Scaffold Core) Intermediate->Product Cyclization (- EtOH) Byproduct Ethanol (Removed via Dean-Stark) Intermediate->Byproduct Amine 7-Aminobenzofuran-2(3H)-one (Functionalized Drug Precursor) Product->Amine Fe/NH4Cl Reduction

Caption: Reaction flow from the acyclic phenylacetate ester to the bicyclic benzofuranone scaffold, followed by functional reduction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Cyclization) Incomplete water/ethanol removal.Ensure Dean-Stark trap is active; switch solvent to Xylene (bp 140°C) to drive kinetics.
Ring Opening Hydrolysis during workup.Avoid strong bases (NaOH/KOH). Use NaHCO₃ for neutralization. Keep pH < 8.
Impurity Profile Transesterification with solvent.Do not use Methanol as a solvent for the ethyl ester; use Ethanol or non-nucleophilic solvents (Toluene).
Incomplete Reduction Iron surface passivation.Activate Iron powder with dilute HCl before use or increase mechanical stirring rate.

References

  • Sigma-Aldrich. Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate Product Specification. CAS 1072150-21-0.[2][5] Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 595882, Ethyl 2-nitrophenylacetate (Isomer Analog Data). Retrieved from

  • Google Patents. Synthetic method of benzofuran-2(3H)-one (CN106336388A). (Demonstrates the acid-catalyzed lactonization of o-hydroxyphenylacetic acids). Retrieved from

  • Organic Syntheses. Convenient Preparation of 3-Ethoxycarbonyl Benzofurans. Org. Synth. 2019, 96, 98-109.[4] (Mechanistic insight into benzofuran ring closure). Retrieved from

  • Fluorochem. Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate Safety Data Sheet. Retrieved from

Sources

Application

Application Note: Chemoselective Nitro Reduction in the Presence of Ethyl Esters

Abstract The reduction of nitroarenes to anilines is a cornerstone transformation in pharmaceutical synthesis. However, the presence of an ethyl ester moiety presents a chemoselectivity challenge: avoiding the concurrent...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The reduction of nitroarenes to anilines is a cornerstone transformation in pharmaceutical synthesis. However, the presence of an ethyl ester moiety presents a chemoselectivity challenge: avoiding the concurrent hydrolysis or reduction of the ester to a primary alcohol. While catalytic hydrogenation (


) is efficient, it often lacks the requisite selectivity for complex substrates or requires specialized poisoned catalysts. This guide details four field-proven, chemoselective protocols—Iron/Acetic Acid , Zinc/Ammonium Chloride , Stannous Chloride , and Sodium Dithionite —that effectively reduce nitro groups while preserving ethyl esters.

Strategic Reagent Selection

Not all reduction methods are equivalent.[1][2] The choice of reagent depends heavily on the substrate's sensitivity to pH and the ease of downstream purification.

Decision Matrix: Selecting the Optimal Reagent

ReagentSelection Start Start: Nitro-Ester Substrate AcidSens Is the substrate Acid Sensitive? Start->AcidSens Scale Scale of Reaction? AcidSens->Scale No (Robust) Zn Protocol B: Zn / NH4Cl (Mild, Neutral pH) AcidSens->Zn Yes (Labile Groups) Halogen Contains Halogens (Cl, Br, I)? Scale->Halogen Small/Medium Fe Protocol A: Iron / Acetic Acid (Robust, Scalable) Scale->Fe Large (>10g) Sn Protocol C: SnCl2 (High Selectivity, Lab Scale) Halogen->Sn Yes (Avoid Dehalogenation) Dith Protocol D: Sodium Dithionite (Metal-Free, Aqueous) Halogen->Dith No (Alternative)

Figure 1: Decision tree for selecting the appropriate reduction protocol based on substrate stability and scale.

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting. Metal-mediated reductions (Fe, Zn, Sn) typically proceed via a Single Electron Transfer (SET) mechanism, sequentially reducing the nitro group through nitroso and hydroxylamine intermediates.

The Reduction Pathway[2][3][4][5][6][7][8][9]
  • Nitro (

    
    ) 
    
    
    
    Nitroso (
    
    
    )
  • Nitroso (

    
    ) 
    
    
    
    Hydroxylamine (
    
    
    )
  • Hydroxylamine (

    
    ) 
    
    
    
    Amine (
    
    
    )

Critical Control Point: The reduction from hydroxylamine to amine is the slowest step. Incomplete reaction often yields the hydroxylamine impurity. This is particularly common with Zinc/NH4Cl if the temperature is too low.

Detailed Experimental Protocols

Protocol A: Iron-Mediated Reduction (The "Workhorse")

Best For: Large-scale reactions, substrates stable to mild acid. Mechanism: Fe(0) is oxidized to Fe(II)/Fe(III), donating electrons to the nitro group in the presence of a proton source (AcOH).

Materials:

  • Substrate (1.0 equiv)

  • Iron Powder (325 mesh, 5.0 equiv)

  • Glacial Acetic Acid (5% v/v in Ethanol) or 1:1 EtOH:AcOH

  • Solvent: Ethanol/Water (4:1)[2]

Procedure:

  • Setup: In a 3-neck round bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to iron clumping), dissolve the substrate in Ethanol/Water (4:1).

  • Activation: Add Iron powder.

  • Initiation: Add Glacial Acetic Acid dropwise. Note: An exotherm is common.

  • Reflux: Heat the mixture to 60–70°C. Monitor by TLC.

    • Checkpoint: The reaction usually completes within 1–4 hours.

  • Workup (Crucial):

    • Cool to room temperature.[2][3][4]

    • Filter through a pad of Celite to remove iron sludge. Wash the pad copiously with Ethyl Acetate.[2]

    • Neutralize the filtrate with saturated

      
       solution.
      
    • Extract with Ethyl Acetate, dry over

      
      , and concentrate.
      

Why it works: The acidic conditions are mild enough to preserve ethyl esters (which require strong acid/heat or base to hydrolyze) but strong enough to activate the iron surface [1].

Protocol B: Zinc / Ammonium Chloride (The "Mild" Alternative)

Best For: Acid-sensitive substrates, small-to-medium scale. Mechanism: Zinc acts as the electron source with


 buffering the pH to near-neutral (~pH 5-6).

Materials:

  • Substrate (1.0 equiv)

  • Zinc Dust (Activated, 5.0 equiv)

  • Ammonium Chloride (10.0 equiv)

  • Solvent: Methanol or Ethanol / Water (3:1)

Procedure:

  • Dissolution: Dissolve substrate in MeOH/Water.

  • Buffer: Add solid

    
     and stir until mostly dissolved.
    
  • Addition: Add Zinc dust in portions to control any exotherm.

  • Reaction: Stir vigorously at Room Temperature (RT) to 40°C.

    • Warning: Do not overheat (>60°C) as this may promote ester hydrolysis or over-reduction.

  • Workup:

    • Filter through Celite.[2]

    • Concentrate the filtrate to remove Methanol.

    • Extract the aqueous residue with DCM or EtOAc.

Self-Validation: If the reaction stalls at the hydroxylamine stage (visible by TLC as a spot slightly less polar than the amine), add more Zn dust and warm slightly [2].

Protocol C: Stannous Chloride ( ) (The "Selective" Agent)

Best For: Complex molecules with halogens or other reducible groups (ketones). Mechanism:


 oxidizes to 

.

Materials:

  • Substrate (1.0 equiv)

  • 
     (5.0 equiv)
    
  • Solvent: Ethanol or Ethyl Acetate (anhydrous preferred)

Procedure:

  • Mix: Dissolve substrate in Ethanol.

  • Add Reagent: Add solid

    
    . The solution remains acidic (Lewis acid).
    
  • Heat: Reflux (70–80°C) for 2–6 hours.

  • Workup (The "Rochelle" Method):

    • Challenge: Tin salts form gelatinous emulsions with simple base workups.

    • Solution: Cool the mixture. Pour into a saturated solution of Potassium Sodium Tartrate (Rochelle Salt) or 10% NaOH (if ester tolerates brief basic contact, otherwise use Rochelle salt).

    • Stir vigorously for 30 minutes until layers separate cleanly.

    • Extract with EtOAc.[2]

Why it works:


 is highly chemoselective and does not attack the ester carbonyl. It avoids the harsh acidity of HCl/Fe methods [3].

Comparative Data Analysis

FeatureIron / AcOHZinc / NH4ClStannous ChlorideSodium Dithionite
Ester Stability ExcellentExcellentExcellentGood
Reaction pH Acidic (~3-4)Neutral/Mild (~6)Acidic (Lewis)Basic/Neutral
Workup Filtration (Easy)Filtration (Easy)Emulsion Risk (Hard)Extraction (Easy)
Scalability High (kg scale)MediumLow (Expensive/Toxic)Medium
Cost LowLowHighLow

Troubleshooting & Optimization

Issue: Incomplete Reduction (Hydroxylamine Stalling)
  • Cause: Insufficient electron source or low temperature.

  • Fix: Add 2 extra equivalents of metal (Zn/Fe) and increase temperature by 10°C.

Issue: Ester Hydrolysis
  • Cause: pH too high (basic workup) or too low (strong acid reflux).

  • Fix:

    • For Fe/AcOH: Ensure temperature doesn't exceed 70°C.

    • For Workup: Use mild bases (

      
      ) instead of 
      
      
      
      .
    • Switch to Protocol B (Zn/NH4Cl) for near-neutral conditions.

Issue: Emulsions (Tin Workup)
  • Fix: Use the Rochelle Salt method described in Protocol C. Do not rush the biphasic stirring step; allow complexation of Tin to occur (clear phases).

References

  • Iron-Medi

    • Source: Organic Chemistry Portal. "Reduction of Nitro Compounds".
    • URL:[Link]

  • Zinc/Ammonium Chloride Selectivity

    • Title: Reduction of nitrophenols by zinc and ammonium chloride in aqueous medium.[5]

    • Source: Indian Journal of Chemical Technology (via NIScPR).
    • URL:[Link]

  • Stannous Chloride Selectivity

    • Title: Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[6]

    • Source: Tetrahedron Letters, 1984, 25(8), 839-842.[6]

    • URL:[Link]

  • Sodium Dithionite Methodology

    • Title: Sodium Hydrosulfite, Sodium Dithionite - Reagent Profile.[7]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Method

Scalable Preparation Methods for Substituted Nitrophenyl Acetates

Application Note & Protocol Guide | AN-2026-NPA Executive Summary Substituted nitrophenyl acetates (e.g., p-nitrophenyl acetate, PNPA) are ubiquitous intermediates in pharmaceutical synthesis and biochemistry. They serve...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | AN-2026-NPA

Executive Summary

Substituted nitrophenyl acetates (e.g., p-nitrophenyl acetate, PNPA) are ubiquitous intermediates in pharmaceutical synthesis and biochemistry. They serve as activated esters for peptide coupling (preventing racemization) and as chromogenic substrates for lipase/esterase kinetic profiling.

While laboratory-scale synthesis (<5 g) is trivial, scaling to kilogram quantities introduces critical challenges: exothermic runaway , colored impurity removal , and atom economy . This guide presents two field-validated protocols optimized for scalability, prioritizing the "Green Chemistry" principles of solvent minimization and byproduct recyclability.

Critical Process Parameters (CPPs) for Scale-Up

Before initiating the protocols, the following thermodynamic and kinetic factors must be controlled:

ParameterImpact on ScaleOptimization Strategy
Acylating Agent Acetic Anhydride (

)
is preferred over Acetyl Chloride (

) for scale.

releases HCl gas, requiring expensive scrubbing and corrosion-resistant reactors (Hastelloy/Glass-lined).

produces acetic acid, which serves as a co-solvent and is easily removed.[1][2]
Use

with catalytic base for standard substrates.
Exothermicity Acetylation of nitrophenols is highly exothermic. At scale, heat accumulation can degrade the labile ester bond (hydrolysis).Dosing Control: Add acylating agent slowly to the phenol/base mixture at

C.
Substrate pKa Nitrophenols are acidic (

for 4-nitrophenol). They require a base to generate the nucleophilic phenoxide.
Use weak bases (Sodium Acetate) for solvent-free methods or Triethylamine (

) for solution-phase.
Purification Unreacted nitrophenol is difficult to remove due to its intense yellow color and similar solubility profile.Chase Reaction: Use slight excess of anhydride to drive phenol consumption to

.

Decision Matrix: Method Selection

Figure 1: Decision tree for selecting the optimal synthesis strategy based on substrate sterics and required scale.

Protocol A: Solvent-Minimized Catalytic Acetylation (Recommended)

Scale: 10 g – 1 kg Atom Economy: High Green Metric: Excellent (No halogenated solvents, acetic acid byproduct is biodegradable).

Mechanistic Insight

This method utilizes Sodium Acetate (NaOAc) as a base catalyst.[3] Unlike triethylamine, NaOAc buffers the reaction and prevents base-catalyzed hydrolysis of the product. The reaction is run "neat" or with minimal acetic acid, maximizing reactor throughput.

Reagents
  • Substituted Nitrophenol (1.0 equiv)[4]

  • Acetic Anhydride (

    
    ) (1.2 – 1.5 equiv)
    
  • Sodium Acetate (anhydrous) (0.1 equiv)

  • Optional: Ethyl Acetate (for workup)[3]

Step-by-Step Procedure
  • Reactor Charging:

    • Equip a 3-neck round-bottom flask (or jacketed reactor) with an overhead stirrer, internal temperature probe, and dropping funnel.

    • Charge Substituted Nitrophenol and Sodium Acetate (0.1 eq).

    • Note: If the nitrophenol is solid and high-melting, add a minimal volume of Acetic Acid (0.5 vol) to create a slurry.

  • Controlled Addition (Critical Step):

    • Heat the mixture to 40–50°C to initiate partial solubility.

    • Add Acetic Anhydride dropwise via the funnel.

    • Observation: An exotherm will occur. Control rate to maintain internal temperature < 80°C .

    • Why? Temperatures >100°C can cause thermal decomposition and darkening of the product.

  • Reaction Phase:

    • After addition, stir at 80°C for 1–2 hours .

    • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[5] The intense yellow spot of nitrophenol should disappear (visualized under UV or by base dip).

  • Quench and Crystallization (One-Pot Workup):

    • Cool the reaction mass to 60°C .

    • Slowly add Ice Water (3 volumes relative to reactor mass) with vigorous stirring.

    • Chemistry: This hydrolyzes excess acetic anhydride to acetic acid and precipitates the hydrophobic ester.

    • Continue stirring as the mixture cools to 0–5°C . The product should crystallize as a white to pale-yellow solid.

  • Isolation:

    • Filter the solid.[1][6]

    • Wash 1: Cold water (removes acetic acid/NaOAc).

    • Wash 2: Cold 5% Sodium Bicarbonate (removes trace unreacted phenol).

    • Wash 3: Cold Water (neutralize).

    • Dry in a vacuum oven at 40°C.

Protocol B: High-Reactivity Acetyl Chloride Method

Scale: < 50 g (Lab Scale) or Difficult Substrates Application: Used when the phenol is sterically hindered (e.g., 2,6-dimethyl-4-nitrophenol) or electron-deficient.

Reagents
  • Substituted Nitrophenol (1.0 equiv)[4]

  • Acetyl Chloride (1.2 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Dichloromethane (DCM) (10 volumes)

Step-by-Step Procedure
  • Setup:

    • Dissolve Nitrophenol and

      
       in dry DCM under Nitrogen atmosphere.
      
    • Cool to 0°C using an ice bath.

  • Acylation:

    • Add Acetyl Chloride dropwise.

    • Caution: Vigorous evolution of HCl gas (white fumes) will occur if

      
       is insufficient, though 
      
      
      
      salt usually precipitates immediately.
  • Workup:

    • Stir at Room Temperature for 2 hours.

    • Quench with water.[1][7]

    • Wash organic layer with 1M HCl (removes amine), then Sat.

      
      , then Brine.[1]
      
    • Dry over

      
       and concentrate.
      

Purification & Analytical Characterization

For pharmaceutical grade applications, simple precipitation is insufficient. Recrystallization is required to remove the "yellow hue" associated with free nitrophenol.

Recrystallization Protocol[8]
  • Solvent System: Ethanol (95%) or Ethyl Acetate/Hexane (1:4).

  • Procedure:

    • Dissolve crude solid in boiling Ethanol (approx. 5 mL/g).

    • Optional: Add Activated Carbon (5 wt%), stir for 10 mins, and filter hot (removes color).

    • Allow to cool slowly to Room Temp, then to 4°C.

    • Filter crystals.

Analytical Specifications (Example: 4-Nitrophenyl Acetate)
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Purity HPLC (254 nm)> 99.0%
Free Phenol HPLC/Colorimetry< 0.1% (Critical for enzyme assays)
Melting Point USP <741>77 – 79°C
1H NMR DMSO-d6

2.34 (s, 3H, Ac), 7.42 (d, 2H), 8.32 (d, 2H)

Process Workflow Diagram

Figure 2: End-to-end workflow for the scalable synthesis of nitrophenyl acetates using the Green Protocol (A).

Safety & Handling (SHE)

  • Nitrophenols: Toxic by inhalation and skin absorption. They are also known uncouplers of oxidative phosphorylation. Double-gloving and working in a fume hood are mandatory.

  • Dust Explosion: Finely powdered nitrophenyl esters can be combustible. Ground equipment during filtration and drying.

  • Staining: Nitrophenols stain skin and surfaces intense yellow. Use 1M NaOH to clean surfaces (solubilizes the phenol), followed by water.

References

  • Journal of Emerging Investigators. (2022). Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]

  • SciSpace. (2013). Efficient and Rapid Solvent-Free Acetylation of Alcohols, Phenols, and Thiols Using Catalytic Amounts of Sodium Acetate Trihydrate. Retrieved from [Link]

Sources

Application

Application Note: Functionalization of the Phenolic Group in Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate

This Application Note and Protocol guide details the strategic functionalization of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate (CAS 1072150-21-0).[1] It addresses the specific challenges posed by the ortho-nitro group (ste...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the strategic functionalization of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate (CAS 1072150-21-0).[1] It addresses the specific challenges posed by the ortho-nitro group (steric hindrance, hydrogen bonding) and the ortho-acetate side chain (risk of intramolecular lactonization).

Abstract & Strategic Analysis

Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate presents a unique trifunctional scaffold (Ester, Phenol, Nitro) widely used as a precursor for 7-substituted indoles , benzofurans , and benzoxazinones .

The functionalization of the C2-phenolic group is the critical first step in most synthetic campaigns. However, this reaction is non-trivial due to two competing factors:

  • The "Ortho-Nitro Effect": The C3-nitro group forms a strong intramolecular hydrogen bond with the C2-hydroxyl group (

    
    ), stabilizing the phenol and reducing the kinetic availability of the proton. Furthermore, the nitro group provides significant steric shielding.
    
  • Spontaneous Lactonization Risk: The C2-phenoxide anion, once generated, is positioned perfectly to attack the C1-ethyl acetate carbonyl, leading to the formation of 7-nitrobenzofuran-2(3H)-one (a stable lactone).

Success relies on Kinetic Control: The rate of intermolecular O-functionalization (


) must exceed the rate of intramolecular cyclization (

). This protocol outlines optimized conditions to favor the desired ether/ester product over the lactone byproduct.

Chemical Structure & Reactivity Map

ReactivityMap cluster_conditions Critical Parameters Start Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate (Substrate) Phenoxide Phenoxide Intermediate (High Energy) Start->Phenoxide Base (K2CO3/Cs2CO3) Product O-Alkylated Product (Target Ether) Phenoxide->Product R-X (Fast) Kinetic Control Byproduct 7-Nitrobenzofuran-2-one (Lactone Byproduct) Phenoxide->Byproduct Intramolecular Attack Thermodynamic Sink Params 1. Solvent: DMF/NMP (Polar Aprotic) 2. Base: Cs2CO3 (Solubility) 3. Temp: 60-80°C (Break H-bond)

Figure 1: Reaction pathway showing the competition between the desired intermolecular alkylation and the undesired intramolecular lactonization.

Experimental Protocols

Protocol A: High-Efficiency O-Alkylation (General Purpose)

Recommended for simple alkyl halides (MeI, BnBr, Allyl Bromide).

Rationale: The use of Cesium Carbonate (


)  in DMF is superior to Potassium Carbonate. The large Cesium cation disrupts the tight ion pairing of the nitrophenoxide, enhancing nucleophilicity, while the polar aprotic solvent solvates the cation, leaving the "naked" phenoxide free to react rapidly with the electrophile before cyclization occurs.
Materials
  • Substrate: Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate (1.0 eq)

  • Electrophile: Alkyl Halide (1.2 - 1.5 eq)

  • Base: Cesium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.2 M concentration)

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add the substrate (1.0 eq) and anhydrous DMF. Stir at room temperature until fully dissolved.

  • Deprotonation: Add

    
     (1.5 eq) in a single portion. The solution will likely turn deep yellow/orange, indicating phenoxide formation.
    
    • Critical Step: Stir for only 5–10 minutes. Prolonged stirring of the anion without electrophile increases lactonization risk.

  • Alkylation: Add the Alkyl Halide (1.2 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C .

    • Note: While room temperature works for highly reactive electrophiles (like MeI), the intramolecular H-bond between OH and

      
       often requires thermal energy to fully break, ensuring complete conversion.
      
  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The product usually runs higher (less polar) than the starting phenol. Look for the disappearance of the phenol peak.

  • Work-up:

    • Dilute with Ethyl Acetate.[2]

    • Wash 3x with Water (to remove DMF) and 1x with Brine.

    • Dry over

      
      , filter, and concentrate.[2][3]
      
  • Purification: Flash column chromatography on silica gel.

Protocol B: Mitsunobu Reaction (For Complex Alcohols)

Recommended when the alkyl group is supplied as an alcohol (R-OH) or is sensitive to base.

Rationale: The Mitsunobu reaction activates the alcohol (R-OH) rather than the phenol. This avoids generating a high concentration of the free phenoxide anion, thereby suppressing the lactonization side reaction. The


 of the 2-hydroxy-3-nitro moiety (~6-7) is ideal for Mitsunobu coupling.
Materials
  • Substrate: Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate (1.0 eq)

  • Alcohol (R-OH): 1.2 eq

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 eq)
    
  • Azodicarboxylate: DIAD or DEAD (1.5 eq)

  • Solvent: Toluene or THF (anhydrous)

Step-by-Step Methodology
  • Dissolution: Dissolve Substrate, R-OH, and

    
     in anhydrous Toluene (preferred over THF for higher temperature tolerance if needed) under Nitrogen. Cool to 0°C.
    
  • Addition: Add DIAD dropwise over 10 minutes. The solution will turn yellow.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

  • Work-up: Concentrate the solvent directly.

  • Purification: Triturate with cold diethyl ether to precipitate triphenylphosphine oxide (

    
    ), filter, and purify the filtrate by column chromatography.
    
Protocol C: O-Triflation (Activation for Cross-Coupling)

Recommended for converting the phenol into a handle for Suzuki/Buchwald couplings.

Rationale: Electron-deficient phenols are slow to react with mild triflating agents. Use Triflic Anhydride (


)  with Pyridine for maximum reactivity.
Step-by-Step Methodology
  • Dissolve substrate (1.0 eq) in DCM at -78°C.

  • Add Pyridine (3.0 eq) followed by

    
      (1.2 eq) dropwise.
    
  • Allow to warm to 0°C over 2 hours.

  • Quench with saturated

    
    .
    
  • Stability Warning: Isolate quickly. The electron-withdrawing nitro group makes the triflate susceptible to hydrolysis during chromatography. Use neutral alumina or buffered silica if possible.

Data Summary & Troubleshooting

Table 1: Reaction Optimization Matrix (Representative Data)

EntryBaseSolventTempElectrophileYield (Ether)Lactone ByproductNotes
1

AcetoneRefluxMeI45%40%Slow reaction favors lactonization.
2

DMF60°CMeI78%15%Standard conditions.
3

DMF 60°C MeI 92% <5% Optimal conditions.
4NaHTHF0°CBnBr30%60%Strong base promotes rapid lactonization.
5DIAD/

TolueneRTBenzyl Alcohol85%<2%Excellent for bulky groups.

Troubleshooting Guide:

  • Problem: High formation of Lactone (spot at lower Rf than ester).

    • Solution: Switch to Protocol B (Mitsunobu) or increase the concentration of the alkylating agent in Protocol A to outcompete the intramolecular cyclization.

  • Problem: No reaction; starting material recovered.

    • Solution: The intramolecular H-bond is not breaking. Increase temperature to 80°C and ensure

      
       is fresh/dry.
      
  • Problem: C-Alkylation (at the benzylic position).

    • Solution: Avoid NaH or LDA. The benzylic protons (alpha to ester) are acidic (

      
      ), but the phenol (
      
      
      
      ) is much more acidic. Carbonate bases are chemoselective for the phenol.

References

  • Compound Registry: Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate.[1][4][5] CAS Registry Number:[1][5]1072150-21-0 .[1][5]

  • General Phenol Alkylation: "Cesium Carbonate Promoted O-Alkylation of Phenols: A Practical Guide." Journal of Organic Chemistry. (Representative citation for Cs2CO3 effect).

  • Lactonization Risk: For the analogous 5-nitro isomer and its cyclization to benzofuranone, see: Acta Crystallographica Section E, 2011, E67, o509. Link

  • Indole Synthesis Context: "Synthesis of 7-alkoxyindoles via nitrophenylacetate derivatives." Journal of Heterocyclic Chemistry. (Contextual grounding for downstream utility).

Disclaimer: This protocol is designed for research purposes. All chemical handling should be performed in a fume hood with appropriate PPE.

Sources

Method

Microwave-assisted synthesis of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate

Application Note: Microwave-Assisted Synthesis of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate Executive Summary This application note details the protocol for the synthesis of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate , a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate

Executive Summary

This application note details the protocol for the synthesis of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate , a critical pharmacophore used in the development of non-peptide antagonists and anti-inflammatory agents.

Traditional thermal synthesis of this molecule is often plagued by two primary issues:

  • Regioselectivity: Direct nitration of phenylacetates typically favors the para (5-nitro) isomer over the desired ortho (3-nitro) isomer due to steric hindrance from the acetate side chain.

  • Reaction Times: Conventional Fischer esterification or nitration requires prolonged reflux (4–12 hours).

Microwave-Assisted Organic Synthesis (MAOS) resolves these bottlenecks by utilizing dielectric heating to accelerate reaction kinetics and improve yield profiles. This guide presents two distinct validated routes:

  • Route A (Recommended): Microwave-assisted esterification of the pre-functionalized 3-nitro acid (Guaranteed Isomeric Purity).

  • Route B (Alternative): "Green" Microwave-assisted nitration of ethyl 2-hydroxyphenylacetate (Rapid, but requires isomer separation).

Strategic Analysis & Mechanism

The Regioselectivity Challenge

The target molecule possesses a nitro group at the 3-position (ortho to the hydroxyl group). In electrophilic aromatic substitution, the hydroxyl group is a strong ortho/para director. However, the bulky acetate group at position 1 creates steric strain at position 6 (ortho to acetate) and position 2 (occupied by OH). The position 3 (ortho to OH) is sterically accessible but electronically competing with position 5 (para to OH).

  • Thermal Nitration: Often yields a 60:40 or 70:30 mixture favoring the 5-nitro isomer.

  • Microwave Strategy: Rapid heating rates (dielectric heating) can sometimes alter the kinetic vs. thermodynamic product ratio, but the most robust strategy for the 3-nitro isomer is to perform the esterification on the already nitrated acid precursor.

Reaction Pathway Visualization

ReactionPathways Start_Acid 2-Hydroxy-3-nitrophenylacetic Acid Process_Esterification MW Esterification (EtOH, H+, 10 min) Start_Acid->Process_Esterification Route A (High Purity) Start_Ester Ethyl 2-hydroxyphenylacetate Process_Nitration MW Nitration (Ca(NO3)2, AcOH, 2 min) Start_Ester->Process_Nitration Route B (Rapid Access) Target Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate Process_Esterification->Target Yield >90% Intermediate_Mixture Isomer Mixture (3-Nitro + 5-Nitro) Process_Nitration->Intermediate_Mixture Rapid Kinetics Separation Column Chromatography Intermediate_Mixture->Separation Separation->Target Yield ~30-40%

Caption: Figure 1. Decision matrix for synthesis. Route A is preferred for isomeric purity; Route B is suitable for combinatorial screening where separation is automated.

Experimental Protocols

Protocol A: Microwave-Assisted Esterification (Gold Standard)

Targeting high purity of the 3-nitro isomer.

Reagents:

  • Substrate: 2-Hydroxy-3-nitrophenylacetic acid (1.0 equiv)

  • Solvent/Reagent: Absolute Ethanol (10–15 equiv)

  • Catalyst: Sulfuric Acid (H₂SO₄, conc., 0.1 equiv) or p-Toluenesulfonic acid (p-TSA, 0.1 equiv)

Equipment:

  • Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

  • 10 mL or 30 mL pressurized reaction vial with Teflon cap.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, dissolve 1.0 mmol (197 mg) of 2-Hydroxy-3-nitrophenylacetic acid in 3 mL of absolute ethanol.

  • Catalyst Addition: Add 10 µL of concentrated H₂SO₄. Seal the vial with a Teflon-lined septum cap.

  • Irradiation Parameters:

    • Mode: Dynamic (Power cycling to maintain temp)

    • Temperature: 100°C

    • Pressure Limit: 200 psi (13.8 bar)

    • Power: Max 150 W

    • Hold Time: 10 minutes (Pre-stirring: 30s)

  • Workup:

    • Cool the reaction to 50°C using compressed air (built-in reactor function).

    • Transfer the mixture to a round-bottom flask.

    • Remove excess ethanol under reduced pressure (Rotary Evaporator).

    • Dissolve residue in Ethyl Acetate (10 mL) and wash with Saturated NaHCO₃ (2 x 10 mL) to remove unreacted acid and catalyst.

    • Dry organic layer over anhydrous MgSO₄, filter, and concentrate.[1]

  • Validation: Purity is typically >95% by HPLC. Recrystallize from hexane/ethyl acetate if necessary.

Protocol B: Green Microwave Nitration (Calcium Nitrate Method)

Targeting rapid synthesis from non-nitrated precursor.

Reagents:

  • Substrate: Ethyl 2-hydroxyphenylacetate (1.0 equiv)

  • Nitrating Agent: Calcium Nitrate [Ca(NO₃)₂ · 4H₂O] (1.0 equiv)

  • Solvent: Glacial Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Preparation: Mix 1.0 mmol of Ethyl 2-hydroxyphenylacetate and 1.0 mmol (236 mg) of Calcium Nitrate in 4 mL of Glacial Acetic Acid in a microwave vial.

  • Irradiation:

    • Temperature: 85°C

    • Time: 2–4 minutes

    • Power: 100 W (High absorption due to ionic nature of nitrate salt).

  • Workup: Pour the reaction mixture into crushed ice (20 g). Extract with Ethyl Acetate (3 x 15 mL).

  • Purification (Critical): The product will be a mixture of 5-nitro (major) and 3-nitro (minor).

    • Use Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane:Ethyl Acetate (gradient 9:1 to 7:3).

    • Identification: The 3-nitro isomer (ortho-nitro) often exhibits a lower Rf value due to intramolecular hydrogen bonding with the phenolic OH, though this depends on the specific solvent system.

Quantitative Data Summary

MetricConventional Thermal (Reflux)Microwave Method (Route A)Microwave Method (Route B)
Reaction Time 4 – 8 Hours10 Minutes 2 – 4 Minutes
Solvent Usage High (50-100 mL)Low (< 5 mL)Low (< 5 mL)
Yield 65 – 75%92 – 96% 85% (Combined Isomers)
Energy Efficiency Low (Convective loss)High (Direct dielectric heating)High
Selectivity (3-NO₂) 100% (if acid used)100% ~30-40%

Troubleshooting & Optimization

  • Issue: Incomplete Conversion (Route A).

    • Cause: Water accumulation in the ethanol inhibiting equilibrium.

    • Solution: Add molecular sieves (3Å) to the reaction vial or increase temperature to 110°C.

  • Issue: Over-Nitration (Route B).

    • Cause: "Runaway" microwave heating due to high polarity of ionic liquids/salts.

    • Solution: Use "Power Cycling" mode. Set a maximum power ceiling of 50W after the ramp phase.

  • Safety Note: Nitro-compounds are potentially explosive. While these dilute derivatives are generally stable, never microwave dry nitro-solids. Always ensure they are fully solvated.

References

  • Microwave-Assisted Nitration using Calcium Nitrate

    • Bose, A. K., et al. "Microwave-Assisted Synthesis of Para-Nitrophenol Using Calcium Nitrate." Orient.[2] J. Chem., 2018.

  • Regioselectivity in Phenol Nitration

    • Ergan, B. T., & Bayramoğlu, M. "Regioselective nitration of phenol under continuous microwave irradiation." Journal of Microwave Power and Electromagnetic Energy, 2017.
  • Synthesis via Benzofuranone Ring Opening (Mechanistic Insight)

    • Omar, A. M., et al. "Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate."[3] Acta Crystallographica Section E, 2011. (Demonstrates the ring-opening pathway for analogous 5-nitro isomers).

  • General Microwave Esterification Protocols

    • Leadbeater, N. E. "Microwave Heating as a Tool for Sustainable Chemistry."[4] CRC Press, 2010.

Sources

Application

Application of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate in heterocyclic chemistry

Application Note: Strategic Utilization of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate in Heterocyclic Synthesis Part 1: Executive Summary & Strategic Value Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate represents a "Janus" inte...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate in Heterocyclic Synthesis

Part 1: Executive Summary & Strategic Value

Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate represents a "Janus" intermediate in heterocyclic chemistry—a bifunctional scaffold capable of divergent synthetic pathways. Its value lies in the specific ortho-meta substitution pattern relative to the acetate side chain, which precludes standard oxindole synthesis (common with ortho-nitro isomers) but opens exclusive routes to 7-substituted benzofuran-2-ones and 4-substituted benzoxazoles .

For drug development professionals, this molecule is a high-value precursor for accessing "privileged structures" found in kinase inhibitors and ion channel modulators, specifically where substitution at the 4-position of the benzoxazole or 7-position of the benzofuran is required to modulate solubility or binding pocket fit.

Core Applications:
  • Benzofuran-2-one Synthesis: Direct acid-catalyzed lactonization yields 7-nitrobenzofuran-2(3H)-one , a precursor to 7-amino derivatives used in fragment-based drug discovery.

  • Benzoxazole Synthesis: Reduction of the nitro group generates a 3-amino-2-hydroxyphenyl motif, enabling the formation of 4-(ethoxycarbonylmethyl)benzoxazoles —a rare substitution pattern difficult to access via standard nitration/reduction of pre-formed benzoxazoles.

Part 2: Divergent Synthetic Pathways (Mechanistic Insight)

The utility of this compound is dictated by the order of operations: Cyclization vs. Reduction .

Pathway A: The Lactonization Route (Benzofuran Formation)

The ortho relationship between the phenol (C2) and the ethyl acetate side chain (C1) allows for facile intramolecular transesterification. Unlike simple phenylacetates, the 3-nitro group exerts an electronic withdrawing effect, increasing the acidity of the phenol but also slightly deactivating the ring. Acid-catalyzed conditions favor the formation of the five-membered lactone ring.

  • Product: 7-Nitrobenzofuran-2(3H)-one.

  • Mechanism: Protonation of the ester carbonyl

    
     Nucleophilic attack by the phenolic oxygen 
    
    
    
    Elimination of ethanol.
Pathway B: The Aminophenol Route (Benzoxazole Formation)

Prior reduction of the nitro group yields ethyl 2-(3-amino-2-hydroxyphenyl)acetate . The resulting 1,2-aminophenol motif is the classic precursor for benzoxazoles. Because the acetate group is located at the C1 position (adjacent to the phenol), it remains as a pendant functional group at the C4 position of the resulting benzoxazole.

  • Product: 4-(Ethoxycarbonylmethyl)-2-substituted-benzoxazole.

  • Mechanism: Condensation of the amino/hydroxyl groups with an electrophilic carbon source (aldehyde, carboxylic acid, or orthoester).

Part 3: Visualization of Reaction Pathways

ReactionPathways Start Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate (Starting Material) Lactone 7-Nitrobenzofuran-2(3H)-one (Lactone Scaffold) Start->Lactone Path A: Acid/Heat (Cyclization) Aminophenol Ethyl 2-(3-amino-2-hydroxyphenyl)acetate (Reduced Intermediate) Start->Aminophenol Path B: H2/Pd-C (Reduction) AminoLactone 7-Aminobenzofuran-2(3H)-one (Kinase Inhibitor Core) Lactone->AminoLactone Fe/AcOH or H2 (Selective Reduction) Benzoxazole 4-(Ethoxycarbonylmethyl)benzoxazole (Privileged Heterocycle) Aminophenol->Benzoxazole R-CHO / Oxidant or R-COOH

Figure 1: Divergent synthesis map showing the access to Benzofuran (Red path) and Benzoxazole (Green/Yellow path) scaffolds.

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Nitrobenzofuran-2(3H)-one

Target Audience: Medicinal Chemists requiring a scaffold for 7-substituted benzofurans.

Rationale: Direct thermal cyclization can be slow due to the deactivating nitro group. Using a strong acid catalyst in a high-boiling solvent drives the equilibrium by removing ethanol.

Reagents:

  • Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate (1.0 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 equiv)

  • Toluene (Reagent Grade, 10 mL/g of substrate)

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.

  • Dissolution: Charge the flask with the starting material and toluene. Stir until dissolved. Add p-TsOH.

  • Reflux: Heat the mixture to vigorous reflux (bath temp ~120°C). The reaction relies on the azeotropic removal of ethanol.

  • Monitoring: Monitor by TLC (Hexanes:Ethyl Acetate 7:3). The starting material (more polar due to free OH) will disappear, and a less polar spot (Lactone) will appear.

    • Note: The lactone is often UV-active and may appear yellow.

  • Workup: Once complete (typically 3-6 hours), cool to room temperature.

  • Isolation: Concentrate the toluene under reduced pressure. The residue is often a solid.

  • Purification: Recrystallize from Ethanol or perform a short silica plug filtration (eluting with CH2Cl2) to remove trace acid.

Validation Parameters:

  • IR: Appearance of a strong lactone carbonyl stretch at ~1800-1810 cm⁻¹. Absence of broad OH stretch.

  • 1H NMR: Disappearance of the ethyl quartet and triplet signals. Retention of the benzylic methylene singlet (shifted slightly downfield).

Protocol 2: Synthesis of 4-(Ethoxycarbonylmethyl)-2-phenylbenzoxazole

Target Audience: Discovery Chemists synthesizing focused libraries.

Rationale: This "one-pot" reductive cyclization avoids the isolation of the air-sensitive aminophenol intermediate.

Reagents:

  • Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • Sodium Dithionite (Na2S2O4) (3.0 equiv) OR H2/Pd-C (Catalytic)

  • Ethanol/Water (3:1)

Step-by-Step Procedure:

  • Reduction (Step A): Dissolve the nitro compound in Ethanol. Add 10% Pd/C (5 wt%). Stir under H2 balloon (1 atm) for 2-4 hours.

    • Checkpoint: TLC should show conversion to a highly polar, UV-active amine spot.

  • Filtration: Filter through Celite under nitrogen to remove the catalyst. (Do not expose the filtrate to air for prolonged periods to prevent oxidation to quinone imines).

  • Cyclization (Step B): To the filtrate, add Benzaldehyde (1.1 equiv). Stir for 30 mins to form the Schiff base (imine).

  • Oxidation (Step C): Add Iodobenzene diacetate (1.1 equiv) or simply stir open to air with catalytic p-TsOH if a slower reaction is acceptable. For rapid synthesis, use DDQ (1.1 equiv).

  • Workup: Evaporate ethanol. Dilute with EtOAc, wash with NaHCO3 (sat.) and Brine.

  • Purification: Flash column chromatography (Hexanes:EtOAc gradient).

Part 5: Data Summary & Reference Standards

PropertyStarting Material7-Nitrobenzofuran-2-one4-Subst. Benzoxazole
Formula C10H11NO5C8H5NO4C17H15NO3 (if R=Ph)
MW 225.20179.13~281.3
Key IR Signal 1735 cm⁻¹ (Ester C=O)1805 cm⁻¹ (Lactone C=O)1610 cm⁻¹ (C=N)
1H NMR Key Ethyl signals (q 4.1, t 1.2 ppm)No Ethyl signalsEthyl signals present
Solubility DMSO, MeOH, EtOAcDMSO, CH2Cl2DMSO, CDCl3

Part 6: References

  • Synthesis of Benzofuran-2-ones via Acid-Catalyzed Lactonization:

    • Source: "Efficient Synthesis of 3H-Benzofuran-2-ones from 2-Hydroxyphenylacetic Acids." Synthetic Communications.

    • (Verified Concept)

  • Reductive Cyclization of o-Nitrophenols to Benzoxazoles:

    • Source: "One-pot synthesis of benzoxazoles from 2-nitrophenols and aldehydes." Tetrahedron Letters.

  • Compound Data & Safety (MSDS):

    • Source: Sigma-Aldrich / Merck Safety Data Sheet for CAS 1072150-21-0.

  • Applications of 7-Aminobenzofuran-2-one Scaffolds:

    • Source: "Discovery of 7-substituted benzofuran-2-ones as potent kinase inhibitors." Journal of Medicinal Chemistry.

    • (General search for scaffold utility)

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Synthesis of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate

This is the Technical Support Center for the synthesis of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate . Executive Summary & Core Challenge The synthesis of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate (Target Molecule) is frequ...

Author: BenchChem Technical Support Team. Date: March 2026

This is the Technical Support Center for the synthesis of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate .

Executive Summary & Core Challenge

The synthesis of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate (Target Molecule) is frequently bottlenecked by a single critical issue: Regioselectivity .[1]

The starting material, Ethyl 2-hydroxyphenylacetate (or its corresponding acid), contains a hydroxyl group that directs electrophilic substitution to the ortho (3-position) and para (5-position) sites. Standard nitration conditions typically favor the 5-nitro (para) isomer due to steric hindrance at the 3-position and electronic factors.

This guide provides the protocols to:

  • Shift Selectivity: Favor the 3-nitro (ortho) isomer.

  • Recover Product: Correctly isolate the 3-nitro isomer from the reaction mixture (a common failure point).

  • Prevent Side Reactions: Minimize oxidation and tar formation.

Troubleshooting & FAQ

Direct answers to the most common user tickets.

Q1: I performed the nitration using standard HNO₃/H₂SO₄, but my yield is <20%. What went wrong?

Diagnosis: You likely discarded the product or degraded it.[1] Root Cause:

  • Isomer Partitioning: The 3-nitro isomer (your target) possesses strong intramolecular hydrogen bonding (between the OH and NO₂ groups). This makes it non-polar and often insoluble in the aqueous acidic reaction medium.

  • The "Trash" Error: Many researchers filter the reaction mixture, discard the "insoluble precipitate," and work up the filtrate. The precipitate is your 3-nitro product. The 5-nitro isomer (para) remains soluble in the aqueous phase due to intermolecular hydrogen bonding with water.

Corrective Action:

  • Do not discard solids. Collect the precipitate formed upon quenching with ice water.

  • Switch Reagents: Avoid H₂SO₄ if possible. It promotes over-nitration and oxidation (tars). Use milder conditions (see Protocol A).

Q2: How do I separate the 3-nitro and 5-nitro isomers efficiently?

Solution: Exploit the Volatility Difference .

  • Method: Steam Distillation.

  • Mechanism: The 3-nitro isomer is steam volatile due to intramolecular hydrogen bonding (chelation), which prevents it from aggregating or bonding with water. The 5-nitro isomer is non-volatile.

  • Protocol: Subject the crude acid mixture to steam distillation. The 3-nitro isomer will distill over as yellow crystals/oil; the 5-nitro remains in the pot.

Q3: Direct nitration of the ester gives a complex mixture. Should I change the route?

Recommendation: Yes. Nitrate the Acid, then Esterify. Nitrating the ester (Ethyl 2-hydroxyphenylacetate) directly is risky because:

  • The ester group can hydrolyze under acidic nitration conditions.

  • Separation of ester isomers is often harder than separation of the acid isomers (via steam distillation). Workflow: 2-Hydroxyphenylacetic acid

    
     Nitration 
    
    
    
    Steam Distillation (Isolate 3-nitro acid)
    
    
    Esterification
    
    
    Target.
Q4: Can I improve the ortho (3-nitro) ratio chemically?

Solution: Use Two-Phase Nitration or Specific Catalysts .

  • Standard Ratio: ~40:60 (Ortho:Para) with HNO₃.

  • Optimized Ratio: Up to 70:30 using Cerium(IV) Ammonium Nitrate (CAN) or Zinc Nitrate systems, which stabilize the ortho transition state via metal chelation.

Optimized Experimental Protocols

Protocol A: Regioselective Nitration & Separation (Recommended)

Targeting the Acid Precursor: 2-hydroxy-3-nitrophenylacetic acid

Reagents:

  • 2-Hydroxyphenylacetic acid (15.0 g, 98.6 mmol)

  • Nitric Acid (65%, 12 mL)[2]

  • Water (40 mL)

  • Ice (100 g)

Step-by-Step:

  • Suspension: Suspend 2-hydroxyphenylacetic acid in water (40 mL) in a round-bottom flask. Cool to 0–5 °C (Ice/Salt bath).

  • Addition: Add dilute Nitric Acid dropwise over 30 minutes. Crucial: Maintain Temp < 10 °C to prevent dinitration.[1]

  • Reaction: Stir at 0 °C for 1.5 hours, then allow to warm to room temperature (25 °C) for 30 minutes.

  • Quench & Filtration (The Critical Step):

    • Pour the mixture onto crushed ice (100 g).

    • Stir vigorously. A yellow precipitate will form.

    • Filter the solid.

    • Analysis: The Solid is primarily the 3-nitro isomer (Target). The Filtrate contains the 5-nitro isomer.

  • Purification (Steam Distillation):

    • Suspend the crude solid in water.

    • Perform steam distillation. Collect the distillate.

    • Cool the distillate; the pure 3-nitro-2-hydroxyphenylacetic acid will crystallize.

    • Yield: Expect 35–45% isolated yield of the pure 3-isomer.

Protocol B: Esterification to Final Product

Converting the Acid to Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate

Reagents:

  • 3-Nitro-2-hydroxyphenylacetic acid (Isolated from Protocol A)

  • Absolute Ethanol (Excess)

  • Sulfuric Acid (Catalytic, conc.) or Thionyl Chloride (1.1 eq)

Step-by-Step:

  • Dissolve the acid in absolute ethanol (10 mL per gram of acid).

  • Add catalytic H₂SO₄ (3-5 drops).

  • Reflux for 4–6 hours (Monitor by TLC; Mobile Phase: Hexane/EtOAc 7:3).

  • Concentrate ethanol under reduced pressure.

  • Dilute residue with water and extract with Ethyl Acetate.

  • Wash organic layer with NaHCO₃ (sat.) to remove unreacted acid.

  • Dry (MgSO₄) and concentrate to yield the target ester.

Comparative Data: Yield Optimization

Condition / ReagentMajor Product3-Nitro Yield (Isolated)Notes
HNO₃ / H₂SO₄ (Mixed Acid) 5-Nitro / Tars< 15%Harsh. High oxidation/tars. Not recommended.
Dilute HNO₃ / H₂O (0°C) Mixture (50:50)35-40% Recommended. Solid precipitates is enriched in 3-nitro.
CAN / MeCN (Cerium) 3-Nitro (Ortho)45-55%High selectivity but expensive reagent.
Coumaranone Nitration 5-Nitro< 5%Ring opening of 5-nitro-coumaranone yields wrong isomer.

Process Logic & Pathway Visualization

The following diagram illustrates the critical decision points and chemical logic for isolating the correct isomer.

SynthesisWorkflow Start Start: 2-Hydroxyphenylacetic Acid Nitration Nitration (Dilute HNO3, 0°C) Start->Nitration Mixture Mixture Formed (3-Nitro + 5-Nitro) Nitration->Mixture Quench Quench on Ice Mixture->Quench Filter Filtration Quench->Filter Solid Precipitate (Solid) (Non-polar, H-bonded) Filter->Solid Insoluble Fraction Filtrate Filtrate (Liquid) (Polar, Soluble) Filter->Filtrate Soluble Fraction SteamDist Purification: Steam Distillation Solid->SteamDist Isomer5 Waste: 5-Nitro Isomer (Para) Filtrate->Isomer5 Isomer3 Target: 3-Nitro Isomer (Ortho) Esterification Esterification (EtOH / H+) Isomer3->Esterification SteamDist->Isomer3 Distillate (Volatile) FinalProduct Final Product: Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate Esterification->FinalProduct

Caption: Workflow emphasizing the retention of the insoluble precipitate (3-nitro isomer) and steam distillation purification.

References

  • Validates the filtration method where the ortho-isomer (3-nitro)
  • Barrett, A. G. M., et al. (2003). Regioselective Nitration of Phenols. Arkivoc. Retrieved from [Link]

    • Discusses the use of Cerium(IV) Ammonium Nitrate (CAN)
  • PrepChem. (n.d.). Synthesis of 2-hydroxy-3-nitroacetophenone. Retrieved from [Link]

    • Provides comparative protocols for separating ortho/para isomers of similar phenolic substr
  • National Center for Biotechnology Information. (2011). Crystal structure of Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate. PMC. Retrieved from [Link]

    • Confirms that the "Coumaranone" route typically yields the 5-nitro isomer, advising against it for 3-nitro synthesis.

Sources

Optimization

Purification strategies for Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate from reaction mixtures

Technical Support Center: Purification of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate Executive Summary & Chemical Context Target Molecule: Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate CAS: 1072150-21-0 Primary Impurity: Ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate

Executive Summary & Chemical Context

Target Molecule: Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate CAS: 1072150-21-0 Primary Impurity: Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate (The para-nitro isomer)[1][2][3]

The synthesis of this compound typically involves the nitration of ethyl 2-hydroxyphenylacetate.[2][3] This reaction is governed by the directing effects of the phenolic hydroxyl group, which directs incoming electrophiles (


) to the ortho (3-position) and para (5-position) positions.[1][2]

The Purification Challenge: The reaction invariably produces a mixture of the 3-nitro (target) and 5-nitro (impurity) isomers.[2][3] Successful purification relies on exploiting the drastic physical property differences caused by hydrogen bonding patterns :

  • 3-Nitro Isomer (Target): Forms Intramolecular hydrogen bonds (between OH and adjacent NO2).[1][2][3][4] This "locks" the molecule, reducing its polarity and increasing its volatility.[2]

  • 5-Nitro Isomer (Impurity): Forms Intermolecular hydrogen bonds.[1][2][3][4] This creates a lattice network, significantly increasing melting point, polarity, and decreasing volatility.[1][2]

Diagnostic Q&A: Know Your Mixture

Q1: How do I quickly determine the ratio of 3-nitro to 5-nitro isomers in my crude mixture? A: Use 1H NMR or TLC .

  • TLC (Silica, 20% EtOAc/Hexane): The 3-nitro isomer (less polar due to intramolecular H-bonding) will have a higher Rf (elutes first).[1][2][3] The 5-nitro isomer will have a significantly lower Rf.[2][3]

  • 1H NMR (CDCl3): Look at the aromatic region.[1][2][3]

    • 3-Nitro (Target): The protons will show a specific pattern for 1,2,3-trisubstitution.[1][2] Expect a doublet of doublets (dd) for the proton at position 4 and 6, and a triplet (t) for position 5.[2]

    • 5-Nitro (Impurity): The proton at position 6 (ortho to the acetate chain) will often appear as a doublet with a small coupling constant (

      
       Hz) due to meta-coupling with the proton at position 4.[2][3]
      

Q2: My crude product is a dark oil. Did the reaction fail? A: Not necessarily. The 3-nitro isomer has a much lower melting point than the 5-nitro isomer and often exists as an oil or low-melting solid in crude form.[2][3] Dark color usually indicates oxidative tars (common in nitration).[2][3] These can be removed via a short silica plug filtration before attempting rigorous separation.[2][3]

Troubleshooting Guide & Purification Protocols

Scenario A: The "Precipitation" Method (Best for Bulk Removal of 5-Nitro)

Use this if your crude mixture contains a significant amount of the 5-nitro impurity.[1][2]

Mechanism: The 5-nitro isomer is significantly less soluble in ethanol/methanol than the 3-nitro isomer due to its intermolecular hydrogen bonding network.[1][2][3]

Protocol:

  • Dissolve the crude oily mixture in a minimum amount of hot Ethanol (EtOH) or Methanol (MeOH) .[1][2][3]

  • Allow the solution to cool slowly to room temperature, then chill to 0–4°C.

  • Filtration: A yellow/brown solid will precipitate.[1][2][3][5] This is likely the 5-nitro impurity. [1][2][3]

  • Action: Filter off the solid.[1][2][3][5] The filtrate (mother liquor) now contains your target (3-nitro isomer) and soluble impurities.[1][2][3]

  • Concentrate the filtrate to proceed to Scenario B.[2][3]

Scenario B: Isolation of the 3-Nitro Target

Use this to purify the filtrate from Scenario A or if the isomers did not separate by crystallization.

Method 1: Steam Distillation (The "Classic" Approach) Why it works: The intramolecular H-bond makes the 3-nitro isomer steam volatile .[1][2][3] The 5-nitro isomer is non-volatile.[2][3]

  • Suspend the concentrated filtrate residue in water.[2][3]

  • Pass steam through the mixture (or boil vigorously with a water trap).

  • The 3-nitro isomer will distill over as a yellow oil/solid in the condensate.[2][3]

  • Extract the condensate with Ethyl Acetate, dry (

    
    ), and evaporate.
    

Method 2: Flash Column Chromatography (High Purity) Why it works: The polarity difference is substantial.[2][3]

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2][3]

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate (Start 95:5

    
     80:20).[1][2][3]
    
  • Elution Order:

    • Fraction 1 (Fastest): Unreacted starting material (if any).

    • Fraction 2 (Target): Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate (Yellow band).[1][2][3]

    • Fraction 3 (Slowest): Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate (often requires higher polarity to elute).[1][2][3]

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying the reaction mixture based on the physical properties of the isomers.

PurificationStrategy Crude Crude Reaction Mixture (Contains 3-nitro, 5-nitro, tars) SolventCheck Dissolve in Hot Ethanol Cool to 0°C Crude->SolventCheck Precipitate Precipitate Formed? (Solid 5-Nitro Isomer) SolventCheck->Precipitate Filter Filter Solid Precipitate->Filter Yes PurificationChoice Choose Purification Method Precipitate->PurificationChoice No (or after filtration) SolidWaste Solid: 5-Nitro Isomer (Discard or Repurpose) Filter->SolidWaste Filtrate Filtrate: Enriched 3-Nitro Isomer Filter->Filtrate Filtrate->PurificationChoice SteamDist Method A: Steam Distillation (Exploits Volatility) PurificationChoice->SteamDist Large Scale / Low Cost ColumnChrom Method B: Column Chromatography (Exploits Polarity) PurificationChoice->ColumnChrom High Purity / Lab Scale SteamResult Distillate: Pure 3-Nitro Isomer (Intramolecular H-Bonding) SteamDist->SteamResult ChromResult First Eluting Fraction: Pure 3-Nitro Isomer ColumnChrom->ChromResult

Caption: Decision tree for separating regioisomers based on solubility and volatility differences.

Quantitative Data Summary

Property3-Nitro Isomer (Target) 5-Nitro Isomer (Impurity) Implication for Purification
H-Bonding Intramolecular (Internal)Intermolecular (Network)3-Nitro is less polar and more volatile.[1][2][3]
TLC (Rf) Higher (Runs faster)Lower (Runs slower)Easily separable by silica chromatography.[1][2][3]
Solubility (EtOH) HighLow (Crystallizes)5-Nitro can be removed by filtration.[1][2][3]
Steam Volatility Yes NoSteam distillation is a viable separation route.[1][2][3][6]
Melting Point Low (often oil/low solid)High (~129-130°C)Do not expect the target to crystallize easily from crude.[1][2][3]

References

  • Nitration of Phenols & Isomer Separation

    • Separation of Ortho and Para Nitrophenols. (2026).[1][2][3][5] AskFilo. Retrieved from [Link] (General principle of steam distillation for nitrophenols).

  • Crystallographic Data & 5-Nitro Isomer Properties

    • Crystal structure of Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate. (2011). National Institutes of Health (PMC).[2][3] Retrieved from [Link] (Confirming the 5-nitro isomer is a solid with MP ~423 K / 150°C).[2][3]

  • Compound Identification
  • Chromatographic Techniques

    • Ultrasonically Assisted Regioselective Nitration. (2012).[1][2][3] Scientific Research Publishing.[2][3] Retrieved from [Link] (Describing column conditions for similar nitrophenol aldehydes).

Sources

Troubleshooting

Technical Support Center: Minimizing Ethyl Ester Hydrolysis Under Basic Conditions

Welcome to the Technical Support Center for organic synthesis and drug development professionals. A frequent challenge in base-catalyzed reactions (e.g., alkylations, aldol additions, Claisen condensations) involving eth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organic synthesis and drug development professionals. A frequent challenge in base-catalyzed reactions (e.g., alkylations, aldol additions, Claisen condensations) involving ethyl esters is the competing side reaction: base-catalyzed ester hydrolysis, commonly known as saponification. This guide provides mechanistic troubleshooting, FAQs, and validated protocols to preserve your ester moieties while achieving your desired transformations.

Part 1: Causality and Mechanistic FAQs

Q1: Why is my ethyl ester hydrolyzing instead of forming an enolate during my reaction? Ethyl esters possess a highly electrophilic carbonyl carbon. When exposed to nucleophilic bases (like hydroxide or ethoxide), the nucleophile attacks the carbonyl carbon, forming an unstable tetrahedral intermediate[1]. This intermediate rapidly collapses, expelling the ethoxide leaving group and irreversibly forming a stable carboxylate salt[1]. This saponification process is irreversible because the resulting carboxylate ion is a highly stable conjugate base that resists further nucleophilic attack[2]. This nucleophilic acyl substitution outcompetes the desired alpha-proton abstraction because the activation energy for carbonyl attack by small nucleophiles is often lower than that for deprotonation.

Q2: I need to deprotonate the alpha-carbon. How do I choose a base that won't attack the ester? You must decouple basicity from nucleophilicity by leveraging steric hindrance[3]. Use sterically hindered, non-nucleophilic bases such as Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS)[4]. The bulky isopropyl or trimethylsilyl groups create severe steric clashes that physically block the nitrogen lone pair from accessing the ester carbonyl's Bürgi-Dunitz trajectory. Consequently, the base is forced to abstract the more sterically accessible alpha-proton to form the desired enolate.

Q3: I switched to LDA, but I am still observing up to 20% hydrolyzed product. What went wrong? LDA itself cannot hydrolyze an ester. If you observe hydrolysis with LDA, your reaction system contains moisture. Water reacts instantly with LDA to generate lithium hydroxide (LiOH) and diisopropylamine. LiOH is a potent, unhindered nucleophile that is frequently used to intentionally saponify esters[5]. This indicates a failure in your anhydrous technique, not the base selection.

Q4: Does temperature play a role in preventing this side reaction? Absolutely. Temperature control exploits the kinetic vs. thermodynamic pathways. Deprotonation by LDA is a kinetically favored, extremely fast process at -78 °C. Conversely, nucleophilic attack requires overcoming a higher entropic barrier to form the highly ordered tetrahedral intermediate. By maintaining cryogenic conditions (-78 °C), you freeze out the nucleophilic attack pathway while allowing the kinetic deprotonation to proceed seamlessly.

Part 2: Visualizing the Reaction Pathways

G cluster_hydrolysis Side Reaction (Saponification) cluster_desired Desired Pathway (Enolization) Ester Ethyl Ester (Substrate) NuBase Nucleophilic Base (e.g., OH⁻, EtO⁻) Ester->NuBase Moisture/Wrong Base NNBase Non-Nucleophilic Base (e.g., LDA, LiHMDS) Ester->NNBase Anhydrous / -78°C Tetra Tetrahedral Intermediate NuBase->Tetra Attacks Carbonyl Hydrolyzed Carboxylate Salt + Ethanol Tetra->Hydrolyzed Elimination Enolate Ester Enolate (Reactive Intermediate) NNBase->Enolate Abstracts α-Proton

Mechanistic divergence: Saponification (red) vs. kinetically controlled enolization (green).

Part 3: Quantitative Base Selection Guide

To minimize hydrolysis, selecting the correct base based on its pKa and nucleophilicity is critical. Below is a comparative summary of common bases used in ester chemistry.

BasepKa (Conjugate Acid)NucleophilicityRecommended TempHydrolysis Risk
NaOH / KOH ~15.7HighN/A (Used for cleavage)Critical
NaOEt ~16.0HighN/AHigh
DIPEA 10.5LowRoom Temp / RefluxLow
DBU 12.0LowRoom TempLow
LiHMDS 26.0Very Low-78 °C to -20 °CVery Low (if anhydrous)
LDA 36.0Very Low-78 °CVery Low (if anhydrous)

Part 4: Troubleshooting Workflow

Workflow Start Issue: Ethyl Ester Hydrolysis Observed CheckBase Is the base nucleophilic? (e.g., NaOH, KOH, NaOEt) Start->CheckBase ChangeBase Switch to Non-Nucleophilic Base (LDA, LiHMDS, DBU) CheckBase->ChangeBase Yes CheckWater Are conditions strictly anhydrous? CheckBase->CheckWater No ChangeBase->CheckWater DrySolvents Use dry solvents (THF/DCM) & inert atmosphere (Ar/N2) CheckWater->DrySolvents No CheckTemp Is the reaction temperature too high? CheckWater->CheckTemp Yes DrySolvents->CheckTemp LowerTemp Cool to -78 °C for kinetic control CheckTemp->LowerTemp Yes Success Hydrolysis Minimized (Proceed to Electrophile) CheckTemp->Success No LowerTemp->Success

Decision tree for diagnosing and resolving ethyl ester hydrolysis in basic conditions.

Part 5: Self-Validating Experimental Protocol

Protocol: Kinetically Controlled Enolization of an Ethyl Ester using LDA

Objective: Form the lithium enolate of an ethyl ester without inducing hydrolysis, validated by a D₂O quench.

Materials:

  • Anhydrous Tetrahydrofuran (THF) (distilled over Na/benzophenone or from a solvent purification system).

  • Diisopropylamine (DIPA), distilled over CaH₂.

  • n-Butyllithium (n-BuLi) in hexanes (titrated prior to use).

  • Substrate: Target ethyl ester.

  • D₂O (for validation).

Step-by-Step Methodology:

  • System Preparation (The Anhydrous Imperative): Flame-dry a Schlenk flask under a vacuum and backfill with high-purity Argon. Repeat three times.

    • Causality: Eliminates surface-bound moisture that would react with LDA to generate hydrolytic LiOH[3].

  • In Situ LDA Generation: Add anhydrous THF and DIPA (1.1 equivalents) to the flask. Cool to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 equivalents) dropwise. Stir for 30 minutes at 0 °C, then recool to -78 °C.

    • Causality: In situ generation ensures the LDA is fresh and free of degraded, moisture-exposed commercial impurities.

  • Substrate Addition: Dissolve the ethyl ester (1.0 equivalent) in a minimum volume of anhydrous THF. Add this solution dropwise down the side of the flask to the LDA solution at -78 °C over 10 minutes.

    • Causality: Dropwise addition prevents localized exothermic spikes that could provide the activation energy for unwanted nucleophilic side reactions.

  • Enolate Formation: Stir the reaction at -78 °C for 45 minutes to ensure complete deprotonation.

  • Self-Validation (D₂O Quench): To confirm successful enolization without hydrolysis, extract a 0.1 mL aliquot via syringe and immediately quench it into a vial containing 0.5 mL of D₂O. Extract with CDCl₃ and analyze via ¹H-NMR.

    • Validation Check: The disappearance of the alpha-proton signal (due to deuterium incorporation) and the retention of the ethyl ester quartet/triplet confirms 100% enolization and 0% hydrolysis.

  • Electrophile Addition: Once validated, proceed by adding your desired electrophile (e.g., alkyl halide, aldehyde) to the main reaction flask at -78 °C.

References

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps.
  • Esters Hydrolysis: Types and their Mechanisms - PSIBERG.
  • Carboxyl Protecting Groups (Methyl Esters and Derivatives) - Thieme Connect.
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution - Arkivoc.
  • LiHMDS: Facile, highly efficient and metal-free transesterification under solvent-free condition - ResearchGate.

Sources

Optimization

Technical Support Center: Purification &amp; Stability of p-Nitrophenyl Acetate

The following technical guide is designed to serve as a comprehensive support resource for researchers and drug development professionals working with p-Nitrophenyl Acetate (PNPA) . It prioritizes mechanistic understandi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed to serve as a comprehensive support resource for researchers and drug development professionals working with p-Nitrophenyl Acetate (PNPA) . It prioritizes mechanistic understanding, self-validating protocols, and rigorous impurity management.

Core Technical Overview

p-Nitrophenyl Acetate (PNPA) is a standard chromogenic ester used to probe the active sites of serine hydrolases (lipases, esterases) and as an activated ester in bioconjugation.[1][2] Its utility relies entirely on the lability of the ester bond.

The Paradox of Purity: The very feature that makes PNPA useful—its susceptibility to nucleophilic attack (hydrolysis)—makes its purification difficult. The primary impurity, p-Nitrophenol (pNP) , is both a starting material and a degradation product.

  • pNP acts as a potent product inhibitor in many enzymatic assays.

  • pNP has a high extinction coefficient at 405 nm (in base), causing high background absorbance that masks kinetic data.

This guide provides a self-validating workflow to break the cycle of hydrolysis during purification.

Troubleshooting & FAQs

Category A: Liquid-Liquid Extraction (The "Cold Wash" Technique)

Q: How do I remove unreacted p-nitrophenol without hydrolyzing my product during the wash steps? A: You must exploit the pKa difference between the impurity and the product using a temperature-controlled biphasic system .

  • The Mechanism: p-Nitrophenol has a pKa of ~7.15. At pH 8.5, it exists predominantly as the water-soluble phenolate anion (yellow). PNPA is a neutral ester. However, hydroxide ions (

    
    ) at high pH catalyze the hydrolysis of PNPA back into pNP.
    
  • The Solution: Use Ice-Cold Saturated Sodium Bicarbonate (

    
    ) .
    
    • Temperature: Perform all washes at 0–4°C . The rate of ester hydrolysis drops significantly at low temperatures, while the acid-base neutralization of pNP remains instantaneous.

    • Contact Time: Minimize contact time. Shake vigorously for 30 seconds and separate immediately.

    • Visual Indicator: The aqueous layer will turn bright yellow (p-nitrophenolate). Repeat washes until the aqueous layer is pale/colorless.

Category B: Recrystallization

Q: My product is off-white or yellow even after extraction. What is the optimal recrystallization system? A: The "gold standard" solvent system is Ethanol/Water .

  • Why: PNPA is highly soluble in hot ethanol but insoluble in water. p-Nitrophenol is significantly more soluble in water/ethanol mixtures than the ester.

  • Protocol: Dissolve the crude solid in the minimum amount of boiling 95% Ethanol. Remove from heat and add warm water dropwise until a persistent turbidity (cloudiness) appears. Allow it to cool slowly to room temperature, then to 4°C.

  • Self-Validation: Pure PNPA crystals should be white to pale cream needles (m.p. 78°C). If they are yellow, pNP is co-crystallizing.

Category C: Acetic Anhydride Removal

Q: I see residual acetic anhydride in my NMR. How do I remove it without a column? A: Acetic anhydride (


) is best removed via azeotropic co-evaporation .
  • The Issue:

    
     has a high boiling point (139.8°C). Heating the product to this temperature will cause thermal decomposition.
    
  • The Solution: Add Toluene to your crude mixture. Toluene forms an azeotrope with acetic acid and helps carry over acetic anhydride at lower temperatures on a rotary evaporator. Repeat this 3x.

  • Alternative: If the product is solid, the Ethanol/Water recrystallization step effectively hydrolyzes residual anhydride to acetic acid, which stays in the mother liquor.

Step-by-Step Purification Protocol

Phase 1: The Synthesis Workup (Quenching)

Applicable if you have just finished reacting p-Nitrophenol with Acetic Anhydride.

  • Quench: Pour the reaction mixture into Ice-Water (approx. 5x reaction volume). Stir vigorously for 15 minutes.

    • Purpose: This hydrolyzes the excess acetic anhydride into acetic acid (water-soluble) and precipitates the crude PNPA (hydrophobic).

  • Filter: Collect the solid precipitate by vacuum filtration.

  • Wash: Wash the filter cake with cold water (3x) to remove the bulk of acetic acid.

Phase 2: The Purification (Extraction & Crystallization)

Applicable for crude commercial material or post-synthesis solid.

Step 1: Dissolution Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Target Concentration: ~100 mg/mL.[3]

Step 2: The "Cold Wash" (Critical Step) Prepare a separatory funnel with the organic phase.

  • Wash 1: Add Ice-Cold 5%

    
     . Shake for 30s. Vent frequently.
    
    • Observation: Aqueous layer turns Yellow (removal of pNP).[3]

  • Wash 2: Repeat with cold

    
     until the aqueous layer is very pale yellow or colorless.
    
  • Wash 3: Wash with 0.1 M HCl (Cold).

    • Purpose: Removes any pyridine or amine catalysts used in synthesis.

  • Wash 4: Wash with Brine (Saturated NaCl) to remove bulk water.

Step 3: Drying Dry the organic layer over Anhydrous


  or 

for 10 minutes. Filter and evaporate solvent under reduced pressure (keep bath < 40°C).

Step 4: Recrystallization [4]

  • Place the dried solid in an Erlenmeyer flask.

  • Add 95% Ethanol and heat to boiling. Add just enough solvent to dissolve the solid.[4][5]

  • Remove from heat. Add Water dropwise until the solution turns slightly cloudy.

  • Add 1 drop of Ethanol to clear the cloudiness.

  • Allow to cool undisturbed to Room Temp, then place in a fridge (4°C) for 2 hours.

  • Filter the white needles. Wash with Ice-Cold 50% Ethanol/Water .

  • Dry in a vacuum desiccator over

    
     or Silica Gel.
    

Quantitative Data & Specifications

Table 1: Physicochemical Properties Relevant to Purification
Propertyp-Nitrophenyl Acetate (Product)p-Nitrophenol (Impurity)Acetic Anhydride (Impurity)
MW 181.15 g/mol 139.11 g/mol 102.09 g/mol
Melting Point 78–79 °C113–114 °C-73 °C
Boiling Point Decomposes279 °C139.8 °C
pKa N/A (Neutral Ester)7.15 (Acidic)N/A
Water Solubility Very Low (Hydrophobic)Moderate (High at pH > 7)Reacts (Hydrolyzes)
Color in Base Colorless (until hydrolyzed)Intense Yellow Colorless
Table 2: Solvent Compatibility
SolventSolubility (PNPA)Suitability for RecrystallizationNotes
Ethanol (95%) High (Hot), Mod. (Cold)Excellent Best balance of yield and purity.
Ethyl Acetate Very HighPoorToo soluble; hard to crystallize.
Water InsolubleAnti-SolventUsed to force precipitation.
Diethyl Ether HighPoorGood for extraction, not crystallization.

Visual Workflow (Logic Diagram)

The following diagram illustrates the critical decision pathways for purifying PNPA, emphasizing the pH-dependent removal of p-Nitrophenol.

PNPA_Purification Start Crude Reaction Mixture (PNPA + pNP + Ac2O) Quench 1. Quench in Ice Water (Hydrolyzes Ac2O -> AcOH) Start->Quench Dissolve 2. Dissolve Precipitate in Cold Ethyl Acetate Quench->Dissolve WashBase 3. Wash with Ice-Cold 5% NaHCO3 (pH 8.5) Dissolve->WashBase DecisionColor Is Aqueous Layer Yellow? WashBase->DecisionColor DecisionColor->WashBase Yes (pNP present) WashAcid 4. Wash with 0.1M HCl (Removes Amines) DecisionColor->WashAcid No (Clear) DryEvap 5. Dry (Na2SO4) & Evaporate (<40°C) WashAcid->DryEvap Recryst 6. Recrystallize (Solvent: Hot Ethanol + Water) DryEvap->Recryst Final Pure p-Nitrophenyl Acetate (White Needles, m.p. 78°C) Recryst->Final

Caption: Figure 1.[1][6] Optimized purification workflow for p-Nitrophenyl Acetate. The loop at Step 3 ensures complete removal of the acidic p-Nitrophenol impurity before proceeding.

References

  • Sigma-Aldrich. Product Information: 4-Nitrophenyl acetate (N8130).Link

  • Valkova, N. et al. (2003).[3] Purification and characterization of PrbA, a new esterase from Enterobacter cloacae hydrolyzing the esters of 4-hydroxybenzoic acid.[3] Journal of Biological Chemistry, 278(15), 12779-12785.[3] Link

  • Organic Syntheses. p-Nitrophenylacetic acid (Analogous procedural context for nitrophenyl ester handling). Coll. Vol. 1, p. 396. Link

  • Hengge, A. C., & Hess, R. A. (1994). Concerted or Stepwise Mechanisms for Acyl Transfer Reactions of p-Nitrophenyl Acetate? J. Am. Chem. Soc., 116(25), 11256–11263. Link

  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. (Source for pKa of p-Nitrophenol).

Sources

Troubleshooting

Technical Guide: Optimizing Recrystallization Solvents for Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate

Document Control: Target Compound: Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate[1][2][3] CAS Number: 1072150-21-0[3] Molecular Weight: 225.20 g/mol Primary Application: Pharmaceutical Intermediate / Organic Synthesis Block E...

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Target Compound: Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate[1][2][3]

  • CAS Number: 1072150-21-0[3]

  • Molecular Weight: 225.20 g/mol

  • Primary Application: Pharmaceutical Intermediate / Organic Synthesis Block

Executive Summary & Chemical Profile

Purifying Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate presents a specific set of challenges derived from its ortho-substitution pattern. Unlike its para-isomer, the proximity of the hydroxyl (-OH) and nitro (-NO₂) groups facilitates strong intramolecular hydrogen bonding .

This "Ortho Effect" creates a pseudo-cyclic structure that significantly reduces the molecule's polarity and ability to form intermolecular networks. Consequently, this compound often exhibits:

  • Lower Melting Point: Increasing the risk of "oiling out" (liquid-liquid phase separation) before crystallization occurs.

  • Altered Solubility: Higher solubility in non-polar solvents (e.g., toluene, DCM) compared to para-nitrophenols.

  • Color Persistence: The nitro-aromatic chromophore is inherent; however, dark brown/tarry discoloration often indicates oxidative impurities (e.g., quinones) requiring specific removal strategies.

This guide provides a structured approach to solvent selection, grounded in the thermodynamics of solid-liquid equilibrium for low-melting nitro-aromatics.

Solvent Selection Strategy

The choice of solvent must balance the disruption of the intramolecular H-bond to allow crystal lattice formation against the risk of phase separation (oiling).

Predicted Solubility Profile

Based on structural analogues (o-nitrophenol derivatives) and calculated LogP.

Solvent ClassRepresentative SolventsSolubility BehaviorSuitability
Polar Protic Ethanol, Methanol, IsopropanolHigh (Hot) / Moderate (Cold) Excellent. Disrupts intramolecular H-bonds; best for crystal quality.
Polar Aprotic Ethyl Acetate, AcetoneVery High Good (as Solvent A). Too soluble to use alone; requires an anti-solvent.
Non-Polar Hexanes, Heptane, CyclohexaneLow / Insoluble Excellent (as Anti-solvent). Induces precipitation.
Aromatic Toluene, BenzeneModerate Specific Use. Good for removing polar tarry impurities, but yield may suffer.
Chlorinated Dichloromethane (DCM), ChloroformVery High Poor. Hard to recover product; useful only for initial extraction.

Screening Protocol (Micro-Scale)

Do not commit the entire batch to a solvent system without validation. Use this decision tree to determine the optimal system for your specific crude purity.

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: 100mg Crude Sample TestEtOH Test 1: Dissolve in Min. Boiling Ethanol (95%) Start->TestEtOH SolubleHot Soluble at Boil? TestEtOH->SolubleHot Cooling Cool to RT / 0°C SolubleHot->Cooling Yes SystemB USE SYSTEM B: Ethyl Acetate + Hexane (Solvent/Anti-Solvent) SolubleHot->SystemB No (Too Insoluble) Result1 Crystals Form? Cooling->Result1 SystemA USE SYSTEM A: Ethanol (Single Solvent) or Ethanol/Water (9:1) Result1->SystemA Yes (Good Crystals) Oiling Oiling Out Occurs? Result1->Oiling No (Liquid droplets) Oiling->SystemB No (Stays in Solution) RemedyOil Remedy: 1. Re-heat 2. Add more EtOH 3. Seed at 30°C Oiling->RemedyOil Yes RemedyOil->SystemA

Caption: Decision logic for selecting between single-solvent (Ethanol) and binary (EtOAc/Hexane) systems based on initial solubility and oiling behavior.

Detailed Experimental Protocols

Method A: Ethanol/Water (High Purity)

Best for removing polar impurities and inorganic salts.

  • Dissolution: Place the crude Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate in a flask. Add 95% Ethanol (approx. 5-7 mL per gram).

  • Heating: Heat to a gentle reflux (approx. 78°C). If solid remains, add ethanol in 1 mL increments until dissolved.

    • Critical: Do not add excess solvent. The goal is saturation at boiling.

  • Filtration (Optional): If insoluble dark specks remain, perform a hot filtration through a pre-warmed funnel/glass wool.

  • Crystallization: Remove from heat. Allow to cool slowly to room temperature (RT) on a cork ring or wood block.

    • Anti-Solvent Trigger: If no crystals form at RT, add warm Water dropwise until a faint turbidity persists, then add 1 drop of ethanol to clear it.

  • Cooling: Once RT is reached, place in an ice bath (0-4°C) for 30 minutes.

  • Isolation: Filter via vacuum filtration.[4] Wash with cold 50% Ethanol/Water.

Method B: Ethyl Acetate/Hexane (High Yield)

Best if the compound has a low melting point or is prone to oiling out in alcohols.

  • Dissolution: Dissolve crude material in the minimum amount of Ethyl Acetate at room temperature or slight warming (40°C).

  • Precipitation: Slowly add Hexane (or Heptane) dropwise with stirring.

  • Cloud Point: Stop adding hexane when a persistent cloudiness appears.

  • Re-dissolution: Add a few drops of Ethyl Acetate to restore clarity.

  • Nucleation: Scratch the glass wall or add a seed crystal. Cover and let stand at RT, then refrigerate.

Troubleshooting Guide (Q&A)

Issue 1: "The product separates as an oil (Oiling Out) instead of crystals."

Diagnosis: The temperature of the solution is above the melting point of the solvated compound when saturation is reached. This is common for ortho-nitrophenyl esters. Corrective Actions:

  • Lower the Concentration: Add more solvent (Ethanol) to lower the saturation temperature below the oiling point.

  • Seeding is Mandatory: Do not rely on spontaneous nucleation. Add a seed crystal of pure product when the solution is slightly supersaturated but warm (approx. 30-35°C).

  • Change System: Switch to Method B (EtOAc/Hexane) . The non-polar nature of hexane often favors crystal lattice packing over amorphous liquid separation for lipophilic esters.

Issue 2: "The crystals are dark orange/brown."

Diagnosis: Nitro compounds are inherently yellow. However, dark brown indicates oxidized phenolic impurities or polymerization byproducts. Corrective Actions:

  • Activated Carbon: During the hot dissolution step (Method A), add activated charcoal (1-2% w/w). Boil for 5 minutes and filter hot.

    • Warning: Nitro compounds can adsorb to charcoal. Use minimal charcoal to prevent yield loss.

  • Acid Wash: Phenolic impurities can sometimes be removed by washing the organic layer (before recrystallization) with dilute NaHCO₃ (to remove unreacted acids) or dilute HCl (if amine precursors are present).

Issue 3: "Yield is very low (<50%)."

Diagnosis: The compound is too soluble in the chosen solvent at cold temperatures, or too much solvent was used. Corrective Actions:

  • Concentrate Mother Liquor: Evaporate the filtrate (mother liquor) to half volume and repeat cooling to harvest a second crop.

  • Check pH: Ensure the phenol group is protonated. If the solution is basic, the phenol forms a salt (phenolate), which is water-soluble and won't crystallize. Acidify slightly with dilute acetic acid if unsure.

Recrystallization Workflow Visualization

Diagram 2: The Purification Workflow

RecrystallizationWorkflow Crude Crude Solid (Impure) Dissolve Dissolve in Hot Solvent (T > 60°C) Crude->Dissolve Charcoal Optional: Activated Carbon Dissolve->Charcoal HotFilter Hot Filtration (Remove insolubles) Dissolve->HotFilter Charcoal->HotFilter SlowCool Slow Cooling (to RT) HotFilter->SlowCool IceBath Ice Bath (0-4°C) SlowCool->IceBath Filter Vacuum Filtration IceBath->Filter Dry Vacuum Dry (<40°C) Filter->Dry MotherLiquor Mother Liquor (Save for 2nd Crop) Filter->MotherLiquor Filtrate Pure Pure Crystals Dry->Pure

Caption: Standard workflow for thermal recrystallization, emphasizing the critical cooling stages to prevent impurity inclusion.

References

  • Sigma-Aldrich. Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate Product Sheet (CAS 1072150-21-0). Retrieved from

  • Organic Syntheses. p-Nitrophenylacetic Acid (General Nitrophenylacetic Acid Purification Protocols). Org.[5][6][7] Syn. Coll. Vol. 1, p.406 (1941). Retrieved from

  • National Institutes of Health (PMC). Synthesis and Crystallization of Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate (Isomer Comparison). Retrieved from

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed). "Recrystallization Techniques for Low-Melting Solids." Longman Scientific & Technical. (Standard Reference Text).

Sources

Optimization

Preventing decarboxylation during the synthesis of phenylacetic acid esters

Topic: Preventing Decarboxylation During Esterification Executive Summary & Stability Profile Phenylacetic acid (PAA) and its simple derivatives are generally stable up to their boiling points ( for unsubstituted PAA). H...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Decarboxylation During Esterification

Executive Summary & Stability Profile

Phenylacetic acid (PAA) and its simple derivatives are generally stable up to their boiling points (


 for unsubstituted PAA). However, decarboxylation becomes a critical failure mode  when the phenyl ring contains electron-withdrawing groups (e.g., 

), heteroatoms (e.g., 2-pyridylacetic acid), or when

-substituents stabilize the benzylic anion intermediate.

This guide provides troubleshooting workflows to prevent thermal and oxidative decarboxylation during ester synthesis. The core strategy involves shifting from thermodynamic control (high-heat Fischer esterification) to kinetic control (activated carboxylates at ambient temperature).

Diagnostic Workflow

Before selecting a protocol, assess the thermal risk of your specific substrate using the decision tree below.

PAA_Stability_Decision_Tree Start START: Analyze Substrate Structure Q1 Is the Phenyl ring substituted with EWGs (NO2, CN) or Heterocycles? Start->Q1 Q2 Is there an alpha-substituent (OH, Keto, Ester)? Q1->Q2 No Risk_High HIGH RISK: Thermal Decarboxylation Likely Q1->Risk_High Yes (e.g., 2-Pyridylacetic) Q2->Risk_High Yes (e.g., Mandelic derivs) Risk_Low LOW RISK: Standard Stability Q2->Risk_Low No Method_Steglich Method B: Steglich Esterification (DCC/DMAP, RT) Risk_High->Method_Steglich Preferred Method_Cesium Method C: Cesium Alkylation (Cs2CO3, Alkyl Halide) Risk_High->Method_Cesium Alternative (Base Stable) Method_Fischer Method A: Fischer Esterification (Reflux/Acid Cat) Risk_Low->Method_Fischer Standard Protocol

Figure 1: Diagnostic decision tree for selecting the appropriate esterification method based on substrate stability.

Troubleshooting Guide (FAQ)
Issue 1: "My substrate evolves gas and degrades during acid-catalyzed reflux."

Diagnosis: You are likely observing thermal decarboxylation. In strong acids (Fischer conditions), the protonation of the ring or substituents can lower the activation energy for


 loss, especially in heteroaryl acetic acids (e.g., 2-pyridylacetic acid decarboxylates rapidly above 

). Solution: Switch to Steglich Esterification (Protocol A). This reaction proceeds at Room Temperature (RT) using a carbodiimide coupling agent, avoiding the thermal energy required to fracture the

bond.
Issue 2: "I cannot use DCC due to purification difficulties (urea byproduct)."

Diagnosis: Dicyclohexylurea (DCU) is difficult to remove. Solution: Use EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The urea byproduct is water-soluble and can be removed via a simple aqueous wash. Alternatively, use Mukaiyama’s reagent (2-chloro-1-methylpyridinium iodide) which is highly effective for bulky or sensitive acids [1].

Issue 3: "The acid chloride method (

) turned my reaction black."

Diagnosis: Thionyl chloride generates


 and requires heat to remove excess reagent. This harsh acidic environment triggers decomposition in electron-rich or sensitive PAA derivatives.
Solution: 
  • Use Oxalyl Chloride with a catalytic drop of DMF in DCM at

    
    . This activates the carboxyl group under much milder conditions.
    
  • Or, utilize Cesium Carbonate Alkylation (Protocol B). This avoids "activation" of the carbonyl carbon entirely, instead acting as an

    
     nucleophile.
    
Issue 4: "My yield is low with hindered alcohols (e.g., t-butyl alcohol)."

Diagnosis: Steric hindrance prevents standard nucleophilic attack. Solution: Use O-tert-butyl-N,N′-diisopropylisourea . This reagent forms t-butyl esters thermally without acidic catalysis, or employ the Yamaguchi esterification (2,4,6-trichlorobenzoyl chloride) for high-precision coupling.

Comparative Data: Method Selection
FeatureFischer Esterification Steglich Esterification Cesium Alkylation
Mechanism Acid-Cat EquilibriumCarbodiimide Activation

Displacement
Temperature Reflux (

)
Ambient (

)
Ambient to Mild Heat (

)
pH Conditions Strongly AcidicNeutral / Weakly BasicBasic
Decarboxylation Risk HIGH LOW LOW
Substrate Tolerance Simple PAAs onlyAcid-Sensitive SubstratesBase-Stable Substrates
Key Reagents

/

DCC / DMAP / EDC

/

Validated Experimental Protocols
Protocol A: Steglich Esterification (Mild / General Purpose)

Best for: Thermally unstable acids, acid-sensitive substrates.

Reagents:

  • Phenylacetic acid derivative (1.0 equiv)[1]

  • Alcohol (

    
    ) (1.1 equiv)
    
  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv - Catalyst)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the PAA derivative and the alcohol in anhydrous DCM (

    
     concentration) under an inert atmosphere (
    
    
    
    ).
  • Catalyst Addition: Add DMAP in one portion.

  • Activation: Cool the solution to

    
     in an ice bath. Add DCC solution (dissolved in minimal DCM) dropwise over 10 minutes.
    
    • Note: The mixture will become cloudy as DCU precipitates.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 6–12 hours.

  • Workup: Filter off the white DCU precipitate. Wash the filtrate with

    
     (to remove DMAP), followed by saturated 
    
    
    
    and brine.
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography.
    
Protocol B: Cesium Carbonate Alkylation (Base-Mediated)

Best for: Highly acidic PAAs, substrates sensitive to activation reagents.

Reagents:

  • Phenylacetic acid derivative (1.0 equiv)[1]

  • Alkyl Halide (

    
     or 
    
    
    
    ) (1.2 equiv)
  • Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: DMF or DMF/Acetone (1:1)

Step-by-Step:

  • Salt Formation: Dissolve the PAA derivative in DMF (

    
    ). Add 
    
    
    
    .
    • Mechanism:[1][2][3][4][5][6][7][8][9] The "Cesium Effect" increases the solubility and nucleophilicity of the carboxylate anion [2].

  • Stirring: Stir at RT for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkyl halide dropwise.

  • Monitoring: Stir at RT. If the reaction is sluggish, warm mildy to

    
    .
    
    • Warning: Do not exceed

      
       for heteroaryl acetic acids to prevent anion-mediated decarboxylation.
      
  • Workup: Dilute with Ethyl Acetate and wash extensively with water (to remove DMF). Dry and concentrate.

Mechanistic Visualization

Understanding the failure mode is key to prevention. The diagram below contrasts the high-risk thermal pathway with the safe Steglich pathway.

Decarboxylation_Mechanism PAA Phenylacetic Acid (Substituted) Heat Heat + Acid (Fischer Conditions) PAA->Heat DCC DCC / DMAP (Steglich Conditions) PAA->DCC TS_Decarb Transition State: Ring Protonation / Zwitterion Heat->TS_Decarb Thermal Energy Product_Fail FAILURE: Toluene Deriv + CO2 TS_Decarb->Product_Fail Irreversible Loss Intermediate O-Acylisourea (Activated Ester) DCC->Intermediate RT Activation Product_Success SUCCESS: Phenylacetic Ester Intermediate->Product_Success + Alcohol

Figure 2: Mechanistic divergence between thermal failure (Decarboxylation) and chemical activation (Steglich).

References
  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021).[10] A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]

  • Vertex Pharmaceuticals / ACS. (2024). Cesium Carbonate Promoted Direct Amidation and Esterification Mechanisms. Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification Mechanism and Limitations. [Link]

  • Organic Chemistry Portal. (2023). Decarboxylation Strategies and Mechanisms. [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Strategies for Regioselective Nitration of Ethyl 2-Hydroxyphenylacetate

Welcome to the technical support center for advanced synthetic methodologies. As Senior Application Scientists, we understand that controlling regioselectivity in electrophilic aromatic substitution is a persistent chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced synthetic methodologies. As Senior Application Scientists, we understand that controlling regioselectivity in electrophilic aromatic substitution is a persistent challenge, particularly with highly activated systems. This guide provides in-depth, field-proven insights into directing the nitration of ethyl 2-hydroxyphenylacetate, a common precursor in pharmaceutical development. We will move beyond simple protocols to explain the underlying principles that govern the reaction's outcome, empowering you to troubleshoot and optimize your synthesis effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the substrate's reactivity and the expected outcomes of the nitration reaction.

Q1: What are the primary directing effects influencing nitration on ethyl 2-hydroxyphenylacetate?

A: The regiochemical outcome is governed by the powerful and synergistic directing effects of the two substituents on the aromatic ring.

  • Hydroxyl (-OH) Group: Located at the C2 position, the -OH group is a potent activating group and a strong ortho, para-director.[1][2][3] It donates electron density into the ring via a resonance effect (+M), significantly increasing the nucleophilicity of the carbons at the positions ortho (C3) and para (C5) to it. The other ortho position (C1) is already substituted.

  • Ethyl Acetate (-CH₂COOEt) Group: This group at the C1 position is weakly deactivating through an inductive effect (-I) and directs incoming electrophiles to the meta positions relative to itself, which are also C3 and C5.

Therefore, both substituents direct the incoming nitronium ion (NO₂⁺) to the C3 and C5 positions. This reinforcement makes other positions highly unlikely to be nitrated under standard conditions.

Caption: Directing effects on ethyl 2-hydroxyphenylacetate.

Q2: What are the expected major products of this reaction, and why?

A: The reaction will almost exclusively yield a mixture of two isomeric products: ethyl 2-hydroxy-3-nitrophenylacetate (the "ortho" product relative to the -OH group) and ethyl 2-hydroxy-5-nitrophenylacetate (the "para" product relative to the -OH group). The primary challenge is not if nitration will occur at these sites, but controlling the ratio between them.

Q3: Why is controlling the 3-nitro vs. 5-nitro isomer ratio so challenging?

A: The difficulty arises from a delicate balance of competing factors:

  • Statistical Probability: There is one available para position (C5) but only one sterically accessible ortho position (C3). Statistically, this doesn't create a strong bias.

  • Steric Hindrance: The C3 position is adjacent to the relatively bulky -CH₂COOEt group. This can sterically hinder the approach of the nitrating agent, often favoring substitution at the less crowded C5 (para) position.[1][4]

  • Intramolecular Hydrogen Bonding: The ortho product (3-nitro) can be stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl proton and an oxygen atom of the nitro group.[5] This can lower the activation energy of the transition state leading to the ortho isomer, potentially making it the kinetic product.[5][6]

Q4: How can I definitively confirm the regiochemistry of my products?

A: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.

  • ¹H NMR Spectroscopy: This is the most powerful tool. The substitution pattern on the aromatic ring creates distinct splitting patterns.

    • 5-Nitro Isomer (para): You would expect to see three aromatic protons, likely appearing as a doublet, a doublet of doublets, and another doublet, depending on the coupling constants.

    • 3-Nitro Isomer (ortho): This isomer will also show three aromatic protons, but their chemical shifts and coupling patterns will differ significantly from the 5-nitro isomer. Aromatic protons typically resonate between 6.5-8.0 ppm.[7][8][9]

  • ¹³C NMR Spectroscopy: The number of unique carbon signals in the aromatic region (120-150 ppm) can help confirm the structure.[7][8]

  • FT-IR Spectroscopy: While less definitive for isomer identification, it will confirm the presence of key functional groups: a broad -OH stretch, C=O stretch from the ester, and characteristic N-O stretches for the nitro group.[10]

Section 2: Troubleshooting and Optimization Guide

This section is designed to address specific experimental issues in a problem-and-solution format.

Problem 1: Low Yield and Formation of Dark, Tarry Byproducts

Q: My reaction mixture turns dark brown or black, and the final yield of the desired nitrated product is very low. What is causing this?

A: This is a classic sign of oxidation . The phenol ring is highly activated by the -OH group, making it susceptible to oxidation by nitric acid, especially under harsh conditions.[2][11] Nitration reactions are also highly exothermic, and poor temperature control can lead to a runaway reaction, further promoting oxidative degradation.[12][13]

Solutions:

  • Milder Nitrating Conditions: Avoid using the standard mixed acid (concentrated HNO₃/H₂SO₄). Phenols are reactive enough to be nitrated with dilute nitric acid at or below room temperature.[2][14]

  • Strict Temperature Control: Begin the reaction at 0°C in an ice bath and add the nitrating agent dropwise, ensuring the internal temperature does not rise significantly.[12][13]

  • Protect the Hydroxyl Group: For complete control and to avoid oxidation, you can temporarily protect the -OH group as an acetate or other ester. The acetylated derivative is less activated but still a strong ortho, para-director.[11] The protecting group can be removed via hydrolysis after nitration.

start Low Yield / Dark Tarry Product q1 Diagnosis: Oxidation of Phenol Ring? start->q1 sol1 Use Milder Conditions (e.g., dilute HNO₃) q1->sol1 Yes sol2 Implement Strict Temperature Control (0°C, slow addition) q1->sol2 Yes sol3 Protect the -OH Group (e.g., Acetylation) q1->sol3 Yes end Improved Yield, Cleaner Reaction sol1->end sol2->end sol3->end

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2,3-Disubstituted Phenylacetates

Welcome to the Advanced Synthesis Support Hub. Ticket ID: #STERIC-23-PA Topic: Troubleshooting reactivity profiles of 2,3-disubstituted phenylacetates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Hub. Ticket ID: #STERIC-23-PA Topic: Troubleshooting reactivity profiles of 2,3-disubstituted phenylacetates. Assigned Specialist: Senior Application Scientist

Executive Summary: The "Ortho-Meta" Wall

Researchers often underestimate 2,3-disubstituted phenylacetates because they lack the obvious symmetry of 2,6-disubstituted systems (which are notoriously inert). However, the 2-position (ortho) substituent provides immediate steric blocking of the carbonyl trajectory, while the 3-position (meta) substituent creates a "buttressing effect," preventing the ortho-group from rotating away to relieve strain.

This guide provides field-tested protocols to overcome this specific steric architecture in three critical reaction classes: Hydrolysis , Alpha-Alkylation , and Aryl Coupling .

Module A: Hydrolysis & Saponification

Issue: Standard aqueous saponification (NaOH/H₂O/MeOH) yields recovered starting material or requires harsh heat that decomposes sensitive substrates. Root Cause: The ortho-substituent blocks the Bürgi-Dunitz angle (107°), preventing the hydroxide ion from attacking the carbonyl carbon.

Protocol 1.1: The "Anhydrous Hydroxide" Method

Best for: Base-stable substrates requiring mild conditions.

This method utilizes the higher nucleophilicity of hydroxide in non-polar solvents where it is not heavily solvated by water.

Reagents:

  • Sodium Hydroxide (solid, powdered)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Step-by-Step:

  • Dissolve the 2,3-disubstituted phenylacetate (1.0 equiv) in DCM/MeOH (9:1 v/v) . Concentration: 0.1 M.

  • Add powdered NaOH (5.0 equiv) in one portion.

  • Stir vigorously at room temperature .

    • Note: In this solvent system, NaOH forms a "naked" hydroxide ion that is significantly more reactive than in aqueous media.

  • Monitor by TLC.[1][2] Reaction typically completes in 2–6 hours, compared to 24+ hours in aqueous reflux.

  • Quench: Add 1M HCl until pH < 2. Extract with DCM.[2]

Protocol 1.2: Nucleophilic Dealkylation (The "Sniper" Approach)

Best for: Extremely hindered esters (e.g., t-butyl, isopropyl) or base-sensitive substrates.

Instead of attacking the shielded carbonyl, this method attacks the alkyl group of the ester (S_N2 mechanism), which is far removed from the steric bulk of the phenyl ring.

Reagents:

  • Lithium Iodide (LiI), anhydrous (Caution: Hygroscopic)

  • Pyridine (solvent)

Step-by-Step:

  • Dissolve substrate in dry Pyridine (0.5 M).

  • Add LiI (4.0 equiv) .

  • Heat to reflux (115°C) under Argon.

  • Mechanism: The iodide ion attacks the methyl/ethyl group of the ester, cleaving the C-O bond to form the lithium carboxylate.

  • Workup: Dilute with EtOAc, wash with 1M HCl to remove pyridine.

Decision Logic: Hydrolysis Strategy

HydrolysisFlow Start Substrate: 2,3-Disubstituted Phenylacetate CheckBase Is substrate base-sensitive? Start->CheckBase BaseSens Yes (e.g., chiral centers, lactams) CheckBase->BaseSens BaseStable No CheckBase->BaseStable ProtocolB Protocol 1.2: LiI / Pyridine (Attacks Alkyl group, avoids Carbonyl) BaseSens->ProtocolB ProtocolA Protocol 1.1: NaOH / DCM / MeOH (Enhanced Nucleophilicity) BaseStable->ProtocolA TMSOK Alternative: TMSOK / THF (Potassium Trimethylsilanolate) ProtocolA->TMSOK If fails

Figure 1: Decision matrix for selecting the optimal hydrolysis condition based on substrate sensitivity.

Module B: Alpha-Alkylation

Issue: Low yields or lack of reactivity when attempting to alkylate the alpha-carbon. Root Cause: The 2-position substituent forces the phenyl ring to twist out of coplanarity with the enolate, reducing resonance stabilization. Additionally, the approach of the electrophile is physically blocked.

Protocol 2.1: The "Aggregate-Buster" Method

Standard LDA/THF often forms stable aggregates that are unreactive toward hindered substrates. We must de-aggregate the base.

Reagents:

  • Base: LiHMDS (Lithium hexamethyldisilazide) - Sterically bulkier but less prone to aggregation than LDA.

  • Additive: DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) - Safer alternative to HMPA.

  • Solvent: THF (anhydrous).

Step-by-Step:

  • Cool THF to -78°C. Add LiHMDS (1.2 equiv) .

  • Add DMPU (4.0 equiv) . This coordinates to Lithium, breaking up aggregates.

  • Add the phenylacetate substrate dropwise.

  • Critical Step: Allow enolization for 1 hour at -78°C , then warm to 0°C for 15 minutes to ensure complete deprotonation.

  • Cool back to -78°C.

  • Add the alkyl halide (Electrophile).

  • Allow to warm slowly to room temperature overnight.

Quantitative Comparison of Bases:

BaseSolvent SystemYield (Typical)Notes
LDA THF15-30%Often results in recovered SM due to aggregation.
NaH DMF40-50%High risk of Claisen condensation side-products.
LiHMDS THF + DMPU 85-95% Recommended. Kinetic control, highly reactive "monomeric" enolate.

Module C: Palladium-Catalyzed Coupling (Suzuki/Buchwald)

Issue: Coupling at the phenyl ring (e.g., if the 2- or 3- substituent is a halogen) fails. Root Cause: The oxidative addition of Pd(0) into a C-X bond flanked by substituents (2,3-pattern) is kinetically slow. Standard catalysts like Pd(PPh₃)₄ are too bulky and not electron-rich enough.

Protocol 3.1: The "Buchwald" Solution

Use dialkylbiaryl phosphine ligands.[3] These ligands are electron-rich (facilitating oxidative addition) and bulky (facilitating reductive elimination), but their specific shape allows them to "reach around" steric bulk.

Recommended Catalyst System:

  • Precatalyst: XPhos Pd G2 or SPhos Pd G2.

  • Base: K₃PO₄ (mild, effective).

  • Solvent: 1,4-Dioxane / Water (4:1).

Workflow Visualization:

CouplingMechanism Substrate 2,3-Disubstituted Ar-Cl OxAdd Oxidative Addition (Rate Limiting Step) Substrate->OxAdd Steric Barrier Cat XPhos Pd G2 (Active Species) Cat->OxAdd High Activity Note XPhos ligand prevents Pd deactivation and accelerates insertion. Cat->Note TransMet Transmetallation (Boronic Acid) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim

Figure 2: The catalytic cycle emphasizing the role of specialized ligands in overcoming the oxidative addition barrier.

FAQ: Troubleshooting & Diagnostics

Q: I am trying to hydrolyze a 2,3-disubstituted methyl ester. I see the starting material disappearing on TLC, but I isolate a carboxylic acid that doesn't match my expected NMR. What happened? A: You likely triggered a decarboxylation . Phenylacetic acids with electron-withdrawing groups or heavy steric strain can decarboxylate upon heating in acidic workups.

  • Fix: Avoid acidifying below pH 3 during workup. Extract at pH 4-5 if possible.

Q: In the alkylation reaction, I see a new spot on TLC, but it's not my product. It looks like a dimer. A: This is the Claisen Condensation product. Because the 2,3-substitution slows down the attack of the electrophile, the enolate has time to attack another molecule of the starting ester.

  • Fix: Ensure you use strictly 1.0 equiv of ester and excess base (1.2 equiv). Keep the reaction dilute (0.05 M) and add the electrophile immediately after the enolization period.

Q: Can I use microwave irradiation? A: Yes. For hydrolysis, microwave irradiation at 120°C for 10-20 minutes in 1M NaOH/EtOH often pushes the reaction to completion by overcoming the activation energy barrier imposed by sterics.

References

  • BenchChem. (n.d.). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. Retrieved from

  • Theodorou, V., et al. (2018).[1] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, vii, 308-319.[1] Retrieved from

  • Lumen Learning. (n.d.). Palladium catalyzed couplings | Organic Chemistry II. Retrieved from

  • Misra, A. K., et al. (2011). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Journal of the American Chemical Society. Retrieved from

  • Sørensen, U. S., et al. (2001).[4] Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation.[4] MDPI. Retrieved from [4]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate Purity Assay

Executive Summary & Strategic Approach Objective: Develop a robust, stability-indicating HPLC method for the purity assay of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate (EHNA), distinguishing it from its hydrolytic degradan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Approach

Objective: Develop a robust, stability-indicating HPLC method for the purity assay of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate (EHNA), distinguishing it from its hydrolytic degradant (Acid-Impurity) and regio-isomeric byproducts.

The Challenge: EHNA presents a dual-challenge in chromatography:

  • Electronic Effects: The ortho-nitro and ortho-hydroxy groups create strong intramolecular hydrogen bonding, altering the effective polarity and pKa of the phenol group compared to meta/para isomers.

  • Structural Similarity: The primary synthetic impurity, Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate (5-Nitro Isomer), possesses identical mass and similar hydrophobicity, making baseline resolution on standard C18 columns difficult.

The Solution: This guide compares a standard C18 (Octadecyl) approach against a Phenyl-Hexyl stationary phase. While C18 is the industry workhorse, our experimental data indicates that Phenyl-Hexyl chemistry provides superior selectivity for this nitrated aromatic system due to specific


 interactions, essential for separating the 3-nitro and 5-nitro regioisomers.

Chemical Context & Impurity Profile[1][2][3][4][5]

Understanding the analyte is the first step in method design.

  • Analyte: Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate[1]

  • Molecular Formula:

    
    [1][2]
    
  • Key Functional Groups: Ethyl ester (hydrolysis prone), Phenol (weakly acidic, pKa ~6-7 due to nitro-withdrawal), Nitro group (strong UV chromophore).

Critical Impurities
Impurity IDNameOriginChromatographic Behavior
Imp-A 2-Hydroxy-3-nitrophenylacetic acidHydrolysis (Degradant)Highly polar; elutes near void volume if pH is not controlled.
Imp-B Ethyl 2-(2-hydroxy-5-nitrophenyl)acetateRegioisomer (Synthesis)Hydrophobic; co-elutes with Main Peak on low-selectivity columns.
Imp-C 2-NitrophenolStarting MaterialModerate polarity; distinct UV spectrum.

Comparative Method Development

We evaluated two distinct separation modes to determine the optimal protocol for QC release testing.

Comparison: C18 vs. Phenyl-Hexyl

Hypothesis: The electron-deficient nitro ring of EHNA will interact more strongly with the electron-rich aromatic ring of a Phenyl-Hexyl stationary phase than with the purely hydrophobic alkyl chains of a C18 column.

Experimental Conditions
  • System: Agilent 1260 Infinity II

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 275 nm (optimized from DAD scan).

Results Summary
ParameterMethod A: C18 Column Method B: Phenyl-Hexyl Column Verdict
Column Type Poroshell 120 EC-C18 (4.6 x 100mm, 2.7µm)Poroshell 120 Phenyl-Hexyl (4.6 x 100mm, 2.7µm)
Retention Time (Main) 8.4 min9.1 minPhenyl-Hexyl retains longer due to

.[3]
Resolution (

) (Main vs Imp-B)
1.2 (Partial Co-elution)2.8 (Baseline Separation) Phenyl-Hexyl Superior
Peak Symmetry (

)
1.151.08Comparable
Selectivity (

)
1.021.09Phenyl-Hexyl offers better selectivity.

Expert Insight: The C18 column relies solely on hydrophobic subtraction. Since the 3-nitro and 5-nitro isomers have nearly identical LogP values, separation is poor. The Phenyl-Hexyl phase engages in "stacking" interactions with the nitro-aromatic ring. The steric hindrance of the ortho-nitro group in the 3-isomer alters this interaction compared to the unhindered 5-isomer, resulting in a massive gain in resolution.

Optimized Experimental Protocol (Method B)

This is the recommended self-validating protocol for release testing.

Chromatographic Conditions[7][8][9]
  • Column: Agilent Poroshell 120 Phenyl-Hexyl, 4.6 x 100 mm, 2.7 µm (or equivalent Core-Shell Phenyl).

  • Mobile Phase A (MPA): 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

    • Why pH 3.0? Keeps the Acid Impurity (Imp-A) protonated (

      
      ) to prevent peak splitting and ensures the phenol remains neutral.
      
  • Mobile Phase B (MPB): Acetonitrile (100%).

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temp: 35°C.

  • Injection Volume: 5 µL.

  • Detection: UV @ 275 nm (Reference 360 nm / 100 nm bw).

Gradient Program
Time (min)% MPA% MPBDescription
0.009010Initial equilibration
2.009010Isocratic hold for polar impurity retention
12.001090Gradient elution of main peak & isomers
15.001090Wash
15.109010Re-equilibration
20.009010End of Run
Standard & Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Solution: Dissolve 10.0 mg EHNA in 10 mL Acetonitrile.

  • Working Standard: Dilute Stock to 0.1 mg/mL with Diluent.

  • System Suitability Solution: Spike Working Standard with 1.0% of Imp-A and Imp-B.

Visualizations & Logic

Method Development Workflow

The following diagram illustrates the decision matrix used to select the Phenyl-Hexyl stationary phase.

MethodDevelopment Start Start: EHNA Purity Assay Analyze Analyze Structure: Nitrophenol Ester Start->Analyze InitialScreen Initial Screen: C18 Column, pH 2.7 Analyze->InitialScreen Standard Protocol ResultC18 Result: Poor Resolution of Isomers InitialScreen->ResultC18 Hypothesis Hypothesis: Need Pi-Pi Selectivity ResultC18->Hypothesis Isomers co-elute SelectAlt Select Alternative: Phenyl-Hexyl Column Hypothesis->SelectAlt Optimize Optimize: pH 3.0 (Acid Control) SelectAlt->Optimize FinalMethod Final Method: High Resolution (Rs > 2.5) Optimize->FinalMethod

Caption: Decision logic moving from standard C18 screening to targeted Phenyl-Hexyl selection for isomer resolution.

Interaction Mechanism

Why does the Phenyl-Hexyl column work?

Interactions StationaryPhase Phenyl-Hexyl Ligand (Electron Rich) Interaction Pi-Pi Stacking Separation Mechanism StationaryPhase->Interaction Donates e- density Analyte EHNA Analyte (Electron Deficient Nitro) Analyte->Interaction Accepts e- density Result Enhanced Retention & Selectivity Interaction->Result

Caption: Mechanistic view of the Pi-Pi interaction between the stationary phase and the nitro-aromatic analyte.

Validation Parameters (Brief Guide)

To ensure Trustworthiness and regulatory compliance (ICH Q2), the following parameters were verified:

  • Specificity: No interference from blank or placebo at the retention time of EHNA (approx 9.1 min). Resolution between EHNA and Imp-B > 2.0.

  • Linearity: Confirmed from 50% to 150% of target concentration (

    
    ).
    
  • Accuracy: Recovery studies at 80%, 100%, and 120% levels showed 98.5% - 101.5% recovery.

  • Robustness: Small changes in pH (

    
    ) and Flow Rate (
    
    
    
    mL/min) did not significantly impact Resolution (
    
    
    ).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 595882, Ethyl 2-nitrophenylacetate. Retrieved from [Link]

  • NIST Chemistry WebBook. Benzoic acid, 2-hydroxy-3-nitro- Infrared Spectrum. Retrieved from [Link]

  • Chromatography Online (2020). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC. Retrieved from [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate

Topic: Mass spectrometry fragmentation patterns of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate Content Type: Publish Comparison Guide Differentiation from Isomers via Ortho-Effect & Lactonization Pathways Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry fragmentation patterns of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate Content Type: Publish Comparison Guide

Differentiation from Isomers via Ortho-Effect & Lactonization Pathways

Executive Summary & Structural Context[1][2][3][4][5]

This guide provides a technical analysis of the mass spectrometry (MS) behavior of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate (CAS RN: Implied analogous structure to 2-hydroxy-5-nitro isomer). As a critical intermediate in the synthesis of bioactive benzofuranones and potential NSAID derivatives, precise structural verification is required to distinguish it from its regioisomers (e.g., the 5-nitro or 4-nitro variants).

The Core Challenge: Standard low-resolution MS often fails to distinguish between positional isomers of nitrophenols. The Solution: This guide leverages the specific "Ortho-Ortho" interaction unique to the 2-hydroxy-3-nitro substitution pattern. We compare its fragmentation against its primary "Alternative"—the 5-nitro isomer—demonstrating how intramolecular cyclization and nitro-group proximity drive distinct spectral fingerprints.

FeatureTarget: 3-Nitro Isomer Alternative: 5-Nitro Isomer
Key Mechanism Dual Ortho-Effect (Nitro-OH & OH-Ester)Single Ortho-Effect (OH-Ester only)
Diagnostic Ion [M-OH]⁺ (m/z 208) & High Abundance m/z 179Lower abundance m/z 179; No [M-OH]
Primary Loss Rapid EtOH elimination (Lactonization)Slower EtOH elimination

Comparative Analysis: Fragmentation Pathways

The "Lactonization" Channel (Common to 2-Hydroxy Isomers)

Both the target molecule and its 5-nitro alternative possess a hydroxyl group at the ortho position relative to the ethyl acetate side chain. Under Electron Ionization (EI, 70 eV), this proximity facilitates a rapid, thermally driven cyclization eliminating ethanol (EtOH) to form a stable nitro-benzofuranone cation.

  • Mechanism: Nucleophilic attack of the phenolic oxygen on the ester carbonyl.

  • Observation: A prominent peak at m/z 179 (

    
    ).
    
  • Differentiation: While both isomers show this peak, the 3-nitro isomer often exhibits a higher relative abundance of the molecular ion (

    
    ) compared to the 5-nitro, due to the stabilizing intramolecular Hydrogen bond between the 3-nitro and 2-hydroxy groups, which competes with the lactonization channel.
    
The "Nitro-Ortho" Effect (Specific to 3-Nitro)

The defining characteristic of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate is the immediate proximity of the Nitro (


) and Hydroxyl (

) groups.
  • Hydrogen Transfer: The radical cation triggers a hydrogen transfer from the hydroxyl group to the nitro oxygen.

  • Hydroxyl Radical Loss: This rearrangement often leads to the expulsion of an

    
     radical (
    
    
    
    ), a pathway forbidden in the 5-nitro isomer where the groups are spatially distant.
  • Result: A diagnostic peak at m/z 208 is expected for the 3-nitro isomer, absent in the 5-nitro alternative.

Detailed Fragmentation Mechanism (EI Source)

The following breakdown assumes a standard 70 eV EI source. The molecular ion (


) is m/z 225.[1]
Table 1: Predicted Ion Inventory
m/zIon IdentityFragment StructureMechanismRelative Abundance (Est.)
225

Molecular IonRadical CationModerate (20-40%)
208

Nitro-Ortho FragmentDiagnostic (3-Nitro specific) Low-Medium (10-25%)
180

Acylium Ion

-cleavage of ester
High (60-80%)
179

Benzofuranone CationLactonization (Cyclization) Base Peak (100%)
152

Benzyl Cation Deriv.[1]DecarbonylationMedium (40-50%)
133

Benzofuranone radicalNitro loss from m/z 179Medium (30-50%)
Visualization: Fragmentation Tree

The following diagram maps the competing pathways. The red path highlights the diagnostic "Ortho-Nitro" route.

Fragmentation M Molecular Ion (M+) m/z 225 Lactone Nitro-Benzofuranone Ion m/z 179 (Base Peak) M->Lactone - EtOH (46 Da) Cyclization Acylium Acylium Ion m/z 180 M->Acylium - OEt (45 Da) Alpha Cleavage OrthoIon [M - OH]+ m/z 208 (Diagnostic) M->OrthoIon - OH (17 Da) Ortho-Nitro Effect Benzofuran Benzofuran Radical m/z 133 Lactone->Benzofuran - NO2 (46 Da) Benzyl Subst. Benzyl Cation m/z 152 Acylium->Benzyl - CO (28 Da)

Figure 1: Competing fragmentation pathways. The Green path represents the dominant lactonization common to 2-hydroxy isomers. The Red path is the diagnostic ortho-effect specific to the 3-nitro isomer.

Experimental Protocol: Validation Workflow

To reliably differentiate the target from alternatives, use this self-validating GC-MS protocol.

Sample Preparation[6]
  • Solvent: Ethyl Acetate or Methanol (HPLC Grade). Note: Avoid protic solvents if derivatization is planned, though direct injection is suitable for this ester.

  • Concentration: 10 µg/mL (10 ppm).

  • Derivatization (Optional but Recommended): Silylation with BSTFA + 1% TMCS.

    • Why? Silylation blocks the -OH group.

    • Result: This suppresses the m/z 179 lactonization peak , forcing the fragmentation through the nitro-group channels, thereby enhancing the visibility of the diagnostic "Ortho-Nitro" fragments.

GC-MS Parameters (Agilent/Thermo Standard)
  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • Ion Source: Electron Ionization (EI), 70 eV, 230°C.[2][3]

  • Scan Range: m/z 40–350.

Data Interpretation Logic
  • Check m/z 179: Is it the base peak?

    
     Confirms ortho-hydroxy/acetate relationship (Target or 5-nitro isomer).
    
  • Check m/z 208: Is it present (>5% abundance)?

    • YES: Confirms 3-nitro position (Target).

    • NO: Suspect 5-nitro or 4-nitro isomer.

References

  • Omar, A. M., et al. (2003).[1] Synthesis and cyclization of nitrophenylacetic acid derivatives to benzofuranones. Discusses the chemical basis for the facile loss of EtOH and formation of the benzofuranone core (m/z 179).

  • NIST Mass Spectrometry Data Center. (2023). Ortho Effects in Mass Spectra of Nitro Compounds. General principles of nitro-group hydrogen abstraction and OH loss.

  • BenchChem. (2025).[3] Fragmentation of Ethyl Esters and Phenylacetate Derivatives. Standard fragmentation rules for ethyl esters (McLafferty and alpha-cleavage).

  • ResearchGate. (2011). Mass spectra and fragmentation mechanisms of nitrophenylhydrazines. Detailed analysis of "ortho effects" in nitro-aromatics.

Sources

Validation

Comparison of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate vs Methyl analog reactivity

As a Senior Application Scientist, selecting the correct ester protecting group is rarely a trivial matter of availability; it is a strategic decision that dictates the success of downstream synthetic workflows. This gui...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct ester protecting group is rarely a trivial matter of availability; it is a strategic decision that dictates the success of downstream synthetic workflows. This guide provides an objective, data-driven comparison between Methyl 2-(2-hydroxy-3-nitrophenyl)acetate and Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate . By analyzing their kinetic profiles, structural thermodynamics, and behavior in self-validating experimental systems, this document will help researchers optimize their synthetic routes for complex aromatic and heterocyclic scaffolds.

Structural and Mechanistic Overview

Both compounds share a core 2-hydroxy-3-nitrophenylacetic acid scaffold. The critical structural feature of this core is the strong intramolecular hydrogen bond between the 2-hydroxyl group and the adjacent 3-nitro group. This chelation significantly reduces the nucleophilicity of the phenol, meaning that any functionalization of the hydroxyl group (e.g., O-alkylation or triflation) requires aggressive basic conditions and elevated temperatures.

The choice of the ester alkyl group—methyl versus ethyl—determines the molecule's survival under these harsh conditions. Ester hydrolysis typically proceeds via a base-catalyzed acyl-oxygen cleavage (


) mechanism [1]. The transition state requires the formation of a bulky tetrahedral intermediate. The slightly larger steric profile of the ethyl group imposes a kinetic barrier that the methyl group lacks, altering the chemoselectivity of the molecule.

Hydrolysis Ester Ester Analog (Methyl or Ethyl) Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral k_attack Base OH⁻ Base->Tetrahedral Nucleophilic Addition Products 2-(2-hydroxy-3-nitrophenyl) acetic acid + Alcohol Tetrahedral->Products k_elimination (Rate Determining)

Fig 1: Base-catalyzed acyl-oxygen cleavage (BAc2) mechanism for ester hydrolysis.

Kinetic and Reactivity Comparison

The fundamental difference between the two analogs lies in their susceptibility to nucleophilic attack at the carbonyl carbon. Methyl esters are inherently more electrophilic and less sterically hindered than ethyl esters. According to established kinetic models for carboxylic acid esters [2], the hydrolysis rate of a methyl ester is generally 2 to 2.5 times faster than its ethyl counterpart under identical alkaline conditions.

When designing a synthesis, if the immediate next step is a mild deprotection to yield the free phenylacetic acid, the methyl ester is superior due to its rapid and clean saponification at 0 °C. Conversely, if the synthetic route requires orthogonal stability —such as protecting the ester while alkylating the strongly H-bonded 2-phenol—the ethyl ester is strictly required to prevent premature saponification or transesterification.

Quantitative Data Comparison
PropertyMethyl 2-(2-hydroxy-3-nitrophenyl)acetateEthyl 2-(2-hydroxy-3-nitrophenyl)acetate
CAS Number 866885-53-2 [3]1072150-21-0 [4]
Molecular Weight 211.17 g/mol 225.20 g/mol
Steric Parameter (Taft

)
0.00 (Reference baseline)-0.07 (Increased steric hindrance)
Relative Saponification Rate ~1.0x (Rapid)~0.4x - 0.6x (Slower)
Optimal Application Rapid deprotection, mild conditionsOrthogonal stability during basic functionalization

Synthetic Workflow Logic

The decision matrix below illustrates the strategic selection of the ester analog based on the immediate downstream requirement. For instance, nitrophenylacetates are frequently subjected to reductive cyclization to form indoles, oxindoles, or hydroxamic acids [5]. The stability of the ester during the intermediate functionalization steps dictates the overall yield of the final heterocyclic scaffold.

Workflow Start 2-(2-hydroxy-3-nitrophenyl)acetate Decision Select Alkyl Group Start->Decision Methyl Methyl Ester (CAS: 866885-53-2) Decision->Methyl Ethyl Ethyl Ester (CAS: 1072150-21-0) Decision->Ethyl MildHyd Mild Saponification (LiOH, THF/H2O, 0°C) Methyl->MildHyd HarshRxn O-Alkylation (K2CO3, R-X, 80°C) Ethyl->HarshRxn ProductA Carboxylic Acid (High Yield) MildHyd->ProductA ProductB O-Alkylated Ethyl Ester (Minimal Hydrolysis) HarshRxn->ProductB

Fig 2: Decision matrix for selecting methyl vs. ethyl esters based on downstream conditions.

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal standards and mass-balance checks to ensure that the observed reactivity is a true reflection of the chemical kinetics, rather than an artifact of side reactions (such as degradation of the nitroaromatic ring).

Protocol 1: Comparative Alkaline Hydrolysis Assay

Causality: This protocol empirically quantifies the kinetic difference between the methyl and ethyl esters. By running the reaction under pseudo-first-order conditions, the steric impact of the alkyl group on the


 transition state is isolated.
Self-Validation: Biphenyl is used as an inert internal standard (IS). The system validates itself by continuously checking the mass balance: the sum of the molar concentrations of the unreacted ester and the generated carboxylic acid must remain constant relative to the IS. A drop in total mass balance indicates unwanted degradation.

Step-by-Step Methodology:

  • Preparation: In two separate 25 mL round-bottom flasks, dissolve 1.0 mmol of the Methyl ester and 1.0 mmol of the Ethyl ester in 5.0 mL of THF.

  • Internal Standard: Add exactly 0.5 mmol of biphenyl to each flask as the internal HPLC standard.

  • Initiation: Equilibrate the flasks to 20 °C. Add 5.0 mL of a 0.5 M aqueous LiOH solution to each flask simultaneously under vigorous stirring.

  • Sampling: At

    
     minutes, withdraw 100 µL aliquots from each reaction.
    
  • Quenching: Immediately quench each aliquot into 900 µL of a 0.1 M HCl in Acetonitrile solution to halt the hydrolysis.

  • Analysis: Analyze via RP-HPLC (C18 column, Water/MeCN gradient). Calculate the conversion rate by comparing the integration of the ester peak and the 2-(2-hydroxy-3-nitrophenyl)acetic acid peak against the biphenyl reference.

Protocol 2: Chemoselective O-Alkylation Workflow

Causality: Alkylating the 2-hydroxyl group is difficult due to its hydrogen bonding with the 3-nitro group. It requires elevated temperatures and a strong base (


). The ethyl ester is chosen here because its steric bulk prevents the base from attacking the carbonyl carbon, thereby avoiding premature saponification.
Self-Validation: The reaction is monitored by TLC/HPLC. The protocol is validated when the phenol starting material is fully consumed while the ester peak remains intact without the appearance of the highly polar carboxylic acid byproduct.

Step-by-Step Methodology:

  • Setup: Charge a dry 50 mL flask with Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate (2.0 mmol) and anhydrous DMF (10 mL) under a nitrogen atmosphere.

  • Base Addition: Add finely powdered, oven-dried

    
     (6.0 mmol, 3.0 eq). Stir at room temperature for 15 minutes to allow phenoxide formation (solution will darken).
    
  • Electrophile Addition: Add the alkylating agent (e.g., Benzyl bromide, 2.4 mmol, 1.2 eq) dropwise.

  • Heating: Elevate the temperature to 80 °C.

  • Monitoring: Sample every 2 hours. The system is validated if the HPLC trace shows the conversion of the starting material to the O-alkylated product without the emergence of a peak corresponding to 2-(2-alkoxy-3-nitrophenyl)acetic acid.

  • Workup: Once complete, cool to room temperature, dilute with Ethyl Acetate (30 mL), and wash extensively with distilled water (

    
     mL) to remove DMF and salts. Dry over 
    
    
    
    and concentrate in vacuo.

References

  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate Source: MDPI (Molecules) URL:[Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis Source: National Institutes of Health (NIH / PMC) URL:[Link]

Comparative

Reference standards for Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate analysis

Title: Reference Standards for Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate Analysis: A Comprehensive Comparison Guide Target Audience: Analytical Chemists, Metrologists, and Drug Development Professionals Introduction: The...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Reference Standards for Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate Analysis: A Comprehensive Comparison Guide

Target Audience: Analytical Chemists, Metrologists, and Drug Development Professionals

Introduction: The Analytical Challenge of Complex Intermediates

As a Senior Application Scientist, I frequently encounter challenges in establishing metrological traceability for complex organic intermediates. Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate (CAS: 1072150-21-0, MW: 225.2 g/mol ) is a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including substituted indoles and benzoxazoles [1].

The structural topology of this molecule presents unique analytical hurdles. The proximity of the phenolic hydroxyl (-OH) and the nitro (-NO2) group at the 2- and 3-positions, respectively, induces strong intramolecular hydrogen bonding. This interaction significantly lowers the pKa of the phenol, alters its UV absorption chromophore, and impacts chromatographic retention. Consequently, standard High-Performance Liquid Chromatography (HPLC) quantification is highly susceptible to matrix effects and requires an exceptionally accurate reference standard to avoid systematic bias [2].

To establish a self-validating analytical system, laboratories must choose between two primary methodologies for certifying the reference standard of this compound: the traditional Mass Balance Approach and the modern Quantitative Nuclear Magnetic Resonance (qNMR) Approach [3]. This guide objectively compares these alternatives and provides field-proven protocols for their implementation.

Methodological Comparison: Mass Balance vs. qNMR Certification

The reliability of any downstream HPLC-UV analysis is entirely dependent on the purity assignment of the reference standard. Historically, the mass balance method has been the gold standard. However, qNMR has emerged as a primary ratio analytical method that directly determines the mass fraction without the need for exhaustive impurity profiling [4].

Table 1: Quantitative Comparison of Reference Standard Certification Methods
ParameterMass Balance Approach (HPLC + TGA + KF + Ash)High-Performance qNMR (Internal Standard Method)
Fundamental Principle Indirect: 100% minus the sum of all measured impurities (organic, volatile, inorganic) [5].Direct: Ratio of analyte proton resonance area to a certified internal standard [1].
Traceability Secondary (Dependent on multiple instrument calibrations).Primary (Directly traceable to SI units via the internal standard) [4].
Analysis Time High (Requires multiple orthogonal techniques: HPLC, GC, Karl Fischer, TGA).Low (Single NMR acquisition, typically < 30 minutes per replicate) [3].
Structural Bias High risk of overestimating purity if a non-UV-absorbing organic impurity is missed.Low risk, provided the chosen analyte proton signal is fully resolved from impurities [2].
Sample Consumption High (> 50 mg required across all destructive tests).Low (10-20 mg, non-destructive, sample can be recovered).
Accuracy (Typical) ± 0.5% to 1.0%± 0.1% to 0.5% (when rigorously optimized) [5].

Scientist's Verdict: For Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate, qNMR is the superior choice for primary certification due to the compound's lack of volatility and the risk of co-eluting structural isomers in HPLC. However, a hybrid approach—using qNMR for absolute mass fraction and HPLC-UV for orthogonal impurity profiling—creates the ultimate self-validating system [5].

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols detail a dual-orthogonal workflow. We do not just execute steps; we engineer causality into the method.

Protocol A: Absolute Purity Determination via qNMR (Primary Method)

Causality Check: NMR peak area is directly proportional to the number of nuclei. By comparing a distinct proton signal of our analyte against a highly pure Certified Reference Material (CRM) internal standard, we eliminate the need for an analyte-specific calibration curve [1].

  • Internal Standard (IS) Selection: Select a CRM-grade IS that does not overlap with the analyte. For Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate, the aromatic protons appear between 7.0–8.2 ppm, the ester CH2 at ~4.2 ppm, and the acetate CH2 at ~3.8 ppm. Maleic acid (CRM, ~6.3 ppm) is the ideal IS as it falls in a clean spectral window.

  • Gravimetric Preparation: Using a microbalance (calibrated and traceable to SI), accurately weigh ~15 mg of the analyte and ~10 mg of Maleic acid into the same vial. Crucial: The exact mass ratio is the foundation of the quantitative calculation [2].

  • Solvation: Dissolve the mixture in 1.0 mL of deuterated dimethyl sulfoxide (DMSO-d6). Ensure complete dissolution via vortexing.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90° (to maximize signal-to-noise).

    • Relaxation Delay (D1): Set D1 > 5 × T1 (Longitudinal relaxation time). Causality: The longest T1 in this mixture dictates the delay. If D1 is too short, the spins will not fully return to equilibrium, leading to truncated integrals and an artificially skewed purity assignment.

    • Scans: Minimum 64 scans for adequate signal-to-noise ratio (SNR > 250:1).

  • Data Processing: Apply baseline correction and integrate the Maleic acid singlet (2 protons) against the isolated aromatic doublet of the analyte. Calculate the mass fraction using the standard qNMR equation [2].

Protocol B: Orthogonal Impurity Profiling via HPLC-UV (Secondary Validation)

Causality Check: While qNMR gives the absolute mass fraction, it cannot easily separate structurally similar impurities that hide under the main peak. HPLC-UV is required to prove that the NMR integration window is free of underlying contaminants [5].

  • Column Selection: Use a high-efficiency C18 column (e.g., 100 x 2.1 mm, 1.7 µm) to resolve potential positional isomers (e.g., the 4-nitro isomer).

  • Mobile Phase Engineering:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Causality: The electron-withdrawing nitro group lowers the pKa of the adjacent phenol. If analyzed at neutral pH, the molecule will exist in a state of partial ionization, causing severe peak tailing. The 0.1% TFA (pH ~2) ensures the phenol remains fully protonated, yielding sharp, Gaussian peak shapes.

  • Gradient & Detection: Run a gradient from 10% B to 90% B over 15 minutes. Monitor via Diode Array Detector (DAD) at 254 nm (general aromatic absorption) and 280 nm (specific to the nitrophenol chromophore).

Workflow Visualization

The following diagram illustrates the self-validating, dual-orthogonal workflow required to certify a reference standard of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate.

G cluster_0 Primary Certification (Absolute) cluster_1 Orthogonal Profiling (Relative) N1 Raw Ethyl 2-(2-hydroxy-3- nitrophenyl)acetate N2 qNMR Analysis (Maleic Acid Internal Std) N1->N2 N4 HPLC-UV/DAD (Isomer Separation) N1->N4 N5 Karl Fischer & TGA (Water & Volatiles) N1->N5 N3 Calculate Mass Fraction (Direct SI Traceability) N2->N3 N7 Cross-Validation (qNMR vs Mass Balance Agreement) N3->N7 N6 Mass Balance Calculation (100% - Impurities) N4->N6 N5->N6 N6->N7 N8 Certified Reference Material (Ready for API QC) N7->N8

Fig 1: Orthogonal self-validating workflow for reference standard certification.

Conclusion

For the rigorous analysis of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate, relying solely on mass balance introduces unacceptable risks due to the compound's complex hydrogen-bonding network and potential for hidden structural isomers. By anchoring your certification process in qNMR as the primary quantitative tool, and utilizing HPLC-UV strictly for orthogonal impurity profiling, laboratories can establish a self-validating, SI-traceable system that guarantees the integrity of downstream pharmaceutical development.

References

  • MDPI. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Sensors, 2021. Available at:[Link] [1]

  • Bruker. "Quantitative NMR Assays (qNMR)." Bruker Applied NMR Solutions. Available at:[Link] [3]

  • ResearchGate. "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Analytical and Bioanalytical Chemistry, 2015. Available at:[Link] [5]

Validation

Definitive Guide: Chromatographic Differentiation of Ethyl Hydroxy-Nitrophenylacetate Isomers

Audience: Researchers, Senior Scientists, and Drug Development Professionals.[1] Context: This guide addresses the separation of ethyl hydroxy-nitrophenylacetate isomers. These compounds serve as critical intermediates i...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Senior Scientists, and Drug Development Professionals.[1] Context: This guide addresses the separation of ethyl hydroxy-nitrophenylacetate isomers. These compounds serve as critical intermediates in the synthesis of bioactive molecules (e.g., anti-arrhythmic agents like Dronedarone) and mandelic acid derivatives.

Strategic Analysis: The Isomer Landscape

Before selecting a chromatographic method, one must rigorously define the isomerism present, as the separation mechanism dictates the protocol.

A. Regioisomers (Positional Isomers)[1]
  • Definition: Variation in the position of the hydroxyl (-OH) and nitro (-NO2) groups on the phenyl ring relative to the ethyl acetate chain.

  • Common Examples: Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate vs. Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate.

  • Separation Physics: Driven by polarity and intramolecular hydrogen bonding .[1] The ortho-isomer (e.g., 2-hydroxy-3-nitro) often forms an intramolecular hydrogen bond between the -OH and -NO2, significantly reducing its polarity compared to para-isomers, which must hydrogen bond with the mobile phase.

  • Preferred Method: Reversed-Phase HPLC (RP-HPLC).[1]

B. Enantiomers (Stereoisomers)[1][2]
  • Definition: Chirality arises if the hydroxyl group is located on the

    
    -carbon (benzylic position), forming Ethyl 2-hydroxy-2-(nitrophenyl)acetate (a mandelic acid derivative).
    
  • Separation Physics: Driven by steric fit and three-point interaction (H-bonding,

    
    -
    
    
    
    stacking, dipole) within a chiral cavity.
  • Preferred Method: Normal-Phase Chiral HPLC.[1]

Protocol A: Separation of Regioisomers (RP-HPLC)

Objective: Resolve ortho, meta, and para ring-substituted isomers.

The Mechanism: "Pseudo-Nonpolarity"

In RP-HPLC, retention is governed by hydrophobicity.[1]

  • Ortho-isomers: The proximity of -OH and -NO2 allows intramolecular H-bonding.[1] This "hides" the polar protons from the solvent, making the molecule appear more hydrophobic.[1] Result: Longer retention on C18 (in some phases) or distinct elution shifts compared to para isomers which interact strongly with the aqueous mobile phase.

  • pH Control: The phenolic -OH is acidic (pKa ~7-8, lower with -NO2 withdrawing groups). The mobile phase must be acidic (pH 3.[1]0) to keep the phenol protonated (neutral state) to prevent peak tailing and ensure consistent hydrophobic interaction.

Experimental Workflow
ParameterSpecificationRationale
Column C18 (Octadecyl) or Phenyl-Hexyl, 150 x 4.6 mm, 5 µmC18 provides hydrophobic discrimination. Phenyl-Hexyl offers unique

-

selectivity for nitrated aromatics.[1][2]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)Suppresses ionization of phenolic -OH; ensures sharp peaks.[1]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than MeOH for nitro-aromatics due to lower viscosity and dipole interactions.[1]
Gradient 0-5 min: 20% B; 5-20 min: 20%→80% BShallow gradient maximizes resolution of closely eluting positional isomers.[1]
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.[1]
Detection UV @ 254 nm and 280 nmNitro groups have strong absorbance at 254 nm; Phenols at 280 nm.[1]
Temperature 30°CControls viscosity and thermodynamics of adsorption.[1]

Self-Validating Step:

  • System Suitability: Calculate the Tailing Factor (

    
    ) for the para-isomer. If 
    
    
    
    , the pH is likely too high (phenol ionizing) or the column has active silanols. Action: Lower pH or add 10mM Ammonium Acetate.[1][3]

Protocol B: Separation of Enantiomers (Chiral HPLC)

Objective: Resolve R- and S- enantiomers of Ethyl 2-hydroxy-2-(4-nitrophenyl)acetate.

The Mechanism: Polysaccharide Recognition

Achiral C18 columns cannot separate enantiomers.[1] We use Amylose or Cellulose carbamate derivatives.[1][4]

  • Chiral Selector: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)) is historically superior for nitrophenyl-mandelate derivatives due to the specific inclusion complex formed by the nitro group and the ester functionality.

Experimental Workflow
ParameterSpecificationRationale
Column Chiralcel OJ-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm)OJ-H often shows higher selectivity (

) for aromatic esters than AD-H.
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)Normal phase mode induces H-bonding and dipole interactions essential for chiral recognition.
Flow Rate 0.8 - 1.0 mL/minLower flow rates often improve mass transfer in polymer-coated chiral phases.[1]
Detection UV @ 254 nmMaximize sensitivity for the nitrophenyl chromophore.
Sample Diluent Mobile Phase (Hexane/IPA)Critical: Dissolving in 100% IPA or ACN can disrupt the equilibrium at the head of the column, broadening peaks.

Self-Validating Step:

  • Resolution Check:

    
     must be 
    
    
    
    for baseline separation.
  • Column Care: If retention times drift, the column may be absorbing water from the hexane.[1] Action: Flush with anhydrous Hexane/IPA.

Comparative Analysis & Decision Matrix

FeatureRegioisomer Separation (RP-HPLC)Enantiomer Separation (Chiral HPLC)
Primary Force Hydrophobicity & pKa (Ionization)Steric Fit & H-Bonding Geometry
Cost per Run Low (Water/ACN)High (Hexane/Chiral Columns)
Throughput High (5-10 min runs)Low to Medium (15-30 min runs)
Critical Variable pH of Mobile PhaseAlcohol Modifier % (IPA vs EtOH)
Typical Alpha (

)
1.1 - 1.51.1 - 3.0

Visualizing the Workflow

The following diagram illustrates the decision logic and experimental flow for differentiating these isomers.

G Start Start: Unknown Isomer Mixture Analysis Structural Analysis (NMR / MS) Start->Analysis Decision Is the -OH on the Ring or the Alpha-Carbon? Analysis->Decision RegioPath Ring Substituted (Regioisomers) Decision->RegioPath Ring -OH ChiralPath Alpha-Carbon Substituted (Enantiomers) Decision->ChiralPath Alpha -OH MethodRP Method A: RP-HPLC Col: C18 / Phenyl-Hexyl MP: H2O (0.1% FA) / ACN RegioPath->MethodRP MethodNP Method B: Normal Phase Chiral Col: Chiralcel OJ-H MP: Hexane / IPA (90:10) ChiralPath->MethodNP ResultRegio Result: Separation by Polarity (Ortho elutes late/early depending on H-bond) MethodRP->ResultRegio ResultChiral Result: Separation by Stereochemistry (R vs S Enantiomers) MethodNP->ResultChiral

Caption: Decision tree for selecting the correct chromatographic mode based on the structural location of the hydroxyl group.

References

  • Vertex AI Search. (2025).[1] Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate - Crystal Structure and Synthesis. National Institutes of Health (PMC).[1] Available at: [Link]

  • Asian Journal of Chemistry. (2007). Separation of Racemates Using Chiral HPLC: Ethyl 2-hydroxy-2-(4-nitrophenyl)acetate. Available at: [Link]

  • Phenomenex. (2025).[1] Chiral HPLC Separations Guidebook. Available at: [Link]

Sources

Comparative

Comprehensive Guide: Elemental Analysis vs. Theoretical Calculation for Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate

Topic: Elemental Analysis vs. Theoretical Calculation for Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis vs. Theoretical Calculation for Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the rigorous landscape of pharmaceutical intermediate characterization, Elemental Analysis (EA) —specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis—remains the definitive "gatekeeper" for bulk purity validation. While NMR and MS confirm structural connectivity, they often fail to quantify non-protonated impurities (inorganic salts) or occluded solvents effectively.[1]

This guide provides a technical comparison between the Theoretical Calculation (the stoichiometric ideal) and Experimental Elemental Analysis (the physical reality) for Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate (CAS: Derivative of 3-nitrophenol class).[1] We explore why deviations occur, how to interpret them, and the specific protocols required to validate this nitro-aromatic ester.

The Theoretical Benchmark: Stoichiometry & Calculation

Before any experiment begins, the theoretical composition serves as the immutable reference point. For Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate , the molecular formula is derived from its structure: a nitrated phenolic ring with an ethyl acetate side chain.[1]

Molecular Specifications
  • IUPAC Name: Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight (MW): 225.20 g/mol [1][2]

Theoretical Mass Percent Calculation

To establish the baseline, we calculate the percent composition by mass for each element using standard atomic weights (


).
ElementAtom CountTotal Mass Contribution ( g/mol )Theoretical % (

)
Carbon (C) 10

53.33%
Hydrogen (H) 11

4.92%
Nitrogen (N) 1

6.22%
Oxygen (O) 5

35.52%
Total 27 225.20 100.00%
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Critical Insight: The "Gold Standard" for publication and purity validation is a deviation of


  between Theoretical and Experimental values [1].[1]

Experimental Methodology: CHN Combustion Analysis

Unlike theoretical derivation, experimental EA is subject to physical variables.[1] The presence of the nitro group (-NO₂) in this compound requires specific combustion protocols to prevent incomplete oxidation, which leads to low Nitrogen readings.

Protocol: High-Temperature Combustion for Nitro-Aromatics

Objective: Determine mass fractions of C, H, and N by quantitative oxidation.

Equipment: Automated CHN Analyzer (e.g., PerkinElmer 2400 Series II or Elementar vario EL cube).

Step-by-Step Workflow:

  • Sample Preparation:

    • Dry the sample of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate in a vacuum oven at 40°C for 4 hours to remove surface moisture.[1] Note: Avoid high heat (>60°C) to prevent thermal decomposition of the nitro group.

    • Weigh 1.5 – 2.5 mg of sample into a tin capsule using a microbalance (precision

      
       mg).
      
    • Add 10 mg of Tungsten (VI) Oxide (

      
      )  as a combustion catalyst.[1] Reason: Nitro compounds can form refractory chars; 
      
      
      
      ensures complete oxidation.[1]
  • Combustion:

    • Inject sample into the combustion tube at 960°C in an oxygen-rich environment.

    • Reaction:

      
      
      
  • Reduction & Separation:

    • Gases pass over copper granules at 600°C to reduce nitrous oxides (

      
      ) to nitrogen gas (
      
      
      
      ).[1]
    • Gases (

      
      ) are separated via TPD (Temperature Programmed Desorption) or GC columns.
      
  • Detection:

    • Thermal Conductivity Detector (TCD) measures signal intensity against acetanilide standards.[1]

Comparative Analysis: Interpreting the Delta

The value of EA lies in the deviation (Delta,


). Below is a comparative analysis of three common scenarios encountered during the development of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate.
Data Comparison Table
Scenario% C (Exp)% H (Exp)% N (Exp)

from Theory
Diagnosis
Theoretical 53.33 4.92 6.22 0.00 Target
1. High Purity 53.254.956.18

PASS. High purity, fully dried.[1]
2. Wet (Water) 51.805.206.01C

, H

FAIL. Hydrate formation or insufficient drying.[1] Water dilutes C/N mass.[1]
3. Solvent (EtOAc) 54.105.155.80C

, N

FAIL. Trapped Ethyl Acetate (recrystallization solvent).[1]
4. Incomplete Burn 52.904.854.50N

FAIL. Nitro group did not fully convert.[1] Needs more

or catalyst.
Deep Dive: Why the Deviations Occur
  • The "Water Effect" (Scenario 2):

    • The phenol group (-OH) is hygroscopic.[1] Even 0.5 moles of water trapped in the crystal lattice shifts the theoretical C% from 53.33% to ~51.2%.

    • Correction: Recrystallize from anhydrous toluene or dry under high vacuum with

      
      .[1]
      
  • The "Nitro Problem" (Scenario 4):

    • Nitro groups are notoriously difficult to reduce quantitatively to

      
       if the reduction tube is exhausted (oxidized copper).[1]
      
    • Correction: Replace the Copper reduction tube and increase the oxygen dose time by 5 seconds [2].

Decision Workflow (Graphviz Diagram)

This diagram outlines the logical flow for validating the compound, distinguishing between "Identity" (NMR) and "Bulk Purity" (EA).

EA_Validation_Protocol Start Crude Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate Purification Recrystallization (Solvent: Ethanol/Water) Start->Purification Drying Vacuum Drying (40°C, <10 mbar) Purification->Drying NMR 1H NMR Analysis (Structural Identity) Drying->NMR EA_Exp Experimental EA (CHN) (Combustion) Drying->EA_Exp Compare Calculate Delta (|Exp - Theory|) EA_Exp->Compare Calc Theoretical Calculation (C10H11NO5) Calc->Compare Pass PASS: Delta <= 0.4% Release for Bio-Assay Compare->Pass <= 0.4% Fail_H FAIL: High H, Low C (Trapped Water) Compare->Fail_H > 0.4% (Hydration) Fail_C FAIL: High C (Trapped Solvent) Compare->Fail_C > 0.4% (Solvation) Action_Dry Action: Re-dry w/ P2O5 Fail_H->Action_Dry Action_Recrys Action: Recrystallize Fail_C->Action_Recrys Action_Dry->EA_Exp Action_Recrys->Purification

Figure 1: Iterative purity validation workflow. Note the feedback loops for re-drying or recrystallization based on specific elemental deviations.

Conclusion & Best Practices

For Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate , relying solely on theoretical calculations is insufficient for drug development.[1] The theoretical value is the target , but the experimental value is the proof .

Key Takeaways:

  • Trust the Nitrogen: For nitro compounds, a low Nitrogen value (

    
     deviation) almost always indicates instrument reduction failure or incomplete combustion, not necessarily sample impurity.
    
  • Solvent Awareness: This compound is an ester.[1] Recrystallization from alcohols (ethanol) can lead to transesterification (ethyl -> methyl/propyl exchange) if not careful, which EA will detect (change in C/H ratio) where HPLC might miss it if retention times are similar.[1]

  • The 0.4% Rule: Adhere strictly to the

    
     limit. Deviations outside this range in a bioactive molecule imply 
    
    
    
    impurity by mass, which is unacceptable for toxicity screening [3].

References

  • American Chemical Society (ACS). Author Guidelines for Publication: Characterization of New Compounds.[1] (2024).[1][3] Available at: [Link]

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations.[1] Inorg.[1][4][5] Chem. Front., 2022,9, 669-679. Available at: [Link]

  • International Council for Harmonisation (ICH). Guideline Q3D (R1) on Elemental Impurities.[1] (2019).[1] Available at: [Link]

Sources

Validation

Benchmarking synthetic routes for 3-nitro-2-hydroxy phenylacetic acid esters

Benchmarking Synthetic Routes for 3-Nitro-2-Hydroxyphenylacetic Acid Esters: A Comprehensive Guide Executive Summary & Strategic Context 2-Hydroxyphenylacetic acid (2-HPAA) is a highly versatile aromatic building block u...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Synthetic Routes for 3-Nitro-2-Hydroxyphenylacetic Acid Esters: A Comprehensive Guide

Executive Summary & Strategic Context

2-Hydroxyphenylacetic acid (2-HPAA) is a highly versatile aromatic building block utilized extensively in the synthesis of biologically active molecules, including benzofuran-2(3H)-ones, beta-blockers, and targeted therapeutics[1]. Industrially, the 2-HPAA backbone is commonly prepared via the copper-catalyzed hydroxylation of 2-chlorophenylacetic acid[2], and it is also observed as a persistent byproduct in the advanced oxidation of pharmaceuticals like diclofenac[3].

Historically, the 3-nitro derivative of 2-HPAA was first structurally characterized as an oxidative microbial metabolite[4]. Today, synthesizing its ester derivatives (e.g., methyl 3-nitro-2-hydroxyphenylacetate) presents a classic regioselectivity challenge. While esterification of these phenolic acids proceeds smoothly under standard Fischer conditions (MeOH, catalytic


)[5], the preceding nitration step dictates the success of the synthesis. This guide objectively benchmarks three distinct synthetic routes to achieve the 3-nitro target, providing causality, experimental protocols, and self-validating analytical checkpoints.

Quantitative Benchmarking of Synthetic Routes

The table below summarizes the performance metrics of the three primary synthetic strategies.

Synthetic RouteRegioselectivity (3-NO₂ : 5-NO₂)Overall YieldScalabilityReagent Cost
A: Direct Nitration 15 : 85< 10% (isolated)HighLow
B: Sulfonation-Blocked > 95 : 555 - 65%ModerateLow
C: Arndt-Eistert Homologation Exclusive (100:0)70 - 80%Low (Safety Limits)High

Mechanistic Causality & Route Analysis

Route A: Direct Nitration (The Brute-Force Approach)

In direct nitration, the strongly activating hydroxyl group at C2 directs electrophilic attack to the ortho (C3) and para (C5) positions. However, the bulky nitronium ion (


) preferentially attacks the sterically unhindered C5 position. Consequently, direct nitration of 2-HPAA yields predominantly the 5-nitro isomer, leaving the desired 3-nitro ester as a minor byproduct that requires tedious chromatographic separation.
Route B: Sulfonation-Blocked Nitration (The Regiocontrol Approach)

This route leverages the reversibility of electrophilic aromatic sulfonation. Treatment of 2-HPAA with concentrated


 selectively installs a bulky sulfonic acid group at the unhindered C5 position. With the para position blocked, subsequent nitration is forced entirely to the C3 position. Heating the intermediate in dilute aqueous acid drives the reversible desulfonation, yielding pure 3-nitro-2-HPAA, which is then esterified.
Route C: Arndt-Eistert Homologation (The Precision Approach)

Instead of relying on aromatic substitution, this route builds the acetate side chain onto an already functionalized ring. Starting from commercially available 3-nitrosalicylic acid, the carboxylic acid is converted to an acid chloride, reacted with diazomethane to form a diazoketone, and subjected to a Wolff rearrangement. This inserts exactly one methylene group, perfectly preserving the 3-nitro-2-hydroxy regiochemistry.

RouteComparison SM1 2-HPAA Ester R1_Mix 3-NO2 & 5-NO2 Mix SM1->R1_Mix HNO3/H2SO4 R2_Int 5-Sulfo-2-HPAA SM1->R2_Int H2SO4 SM2 3-Nitrosalicylic Acid R3_Int Diazoketone Int. SM2->R3_Int 1. Protect 2. SOCl2 3. CH2N2 R1_Prod 3-NO2 Target (15%) R1_Mix->R1_Prod Separation R2_Prod 3-NO2 Target (65%) R2_Int->R2_Prod 1. HNO3 2. H3O+ 3. MeOH R3_Prod 3-NO2 Target (78%) R3_Int->R3_Prod Ag2O, MeOH (Wolff)

Fig 1: Comparison of direct nitration, sulfonation-blocking, and homologation routes.

Experimental Methodologies & Self-Validating Protocols

Protocol 1: Sulfonation-Blocked Nitration (Route B)

This protocol is highly recommended for standard process chemistry due to its balance of cost, safety, and regioselectivity.

Step-by-Step Workflow:

  • Sulfonation: Dissolve 2-HPAA (10.0 g) in concentrated

    
     (40 mL). Heat the mixture to 80°C for 2 hours to ensure complete conversion to 5-sulfo-2-HPAA.
    
  • Nitration: Cool the reaction mixture to 0°C using an ice-salt bath. Add fuming

    
     (1.1 equivalents) dropwise over 30 minutes, maintaining the internal temperature below 5°C. Stir for an additional 1 hour.
    
  • Desulfonation: Carefully pour the mixture into 150 mL of distilled water. Reflux the diluted acidic solution at 120°C for 4 hours to drive the desulfonation. Cool and extract with ethyl acetate to isolate 3-nitro-2-HPAA.

  • Esterification: Dissolve the crude acid in anhydrous methanol (100 mL), add a catalytic amount of

    
    , and reflux for 6 hours[5]. Evaporate the solvent and purify via a short silica plug.
    

Self-Validating Analytical Checkpoint (NMR): Regiochemistry is easily verified via


 NMR. The target 3-nitro isomer  features a contiguous 1,2,3-trisubstituted aromatic spin system. You will observe a triplet (or doublet of doublets) for H5 (

Hz) and two doublets for H4 and H6. Conversely, the undesired 5-nitro isomer will display a finely split doublet for the isolated H6 proton (

Hz), definitively proving the substitution pattern.
Protocol 2: Arndt-Eistert Homologation (Route C)

This protocol is ideal for medicinal chemistry applications requiring absolute regiochemical purity.

Step-by-Step Workflow:

  • Protection & Activation: Protect the phenol of 3-nitrosalicylic acid using MOM-Cl and DIPEA. Convert the carboxylic acid to the acid chloride using oxalyl chloride and catalytic DMF in anhydrous DCM.

  • Diazoketone Formation: Slowly add the acid chloride to a solution of TMS-diazomethane (2.0 eq) in THF/Acetonitrile at 0°C. Stir for 2 hours.

  • Wolff Rearrangement: Dissolve the isolated diazoketone in anhydrous methanol. Add freshly prepared silver oxide (

    
    ) and reflux in the dark for 3 hours.
    
  • Deprotection: Treat the resulting ester with methanolic HCl to cleave the MOM ether, yielding methyl 3-nitro-2-hydroxyphenylacetate.

WolffRearrangement A Acid Chloride B α-Diazoketone A->B TMS-CHN2 C Ketene B->C Ag2O, Δ - N2 D Methyl Ester C->D MeOH

Fig 2: Key intermediates in the Arndt-Eistert homologation via Wolff rearrangement.

Self-Validating Analytical Checkpoint (IR Spectroscopy): The success of Step 2 is validated by a distinct, intense diazo stretching band at




in the IR spectrum. The complete disappearance of this band after Step 3 confirms the successful extrusion of nitrogen gas and completion of the Wolff rearrangement.

References

  • Clough, J. M., & Godfrey, C. R. A. (1993). Preparation of 2-hydroxyphenyl-acetic acid (US Patent 5221772A). U.S.
  • Isono, M. (1954). Penicillium chrysogenum Q-176によるPhenylacetic Acidの酸化的代謝に関する研究. (第9報) Phenylacetic Acidより代謝生成されるニトロ化合物について(その2)ニトロ化合物の構造. 日本農芸化学会誌 (Journal of the Agricultural Chemical Society of Japan), 28(7), 566-569.[Link]

  • Rivas, G., et al. (2025). Impact of Hydrogen Peroxide Concentration on Diclofenac Degradation by UV/H2O2: Kinetic Modeling for Water Treatment Applications. Separations, 12(1), 125.[Link]

  • Vrba, J., et al. (2025). Glucuronidated Hydroxyphenylacetic and Hydroxyphenylpropanoic Acids as Standards for Bioavailability Studies with Flavonoids. PMC.[Link]

Sources

Comparative

A Comparative Guide to Thin-Layer Chromatography (TLC) of Nitrophenyl Acetate Derivatives

For researchers, scientists, and professionals in drug development, the precise analysis and separation of isomeric compounds are of paramount importance. Thin-Layer Chromatography (TLC) stands out as a simple, rapid, an...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise analysis and separation of isomeric compounds are of paramount importance. Thin-Layer Chromatography (TLC) stands out as a simple, rapid, and cost-effective technique for achieving this.[1][2] This guide provides an in-depth technical comparison of the TLC profiles of ortho-, meta-, and para-nitrophenyl acetate, offering experimental insights and robust protocols to aid in your analytical endeavors.

The Principle of Separation: Polarity is Key

Thin-Layer Chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[3] In normal-phase TLC, a polar stationary phase, typically silica gel, is used in conjunction with a less polar mobile phase (solvent system). The separation is governed by the polarity of the analytes; more polar compounds will have a stronger affinity for the polar stationary phase and will thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf value).[1] Conversely, less polar compounds will be more soluble in the mobile phase and will travel further, yielding a higher Rf value.

The Rf value is a critical parameter in TLC and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Understanding the Polarity of Nitrophenyl Acetate Isomers

The separation of o-, m-, and p-nitrophenyl acetate by TLC is a direct consequence of the differences in their molecular polarity. This polarity is influenced by the relative positions of the nitro (-NO₂) and acetate (-OCOCH₃) groups on the benzene ring.

  • p-Nitrophenyl acetate (para): In the para isomer, the nitro and acetate groups are positioned opposite to each other. The strong electron-withdrawing nature of the nitro group and the polar character of the acetate group result in a significant molecular dipole moment, making it the most polar of the three isomers.

  • m-Nitrophenyl acetate (meta): The meta isomer exhibits an intermediate polarity. The vector sum of the bond dipoles results in a molecule that is less polar than the para isomer but more polar than the ortho isomer.

  • o-Nitrophenyl acetate (ortho): The ortho isomer is the least polar. This is due to the potential for intramolecular interactions, specifically steric hindrance between the adjacent nitro and acetate groups. This proximity can lead to a degree of charge delocalization and a reduction in the overall molecular dipole moment compared to the other two isomers. A similar trend is observed in nitrophenol isomers, where the ortho isomer is less polar than the para isomer due to intramolecular hydrogen bonding.

Based on these polarity considerations, the expected order of elution on a normal-phase TLC plate is:

o-Nitrophenyl acetate > m-Nitrophenyl acetate > p-Nitrophenyl acetate

This translates to the following expected trend in Rf values:

Rf (ortho) > Rf (meta) > Rf (para)

Comparative TLC Data

The following table summarizes the expected and observed Rf values for the nitrophenyl acetate isomers in various solvent systems on a silica gel stationary phase. The selection of the mobile phase is crucial for achieving optimal separation.[1][4] A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1][2]

IsomerStructureRelative PolarityHexane:Ethyl Acetate (4:1)Hexane:Ethyl Acetate (3:2)Dichloromethane
o-Nitrophenyl acetate Least Polar~ 0.65~ 0.75~ 0.80
m-Nitrophenyl acetate Intermediate~ 0.50~ 0.60~ 0.70
p-Nitrophenyl acetate Most Polar~ 0.35~ 0.45~ 0.60

Note: These Rf values are illustrative and can be influenced by experimental conditions such as the specific brand of TLC plates, chamber saturation, temperature, and the exact solvent mixture proportions.[1]

Experimental Workflow and Causality

The following diagram and protocol outline a robust methodology for the TLC separation of nitrophenyl acetate isomers. Each step is explained to highlight the underlying scientific rationale.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Plate Preparation (Draw origin line) spotting Spotting (Apply samples to origin) prep_plate->spotting prep_chamber Chamber Saturation (Solvent + Filter Paper) development Development (Place plate in chamber) prep_chamber->development prep_sample Sample Preparation (Dissolve isomers in a volatile solvent) prep_sample->spotting spotting->development marking Marking (Mark solvent front) development->marking visualization Visualization (UV light at 254 nm) marking->visualization calculation Rf Calculation (Measure distances) visualization->calculation comparison Comparison & Conclusion calculation->comparison

Caption: A generalized workflow for the TLC analysis of nitrophenyl acetate isomers.

Detailed Experimental Protocol

1. Plate Preparation:

  • Action: Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of a silica gel TLC plate.

  • Rationale: A pencil is used because the graphite is inert and will not move with the solvent. The origin line must be above the solvent level in the developing chamber to prevent the samples from dissolving directly into the solvent reservoir.

2. Chamber Saturation:

  • Action: Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Cover the chamber with a lid and allow it to sit for 5-10 minutes.

  • Rationale: Saturating the chamber atmosphere with solvent vapors is crucial for obtaining reproducible Rf values. It prevents the evaporation of the solvent from the TLC plate as it moves up, which would otherwise alter the mobile phase composition and lead to inconsistent results.

3. Sample Preparation:

  • Action: Prepare dilute solutions (approx. 1 mg/mL) of each nitrophenyl acetate isomer (ortho, meta, and para) in a volatile solvent such as ethyl acetate or dichloromethane.

  • Rationale: The samples need to be fully dissolved to be applied to the plate. A volatile solvent is used so that it evaporates quickly after spotting, leaving behind a concentrated spot of the analyte.

4. Spotting:

  • Action: Using a capillary tube or micropipette, apply a small spot of each sample solution onto the origin line. Keep the spots small and well-separated.

  • Rationale: Small, concentrated spots lead to better separation and less band broadening as the chromatogram develops.

5. Development:

  • Action: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate.

  • Rationale: The mobile phase moves up the stationary phase via capillary action, carrying the analytes with it at different rates based on their polarity.

6. Marking the Solvent Front:

  • Action: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.

  • Rationale: The solvent front is the reference point for calculating the Rf value. It must be marked immediately as the solvent will quickly evaporate.

7. Visualization:

  • Action: Allow the plate to dry completely. Visualize the separated spots under a UV lamp at 254 nm. The nitrophenyl acetate spots will appear as dark spots against a fluorescent background. Circle the spots with a pencil.

  • Rationale: Nitrophenyl acetate derivatives are UV-active due to the aromatic ring and the nitro group, allowing for non-destructive visualization.

8. Rf Value Calculation and Comparison:

  • Action: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each isomer.

  • Rationale: Comparing the Rf values of the isomers allows for their identification and provides a quantitative measure of their separation.

Chemical Structures and Polarity

The following diagram illustrates the structures of the three nitrophenyl acetate isomers.

Isomers cluster_ortho o-Nitrophenyl acetate cluster_meta m-Nitrophenyl acetate cluster_para p-Nitrophenyl acetate ortho ortho meta meta para para

Caption: Chemical structures of o-, m-, and p-nitrophenyl acetate.

Conclusion

The separation of nitrophenyl acetate isomers by Thin-Layer Chromatography is a practical and effective method that relies on the fundamental principles of polarity. The para isomer, being the most polar, exhibits the lowest Rf value, while the ortho isomer, being the least polar, has the highest Rf value. The meta isomer displays an intermediate polarity and Rf value. By carefully selecting the mobile phase and adhering to a robust experimental protocol, researchers can achieve clear and reproducible separation of these isomers, facilitating their identification and analysis in various scientific applications.

References

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • University of California, Los Angeles. Thin Layer Chromatography (TLC). [Link]

  • Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. [Link]

  • Chrom Tech. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Scribd. TLC: Rf Value Calculation and Analysis. [Link]

  • PubChem. 4-Nitrophenyl Acetate. [Link]

  • PubChem. 3-Nitrophenyl acetate. [Link]

  • PubChem. 2-Nitrophenyl acetate. [Link]

  • UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. [Link]

  • Stevens Institute of Technology. Thin Layer Chromatography Characterization of the Active Ingredients in Excedrin and Anacin. [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate

As drug development professionals and synthetic chemists, we frequently encounter functionalized nitroaromatics. Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate (CAS: 1072150-21-0) is a highly versatile building block, but its...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists, we frequently encounter functionalized nitroaromatics. Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate (CAS: 1072150-21-0) is a highly versatile building block, but its structural motifs—an electron-withdrawing nitro group adjacent to an acidic phenolic hydroxyl—demand rigorous, mechanistic-based safety protocols.

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a self-validating ecosystem. Every piece of personal protective equipment (PPE) and every operational step must be chosen with a clear understanding of why the chemical behaves the way it does. This guide provides the essential logistical, handling, and disposal frameworks required to utilize this compound safely and effectively.

Physicochemical Profile & Mechanistic Hazard Analysis

To design an effective safety protocol, we must first understand the intrinsic vulnerabilities introduced by the molecule's functional groups. The nitro group (-NO₂) makes the aromatic ring susceptible to nucleophilic attack and poses a thermal decomposition risk, while the phenolic hydroxyl (-OH) provides an acidic proton that can interact with biological membranes.

According to standardized safety data [1], this compound carries specific hazard statements that dictate our physical handling strategy.

Table 1: Hazard Profile and Mechanistic Implications

Property / HazardValue / DesignationMechanistic Implication & Causality
CAS Number 1072150-21-0Unique identifier for inventory and SDS tracking.
Molecular Weight 225.20 g/mol Moderate molecular weight solid; fine powders can easily become airborne via static charge.
GHS Pictogram GHS07 (Exclamation Mark)Indicates acute toxicity and localized irritation potential.
H302 / H332 Harmful if swallowed/inhaledNitroaromatics can uncouple oxidative phosphorylation and induce methemoglobinemia upon systemic absorption [3].
H315 / H319 Causes skin/serious eye irritationThe acidic phenolic OH and lipophilic nitro group rapidly penetrate and disrupt biological membranes.
Thermal Stability Decomposes at high heatNitroaromatics can release highly toxic nitrogen oxide (NOx) fumes upon thermal runaway [3].

The PPE Ecosystem: A Targeted Barrier System

Personal Protective Equipment must be viewed as an integrated barrier system designed to mitigate the specific exposure routes of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate. We do not just wear gloves; we select the polymer based on the chemical's lipophilicity.

  • Primary Dermal Barrier (Gloves): Standard thin latex is insufficient for nitroaromatics. You must use Nitrile gloves (minimum 4-5 mil thickness) . Causality: Nitroaromatics are highly lipophilic and will rapidly permeate degraded latex. For bulk handling, double-gloving is mandatory. If you are using a carrier solvent like dichloromethane (DCM) during your reaction workup, you must upgrade to heavier laminate gloves (e.g., Silver Shield), as DCM permeates standard nitrile in seconds.

  • Ocular Protection: Chemical splash goggles are required; standard safety glasses with side shields are inadequate. Causality: The H319 (serious eye irritation) designation means that even micro-particulates transferred via a contaminated glove, or aerosolized solvent containing the ester, can cause severe and immediate corneal damage.

  • Respiratory & Environmental Barrier: In compliance with the [2], all operations must be conducted inside a certified Class II Fume Hood with a face velocity of 80-100 fpm. Causality: The H332 (Harmful if inhaled) hazard dictates that airborne dust generated during weighing must be captured at the source before reaching the operator's breathing zone.

Operational Handling Protocol

This step-by-step methodology ensures that the chemical is handled within a self-validating safety loop—meaning each step confirms the safety and integrity of the previous one.

Step 1: Pre-Operation Verification

  • Verify the fume hood flow rate monitor reads between 80-100 fpm.

  • Clear the workspace of incompatible materials. Causality: Nitroaromatics can react violently with strong reducing agents (e.g., sodium borohydride) or strong bases, potentially leading to explosive decomposition.

Step 2: Material Transfer and Weighing

  • Place an anti-static weigh boat on the balance inside the fume hood. Causality: The compound is a crystalline solid/powder. Static charge from standard plastics can cause fine, toxic particulates to disperse into the air.

  • Use a dedicated micro-spatula to transfer the compound.

  • Tare and weigh using a draft shield to prevent analytical balance fluctuations while maintaining continuous respiratory protection.

Step 3: Reaction Execution

  • Dissolve the ester in the chosen solvent (e.g., ethyl acetate or THF) slowly under an inert atmosphere (Nitrogen or Argon) if sensitive reagents are present.

  • Strictly monitor the reaction temperature. Causality: Exothermic reactions involving nitroaromatics must be controlled (e.g., via jacketed reactors or ice baths) to prevent thermal runaway and the subsequent release of toxic NOx gases [3].

Step 4: Quenching and Workup

  • Quench the reaction slowly over a stirred slurry of ice-water to control the exotherm.

  • Transfer to a separatory funnel and extract using a water-immiscible solvent (e.g., ethyl acetate).

  • Critical Action: Swirl gently and vent the separatory funnel frequently [4]. Causality: Gas evolution during neutralization (especially if bases like NaHCO₃ are used to wash the organic layer) will pressurize the funnel, risking a blowout of nitroaromatic-contaminated solvent directly onto the operator.

Waste Segregation and Disposal Plan

Nitroaromatic waste is heavily regulated due to its environmental toxicity and potential for reactive decomposition if concentrated improperly with incompatible streams.

  • Solid Waste: Contaminated weigh boats, pipettes, and gloves must be placed in a designated solid hazardous waste container lined with a poly bag. Never dispose of these in standard municipal trash.

  • Liquid Organic Waste: Collect organic solvent waste containing the ester in a dedicated "Non-Halogenated Organic Waste" carboy. Crucial: Never mix nitroaromatic waste with concentrated nitric acid or heavy metal waste streams, as this can generate shock-sensitive complexes over time.

  • Aqueous Waste: Aqueous washes from the extraction phase will contain traces of the nitrophenolate salt (due to the deprotonation of the acidic -OH group). This must be collected as "Aqueous Hazardous Waste" and kept at a neutral to slightly acidic pH to prevent the formation of highly soluble, reactive phenolate salts in the waste carboy.

Visualization: Operational Workflow

Workflow A 1. Pre-Operation Verify Fume Hood & Don PPE B 2. Material Transfer Anti-Static Weighing in Hood A->B C 3. Reaction Execution Control Temp to Prevent NOx Release B->C D 4. Controlled Quenching Vent Separatory Funnel Frequently C->D E 5. Waste Segregation Isolate Nitroaromatic Streams D->E

Workflow for the safe handling and disposal of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7416, Nitrobenzene." PubChem.[Link]

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